GID4 Ligand 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H34N4O5S |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide |
InChI |
InChI=1S/C28H34N4O5S/c1-29-27(34)22(14-11-19-8-5-4-6-9-19)31-28(35)26(24-10-7-15-38-24)32-25(33)18-30-17-20-12-13-21(36-2)16-23(20)37-3/h4-10,12-13,15-16,22,26,30H,11,14,17-18H2,1-3H3,(H,29,34)(H,31,35)(H,32,33)/t22-,26+/m0/s1 |
Clave InChI |
TUQBDKJHGPFTTD-BKMJKUGQSA-N |
SMILES isomérico |
CNC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)[C@@H](C2=CC=CS2)NC(=O)CNCC3=C(C=C(C=C3)OC)OC |
SMILES canónico |
CNC(=O)C(CCC1=CC=CC=C1)NC(=O)C(C2=CC=CS2)NC(=O)CNCC3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GID4 Ligands
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucose-induced degradation protein 4 (GID4) is a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, a key regulator of protein turnover.[1] GID4 functions by recognizing proteins with a proline/N-terminal degron (Pro/N-degron), targeting them for ubiquitination and subsequent proteasomal degradation.[2] This pathway is implicated in various cellular processes, including cell migration and metabolism.[3][4] The development of small molecule ligands that modulate GID4 activity, such as the chemical probe PFI-7, has opened new avenues for targeted protein degradation (TPD) and for dissecting the biological functions of the CTLH complex.[5][6] This guide provides a comprehensive overview of the mechanism of action of GID4 ligands, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and workflows.
Core Mechanism of Action: GID4 and the CTLH Complex
The human CTLH complex is a multi-subunit E3 ubiquitin ligase. Its core components include a catalytic module formed by the RING proteins MAEA and RMND5A/B, and a scaffold composed of GID8, ARMC8, and RANBP9.[1][6] GID4 acts as the substrate receptor, binding to proteins that possess a Pro/N-degron, which is an unmodified N-terminal proline residue.[2][7]
The mechanism of action of a GID4 ligand, in the context of targeted protein degradation, involves its ability to bind to GID4 and induce the recruitment of a target protein to the CTLH complex, leading to the target's ubiquitination and degradation. Conversely, inhibitory ligands can block the binding of endogenous substrates, thereby preventing their degradation.[4][8] A notable substrate of the GID4-CTLH pathway is ARHGAP11A, a RhoA-GAP involved in regulating cell migration.[3][4] Inhibition of GID4 leads to the accumulation of ARHGAP11A, which in turn inactivates RhoA and impairs cell motility.[3][4]
Quantitative Data: GID4 Ligand Binding Affinities
Several small molecule ligands for GID4 have been developed and characterized. The following table summarizes their binding affinities and cellular engagement.
| Ligand/Probe | Binding Affinity (Kd) | Assay Type | IC50/EC50 | Assay Type | Reference(s) |
| PFI-7 | 79 ± 7 nM | SPR | 0.57 ± 0.05 µM (IC50) | NanoBRET PPI | [9][10] |
| 0.08 µM | SPR | 0.6 µM (EC50) | NanoBRET | [3][5] | |
| 4.1 ± 0.2 µM (Kdisp) | Peptide Displacement | [9] | |||
| PFI-7N (Negative Control) | 5 µM | SPR | [3][5] | ||
| Compound 14 | 0.03 µM | SPR | [11] | ||
| Compound 88 | 5.6 µM | In vitro | 558 nM (EC50) | Cellular Assay | [7] |
| Compound 16 | 110 µM | In vitro | 148.5 µM (IC50) | FP Competition | [4][7] |
| Compound 67 | 17 µM | In vitro | [7] | ||
| PGLWKS (Peptide) | 1.9 µM | In vitro | [4] | ||
| 4.0 µM | FP | [4] |
SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization; NanoBRET: Nano Bioluminescence Resonance Energy Transfer; PPI: Protein-Protein Interaction.
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol is designed to assess the ubiquitination of a substrate (e.g., ARHGAP11A) by the reconstituted CTLH complex in the presence of a GID4 ligand.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2H)[6]
-
Recombinant human ubiquitin
-
Recombinant, purified CTLH complex (or its core components) with GID4
-
Recombinant substrate protein (e.g., ARHGAP11A)
-
GID4 ligand (e.g., PFI-7) and vehicle control (e.g., DMSO)
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Assemble the ubiquitination reaction mixture on ice. For a 20 µL reaction, combine:
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
5 µM ubiquitin
-
200 nM CTLH complex
-
500 nM substrate protein
-
GID4 ligand at desired concentrations (or vehicle control)
-
2 mM ATP
-
Ubiquitination reaction buffer to a final volume of 20 µL.
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an antibody against the substrate to detect higher molecular weight bands corresponding to ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Proximity-Dependent Biotinylation (BioID2)
This protocol identifies proteins that interact with GID4 in a cellular context.
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293T)
-
Expression vector for GID4 fused to BioID2 (e.g., BioID2-Flag-GID4) and a control vector (e.g., BioID2-Flag-GFP)[12]
-
Tetracycline or Doxycycline for inducible expression systems
-
Biotin (50 µM)
-
MG132 (proteasome inhibitor, optional)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Mass spectrometry reagents
Procedure:
-
Generate stable cell lines expressing the BioID2-GID4 fusion protein under an inducible promoter.[12]
-
Culture the cells and induce the expression of the fusion protein (e.g., with 1 µg/mL tetracycline).
-
Add 50 µM biotin to the culture medium and incubate for 16-24 hours to allow for biotinylation of proximal proteins.[12] If studying substrates targeted for degradation, treat with a proteasome inhibitor like MG132 (5 µM) for the last 4-6 hours.[12]
-
Harvest and lyse the cells.
-
Incubate the cell lysates with streptavidin-coated beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
-
Identify the eluted proteins by mass spectrometry.
-
Analyze the data to identify proteins enriched in the GID4-BioID2 sample compared to the control.
NanoBRET™ Target Engagement Assay
This assay measures the ability of a GID4 ligand to engage its target in live cells.
Materials:
-
HEK293T cells
-
Expression vector for GID4 fused to NanoLuc® luciferase (e.g., GID4-NanoLuc)
-
Fluorescently labeled tracer that binds to GID4
-
GID4 ligand (e.g., PFI-7)
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfect HEK293T cells with the GID4-NanoLuc® expression vector.
-
Plate the transfected cells in the 96-well plates.
-
Prepare serial dilutions of the GID4 ligand.
-
Add the ligand dilutions and the fluorescent tracer to the cells.
-
Add the NanoBRET™ substrate and inhibitor.
-
Incubate at 37°C for 2 hours.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the ligand concentration to determine the IC50.
Visualizations
Signaling Pathway
Caption: GID4-mediated ubiquitination pathway.
Experimental Workflow: BioID2
Caption: Workflow for BioID2-based identification of GID4 interactors.
Logical Relationship: Ligand-Induced Substrate Degradation
Caption: Logical flow of targeted protein degradation via a GID4 ligand.
References
- 1. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eubopen.org [eubopen.org]
- 6. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
GID4 Substrate Recognition and Ligand Binding: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 8, 2025
Abstract
This technical guide provides a comprehensive overview of the substrate recognition and ligand binding mechanisms of the Glucose-Induced Degradation Protein 4 (GID4), a key substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. We delve into the molecular details of how GID4 recognizes a diverse range of substrates, including those with canonical Pro/N-degrons and non-canonical motifs. This guide summarizes quantitative binding data for known GID4 ligands and substrates, outlines detailed protocols for key experimental assays, and visualizes the intricate signaling pathways involving GID4. This document is intended to serve as a valuable resource for researchers in academia and industry who are investigating the biological functions of the CTLH complex and developing novel therapeutics targeting this E3 ligase.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the targeted degradation of proteins, thereby regulating a vast array of cellular processes. E3 ubiquitin ligases are central to the specificity of the UPS, as they recognize and bind to specific substrate proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. The human CTLH complex, the mammalian ortholog of the yeast Glucose-induced degradation (Gid) complex, is an emerging multi-subunit E3 ligase implicated in diverse cellular functions, including cell cycle progression, metabolism, and cell migration.
GID4 functions as a primary substrate receptor within the CTLH complex. It recognizes specific degradation signals, known as degrons, on target proteins. While initially characterized for its role in recognizing proteins with an N-terminal proline (Pro/N-degron), recent studies have expanded the repertoire of GID4 substrates to include those with other N-terminal hydrophobic residues and even internal degrons. This versatility in substrate recognition highlights the complex and crucial role of GID4 in maintaining cellular homeostasis.
The tractability of the GID4 substrate-binding pocket has also made it an attractive target for the development of small molecule ligands. These molecules can be utilized as chemical probes to interrogate GID4 function or as components of novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs), which co-opt the E3 ligase machinery to degrade disease-causing proteins.[1]
This guide will provide a detailed examination of the current understanding of GID4 substrate recognition, the binding of small molecule ligands, and the experimental approaches used to study these interactions.
GID4 Substrate Recognition
GID4 employs a β-barrel structure to form a deep binding pocket that accommodates the N-terminal residues of its substrates.[2][3] This recognition is crucial for the subsequent ubiquitination and degradation of the target protein.
Pro/N-degron Recognition
The canonical and best-characterized substrates of GID4 are proteins bearing a Pro/N-degron. This motif consists of an N-terminal proline residue, often followed by a small amino acid like glycine.[2][3][4] The proline residue inserts into the hydrophobic pocket of GID4, forming key interactions that anchor the substrate to the E3 ligase complex. The affinity of GID4 for Pro/N-degron peptides has been quantified, with the PGLWKS peptide showing a dissociation constant (Kd) in the low micromolar range.[5][6]
Recognition of Non-Proline N-terminal Residues
Recent evidence has demonstrated that GID4's substrate recognition capabilities extend beyond proline. GID4 can also bind to peptides with other hydrophobic N-terminal residues, such as isoleucine (Ile), leucine (Leu), valine (Val), and phenylalanine (Phe).[5] However, the binding affinity for these non-proline degrons is generally lower than for the canonical Pro/N-degron. For instance, the peptide IGLW binds to human GID4 with a Kd of 16 µM, which is weaker than the 1.9 µM affinity observed for the PGLW peptide.[5] This suggests a hierarchy in substrate recognition, with a preference for N-terminal proline.
Known Substrates of GID4
Several cellular proteins have been identified as substrates of the GID4-containing CTLH complex. These substrates are involved in a variety of cellular processes, highlighting the diverse roles of this E3 ligase.
-
ARHGAP11A: This Rho GTPase-activating protein is a key substrate of GID4 involved in the regulation of cell migration. GID4-mediated ubiquitination and degradation of ARHGAP11A lead to the activation of RhoA, promoting cell motility.[7][8] Interestingly, ARHGAP11A does not possess a canonical N-terminal degron, suggesting that GID4 may recognize it through an internal or non-linear degron motif.[8][9]
-
HBP1 (HMG-Box Protein 1): The transcription factor HBP1 is a substrate of the CTLH complex that is targeted for degradation in a GID4-dependent manner.[4][10] The degradation of HBP1 is crucial for cell cycle progression.[1]
-
ZMYND19 (Zinc Finger MYND-Type Containing 19): GID4 acts as an adaptor for the substrate ZMYND19, which also lacks a canonical Pro/N-end degron.[11][12][13]
-
HMGCS1 (3-Hydroxy-3-Methylglutaryl-CoA Synthase 1): This metabolic enzyme is a recently identified substrate of GID4, and its degradation is regulated by mTORC1 activity.[14]
-
DDX21 and DDX50: These RNA helicases have been identified as potential GID4 interactors.[14]
Ligand Binding to GID4
The well-defined substrate-binding pocket of GID4 has made it a promising target for the development of small molecule ligands. These ligands can act as inhibitors of substrate recognition or as handles for the recruitment of neo-substrates in targeted protein degradation strategies.
Small Molecule Inhibitors
Several small molecules have been developed that bind to the GID4 substrate recognition pocket and compete with degron binding. One of the most well-characterized inhibitors is PFI-7 , a potent and selective GID4 antagonist.[2][15][16] PFI-7 binds to GID4 with a high affinity and has been shown to disrupt the interaction with Pro/N-degron peptides in cellular assays.[2][15] A structurally related but inactive compound, PFI-7N , serves as a negative control in experiments.[2]
Quantitative Data on Ligand and Substrate Binding
The following tables summarize the quantitative data available for the binding of various ligands and degron peptides to GID4.
Table 1: Binding Affinities of Small Molecule Ligands to GID4
| Ligand | Binding Affinity (Kd) | Assay Method | Reference(s) |
| PFI-7 | 80 nM | Surface Plasmon Resonance (SPR) | [2][15][16] |
| PFI-7N | 5 µM | Surface Plasmon Resonance (SPR) | [2][15] |
| Compound 88 | 5.6 µM | In vitro assay | [3][15][17] |
| Compound 67 | 17 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| Compound 16 | 110 µM | In vitro assay | [3][18] |
| Compound 2 | 15 µM | Surface Plasmon Resonance (SPR) | |
| Compound 7 | 0.5 µM | Surface Plasmon Resonance (SPR) | [19] |
Table 2: Binding Affinities of Degron Peptides to GID4
| Peptide Sequence | Binding Affinity (Kd) | Assay Method | Reference(s) |
| PGLWKS | 1.9 µM - 4.0 µM | Fluorescence Polarization (FP), ITC | [3][5][14] |
| IGLWKS | 16 µM | Isothermal Titration Calorimetry (ITC) | [5] |
| LGLWKS | 21 µM | Isothermal Titration Calorimetry (ITC) | [5] |
| VGLWKS | 36 µM | Isothermal Titration Calorimetry (ITC) | [5] |
| FGLWKS | 40 µM | Isothermal Titration Calorimetry (ITC) | [5] |
| MGLWKS | 72 µM | Isothermal Titration Calorimetry (ITC) | [5] |
Table 3: Cellular Activity of GID4 Ligands
| Ligand | Cellular Activity (IC50 / EC50) | Assay Method | Reference(s) |
| PFI-7 | 0.6 µM (EC50) | NanoBRET | [2][15][16] |
| PFI-7 | 4.1 µM (IC50) | Fluorescence Polarization (FP) | |
| Compound 88 | 558 nM (EC50) | Cellular assay | [3][15][17] |
| Compound 15 | 264.0 µM (IC50) | Fluorescence Polarization (FP) | [18] |
| Compound 16 | 148.5 µM (IC50) | Fluorescence Polarization (FP) | [18] |
| Compound 20 | 113.2 µM (IC50) | Fluorescence Polarization (FP) | [18] |
| Compound 67 | 18.9 µM (IC50) | Fluorescence Polarization (FP) | [3] |
| Compound 7 | 2.5 µM (IC50) | NanoBRET |
Signaling Pathways Involving GID4
GID4 plays a crucial role in several key signaling pathways, primarily through its function as a substrate receptor for the CTLH E3 ligase complex.
Regulation of Cell Migration
GID4 is a key regulator of cell migration through its control of the ARHGAP11A-RhoA signaling axis.[7][8] In this pathway, GID4 targets ARHGAP11A for ubiquitination and proteasomal degradation. The degradation of ARHGAP11A, a Rho GTPase-activating protein, leads to an increase in the active, GTP-bound form of RhoA. Activated RhoA then promotes the formation of stress fibers and focal adhesions, driving cell motility.[20]
Regulation of Cell Cycle Progression
The GID/CTLH complex, through its substrate receptor GID4, is involved in the regulation of cell cycle progression by targeting the transcription factor HBP1 for degradation.[1][10] HBP1 is a negative regulator of pro-proliferative genes. Its degradation by the CTLH complex helps to prevent cell cycle exit in G1, thereby promoting cell proliferation.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study GID4 substrate recognition and ligand binding.
Proximity-Dependent Biotinylation (BioID2) for Interactome Analysis
BioID2 is a powerful technique to identify protein-protein interactions in living cells. It utilizes a promiscuous biotin ligase (BioID2) fused to a protein of interest (the "bait"). The ligase biotinylates proteins in close proximity, which can then be captured and identified by mass spectrometry.
Protocol:
-
Construct Generation: Clone the cDNA of human GID4 into a mammalian expression vector containing an N-terminal BioID2 tag. A flexible linker between BioID2 and GID4 is recommended.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with the BioID2-GID4 expression vector. A control transfection with BioID2 alone should be performed in parallel.
-
Biotin Labeling: 24 hours post-transfection, supplement the cell culture medium with 50 µM biotin and incubate for 16-24 hours.
-
Cell Lysis: Harvest the cells and lyse them in a stringent lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Washing: Perform extensive washes of the beads with lysis buffer to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer containing a suitable protease (e.g., trypsin) and incubate overnight to digest the captured proteins into peptides.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins from the MS data. Compare the results from the BioID2-GID4 and control samples to identify specific GID4 interactors.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a specific substrate is ubiquitinated by the GID4-containing CTLH complex.
Protocol:
-
Reagent Preparation: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (Ube2H is the cognate E2 for the CTLH complex), ubiquitin, the reconstituted CTLH complex (containing GID4), and the substrate of interest (e.g., HBP1).
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (Ube2H, e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
Reconstituted CTLH complex (e.g., 200 nM)
-
Substrate protein (e.g., 1 µM)
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific to the substrate protein to detect the appearance of higher molecular weight ubiquitinated species.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a cell-based method to measure the binding of a small molecule to a target protein in live cells.
Protocol:
-
Construct Generation: Create two expression vectors: one encoding the target protein (GID4) fused to NanoLuc® luciferase, and another for a tracer molecule that binds to the target and is labeled with a fluorescent dye.
-
Cell Culture and Transfection: Co-transfect cells with both expression vectors.
-
Compound Treatment: Add the test compound (e.g., PFI-7) at various concentrations to the cells and incubate.
-
BRET Measurement: Add the NanoBRET™ substrate to the cells. The binding of the tracer to the NanoLuc®-GID4 fusion protein brings the donor (NanoLuc®) and acceptor (fluorescent dye) into close proximity, resulting in energy transfer. The binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Measure the luminescence at two wavelengths (donor and acceptor emission) and calculate the BRET ratio. Plot the BRET ratio against the compound concentration to determine the IC50 value.
Conclusion
GID4 is a versatile and crucial substrate receptor of the CTLH E3 ubiquitin ligase complex, playing a significant role in regulating diverse cellular processes through the targeted degradation of a growing list of substrates. Its ability to recognize both canonical Pro/N-degrons and other motifs underscores the complexity of substrate recognition within the ubiquitin-proteasome system. The development of potent and selective small molecule ligands for GID4 has provided invaluable tools for dissecting its biological functions and has opened up new avenues for therapeutic intervention, particularly in the realm of targeted protein degradation. This technical guide provides a solid foundation for researchers to further explore the fascinating biology of GID4 and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway | Semantic Scholar [semanticscholar.org]
- 3. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. biorxiv.org [biorxiv.org]
- 6. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The human GID complex engages two independent modules for substrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
GID4 Binders: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's own protein disposal machinery to eliminate disease-causing proteins. A key component of this strategy is the E3 ubiquitin ligase, which is responsible for tagging target proteins for degradation. While much of the focus has been on a limited number of E3 ligases like Cereblon and VHL, the exploration of novel E3 ligases is a critical frontier for expanding the scope and selectivity of TPD.[1][2] GID4 (Glucose-Induced Degradation Protein 4), a substrate receptor subunit of the C-terminal to LisH (CTLH) E3 ligase complex, has emerged as a promising new candidate for this purpose.[1][3][4] This technical guide provides an in-depth overview of the discovery, characterization, and mechanistic understanding of GID4 binders, offering valuable insights for researchers and drug developers in this exciting area.
GID4 is expressed in most tissue types and is localized in both the cytosol and the nucleus, making it an attractive target for inducing the degradation of a wide range of proteins.[1][4] It functions as the N-recognin in the Pro/N-end rule pathway, recognizing proteins with an N-terminal proline residue and targeting them for ubiquitination and subsequent proteasomal degradation.[5][6][7] The discovery of small molecule binders that can recruit neo-substrates to GID4 is a crucial step in leveraging this E3 ligase for TPD.[1][3]
Discovery of GID4 Binders: Screening Strategies
Several successful strategies have been employed to identify novel small molecule binders of GID4, primarily through high-throughput screening of chemical libraries. Two prominent methods that have yielded high-quality hits are Nuclear Magnetic Resonance (NMR)-based fragment screening and DNA-Encoded Library (DEL) screening.[1][3][8]
NMR-Based Fragment Screening
NMR-based screening is a powerful technique for identifying small, low-affinity fragments that can serve as starting points for the development of more potent and specific binders.[1][9] The workflow for an NMR-based screen to identify GID4 binders typically involves the following steps:
-
Library Screening: A library of small molecule fragments is screened in pools against a solution of purified GID4 protein.[10]
-
Hit Identification: Changes in the NMR spectrum of the protein, such as chemical shift perturbations, indicate binding of a fragment.
-
Hit Deconvolution: Positive pools are then deconvoluted to identify the individual fragment(s) responsible for the binding event.[10]
-
Hit Validation: The binding of individual hits is confirmed and their affinity is initially assessed using techniques like Differential Scanning Fluorimetry (DSF).[9][10]
DNA-Encoded Library (DEL) Screening
DEL screening allows for the rapid interrogation of vast chemical libraries, often containing billions of unique compounds. Each compound is attached to a unique DNA barcode that facilitates its identification after the selection process. The general workflow for a DEL screen for GID4 binders is as follows:
-
Library Incubation: The DEL is incubated with immobilized GID4 protein.
-
Washing: Non-binding compounds are washed away.
-
Elution: Compounds that bind to GID4 are eluted.
-
PCR Amplification & Sequencing: The DNA barcodes of the eluted binders are amplified by PCR and identified by high-throughput sequencing.
-
Hit Confirmation: The binding of resynthesized "off-DNA" hits is then confirmed using biophysical assays.
Characterization of GID4 Binders
Once identified, GID4 binders are subjected to a battery of biophysical and cellular assays to determine their binding affinity, selectivity, and functional activity.
Quantitative Data Summary
The following tables summarize the quantitative data for several reported GID4 binders, providing a comparative overview of their binding affinities and cellular engagement.
Table 1: GID4 Binders from NMR Fragment Screening
| Compound | Kd (μM) | IC50 (μM) | Method | Reference |
| 16 | 110 | 148.5 | ITC, FP | [1][8] |
| 67 | 17 | 18.9 | ITC, FP | [1][8] |
Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization.
Table 2: GID4 Binders from DNA-Encoded Library (DEL) Screening
| Compound | Kd (μM) | EC50 (nM) | Method | Reference |
| 88 | 5.6 | 558 | ITC, CETSA | [1][8] |
Kd: Dissociation constant; EC50: Half-maximal effective concentration; ITC: Isothermal Titration Calorimetry; CETSA: Cellular Thermal Shift Assay.
Table 3: Other Reported GID4 Binders
| Compound | Kd (nM) | Method | Reference |
| PFI-7 | <100 | SPR | [11] |
| PFI-E3H1 (7) | 500 | SPR | [11] |
Kd: Dissociation constant; SPR: Surface Plasmon Resonance.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the characterization of GID4 binders.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding is indicative of a stabilizing interaction.
-
Protein and Ligand Preparation: Purified GID4 protein is diluted to a final concentration of 2 µM in a suitable buffer. The compound to be tested is added to a final concentration of 50 µM.
-
Assay Setup: The protein-ligand mixture is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
-
Thermal Denaturation: The temperature is gradually increased in a real-time PCR instrument, and the fluorescence is monitored.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein-ligand complex.[9][10]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Sample Preparation: Purified GID4 protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.
-
Titration: The ligand is injected into the protein solution in a series of small aliquots.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.[1]
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding of a small molecule to a larger protein in solution. This competition assay is often used to determine the IC50 of unlabeled compounds.
-
Probe Preparation: A fluorescently labeled peptide that is a known binder of GID4 (e.g., a degron peptide) is used as the probe.[1]
-
Assay Setup: A fixed concentration of GID4 and the fluorescent probe are incubated with varying concentrations of the unlabeled test compound.
-
Measurement: The fluorescence polarization of the solution is measured. When the fluorescent probe is bound to the larger GID4 protein, it tumbles more slowly in solution, resulting in a higher polarization value. Unlabeled compounds that bind to GID4 will displace the fluorescent probe, leading to a decrease in polarization.
-
Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization as a function of the competitor concentration.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment: Cells expressing the target protein (e.g., FLAG-GID4) are treated with the test compound or a vehicle control.[1][9]
-
Heat Shock: The cells are heated to a range of temperatures to induce protein denaturation.[1][9]
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.[1][9]
-
Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or other methods like a HiBiT-based assay.[1][9][12]
-
Data Analysis: The melting curve for the target protein is plotted, and the shift in the melting temperature in the presence of the compound indicates target engagement.[1][9]
GID4 Signaling and Mechanism of Action
GID4 is a key component of the CTLH E3 ubiquitin ligase complex, which plays a role in the Pro/N-end rule pathway of protein degradation.[11][13][14] This pathway targets proteins that have a proline residue at their N-terminus.[6][7] The binding of a substrate to GID4 initiates a cascade of events leading to its ubiquitination and subsequent degradation by the proteasome.
The discovery of small molecule binders for GID4 opens up the possibility of hijacking this pathway for therapeutic benefit. By designing bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), that link a GID4 binder to a ligand for a protein of interest (POI), it is possible to induce the degradation of the POI.
Conclusion and Future Directions
The discovery and characterization of GID4 binders represent a significant advancement in the field of targeted protein degradation. The availability of these chemical tools will enable a deeper interrogation of the biology of the CTLH E3 ligase complex and facilitate the development of novel therapeutics.[11] Future efforts in this area will likely focus on the development of more potent and selective GID4 binders, the optimization of these binders into effective PROTACs for a variety of disease-relevant targets, and a more comprehensive understanding of the full range of substrates and cellular functions regulated by the GID4-CTLH pathway. The continued exploration of new E3 ligases like GID4 will undoubtedly expand the therapeutic potential of TPD and offer new hope for patients with a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. rcsb.org [rcsb.org]
- 6. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 13. portlandpress.com [portlandpress.com]
- 14. uniprot.org [uniprot.org]
GID4-Recruiting Ligands for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. While much of the initial focus has been on E3 ligases like VHL and Cereblon, the exploration of novel E3 ligases is crucial for expanding the scope and overcoming potential resistance to TPD therapies.
One such emerging E3 ligase is the Glucose-induced degradation deficient complex 4 (GID4), a substrate receptor subunit of the C-terminal to LisH (CTLH) complex.[1][2] GID4 is an attractive target for TPD due to its distinct substrate recognition mechanisms and broad tissue expression.[3] This technical guide provides an in-depth overview of the development and characterization of ligands designed to recruit GID4 for targeted protein degradation, with a focus on key compounds that exemplify the progress in this field.
The GID4/CTLH E3 Ligase Complex
The GID/CTLH complex is a multi-subunit RING E3 ubiquitin ligase that plays a role in various cellular processes, including the regulation of metabolism and cell cycle progression.[2] GID4 functions as a key substrate receptor within this complex, recognizing specific protein motifs known as degrons.[1] In humans, GID4 is known to recognize proteins with an N-terminal proline (Pro/N-degron), marking them for ubiquitination and subsequent degradation by the proteasome.[1][2] By developing ligands that bind to GID4, it is possible to recruit this E3 ligase to a target protein, leading to its ubiquitination and degradation.
Key GID4 Ligands and PROTACs
Several small molecules have been developed to bind to the substrate pocket of GID4. These ligands serve as the foundational E3-recruiting elements for GID4-based PROTACs. This guide will focus on representative examples: the chemical probe PFI-7 , the high-affinity ligand Compound 14 , and the BRD4-degrading PROTAC NEP162 .
Data Presentation: Quantitative Analysis of GID4 Ligands
The following tables summarize the key quantitative data for prominent GID4 ligands and derived PROTACs, facilitating a clear comparison of their biochemical and cellular activities.
Table 1: Binding Affinities of GID4 Ligands
| Compound | Assay Method | Binding Affinity (Kd) | Reference |
| PFI-7 | Surface Plasmon Resonance (SPR) | 80 nM | [4] |
| Compound 14 | Not Specified | 23 nM | [5] |
| PFI-7N (Negative Control) | Surface Plasmon Resonance (SPR) | 5 µM | [6] |
Table 2: Cellular Target Engagement of GID4 Ligands
| Compound | Assay Method | Potency (EC50 / IC50) | Reference |
| PFI-7 | NanoBRET | 600 nM (EC50) | [6] |
| PFI-7 | Fluorescence Polarization (FP) | 4.1 µM (Kdisp) | [4] |
| Compound 88 (DEL-derived) | Cellular Assay | 558 nM (EC50) | [7] |
Table 3: Degradation Efficiency of GID4-Based PROTACs
| PROTAC | Target Protein | Cell Line | Potency (DC50) | Dmax | Reference |
| NEP162 | BRD4 | SW480 | 1.2 µM | Not Reported | [8] |
| NEP162 | BRD4 | U2OS | 1.6 µM | Not Reported | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and key experimental workflows.
GID4-Mediated Targeted Protein Degradation Pathway
Caption: GID4-mediated targeted protein degradation pathway.
Experimental Workflow: Assessing PROTAC-Induced Degradation
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Experimental Workflow: Identifying GID4 Interactors via BioID
Caption: Workflow for identifying GID4 interactors using BioID2.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of GID4 ligands and their derivative PROTACs.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the general procedure for determining the binding kinetics and affinity (Kd) of a small molecule ligand to purified GID4 protein.
-
Objective: To quantify the binding affinity between a GID4 ligand and the GID4 protein in real-time.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (ligand) flows over and binds to an immobilized ligand (protein), allowing for label-free detection of interactions.[9]
-
Materials:
-
Biacore instrument (e.g., Biacore 8K, T200).
-
Sensor Chip (e.g., Series S Sensor Chip SA for biotinylated protein).
-
Purified, biotinylated Avi-tagged GID4 protein (residues 116-300).[5]
-
GID4 ligand (e.g., PFI-7) dissolved in an appropriate buffer with DMSO.
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20).[10]
-
Regeneration Solution (e.g., 1M NaCl in 50mM NaOH).[5]
-
-
Procedure:
-
Immobilization:
-
Condition the sensor chip surface with injections of the regeneration solution.
-
Immobilize the biotinylated GID4 protein onto the streptavidin-coated sensor chip surface according to the manufacturer's standard protocols. A reference flow cell should be left blank or immobilized with a control protein.
-
-
Binding Analysis:
-
Prepare a serial dilution of the GID4 ligand in running buffer. It is crucial to maintain a constant percentage of DMSO across all concentrations to minimize bulk refractive index shifts.
-
Inject the ligand solutions at various concentrations over the GID4-immobilized and reference flow cells at a constant flow rate (e.g., 10 µL/min).[5]
-
Monitor the association and dissociation phases in real-time, generating a sensorgram (Response Units vs. Time).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model or steady-state affinity model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[5]
-
-
NanoBRET™ Assay for Cellular Target Engagement
This protocol details a method to confirm that a GID4 ligand can enter live cells and engage its target.
-
Objective: To measure the displacement of a tracer ligand from GID4 by a test compound in living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. Here, GID4 is fused to a HaloTag® (acceptor), and a known GID4-binding peptide is fused to NanoLuc® Luciferase (donor). Engagement of GID4 by an unlabeled test compound will disrupt the interaction between the donor and acceptor, leading to a decrease in the BRET signal.[11]
-
Materials:
-
HEK293T cells.
-
Expression vectors for N-terminally HaloTag-tagged GID4 and C-terminally NanoLuc-tagged degron peptide (e.g., MPGLWKS).[12]
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).
-
NanoBRET™ Nano-Glo® Substrate (donor substrate).
-
Test compound (e.g., PFI-7) and vehicle control (DMSO).
-
White, 96-well or 384-well assay plates.
-
Luminometer capable of reading filtered luminescence at 460nm and >600nm.
-
-
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the HaloTag-GID4 and NanoLuc-degron peptide expression vectors.
-
Plate the transfected cells into assay plates and incubate for 24 hours.
-
-
Compound Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Treat the cells with a serial dilution of the test compound or vehicle control and incubate for a specified period (e.g., 4 hours).[12]
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately read the plate on a luminometer, measuring both donor emission (~460nm) and acceptor emission (>600nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission value by the donor emission value.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol provides a standard workflow to quantify the degradation of a target protein induced by a GID4-based PROTAC.
-
Objective: To determine the DC50 and Dmax of a PROTAC by measuring the reduction in target protein levels.
-
Principle: Cells are treated with varying concentrations of a PROTAC. Cell lysates are then subjected to SDS-PAGE to separate proteins by size, followed by transfer to a membrane. The target protein is detected and quantified using a specific primary antibody.[13][14]
-
Materials:
-
Human cell line expressing the protein of interest (e.g., U2OS or SW480 for BRD4).[8]
-
GID4-based PROTAC (e.g., NEP162) and controls (DMSO vehicle, non-degrading inhibitor).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running and transfer buffers, and equipment.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-target protein (e.g., anti-BRD4) and anti-loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18 hours).[8] Include vehicle-only controls.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot this percentage against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[14]
-
-
In Vitro Ubiquitination Assay
This protocol is for reconstituting the ubiquitination of a substrate protein mediated by the GID4/CTLH complex.
-
Objective: To demonstrate that a GID4-recruited substrate is ubiquitinated in a manner dependent on the core components of the UPS.
-
Principle: Purified E1, E2, E3 ligase (or its components), ubiquitin, and substrate are combined in the presence of ATP. The resulting ubiquitination of the substrate is detected by Western blot as a high-molecular-weight smear or ladder.[15][16]
-
Materials:
-
Recombinant Ubiquitin-activating enzyme (E1).
-
Recombinant Ubiquitin-conjugating enzyme (E2, e.g., UBE2H).[17]
-
Recombinant, purified GID4/CTLH complex components.
-
Recombinant, purified substrate protein.
-
Ubiquitin.
-
ATP solution.
-
Ubiquitination Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).[18]
-
-
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 30 µL reaction includes: Reaction Buffer, ATP, E1 enzyme (e.g., 50 ng), E2 enzyme (e.g., 250 ng), ubiquitin (e.g., 1-5 µg), purified GID4/CTLH complex, and the substrate protein.[16]
-
Set up negative control reactions, such as omitting ATP, E1, E2, or the E3 ligase.
-
-
Incubation:
-
Incubate the reaction tubes at 30-37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot, probing with an antibody specific to the substrate protein.
-
-
Result Interpretation:
-
A ladder of higher molecular weight bands or a smear above the unmodified substrate band in the complete reaction lane indicates successful poly-ubiquitination. These bands should be absent or significantly reduced in the negative control lanes.
-
-
Conclusion
The development of potent and selective ligands for the GID4 E3 ligase subunit represents a significant advancement in the field of targeted protein degradation. Chemical tools like PFI-7 and high-affinity binders such as Compound 14 have not only enabled a deeper biological understanding of the CTLH complex but have also provided the essential building blocks for creating novel PROTACs like NEP162. The data and protocols presented in this guide offer a comprehensive technical resource for researchers aiming to explore and harness the GID4/CTLH complex for therapeutic applications. As the TPD toolbox continues to expand, GID4-based degraders hold considerable promise for targeting a new range of disease-causing proteins.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]
- 5. biorxiv.org [biorxiv.org]
- 6. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. biorxiv.org [biorxiv.org]
- 11. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. scispace.com [scispace.com]
- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 18. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
GID4 Pro/N-degron Interactions and Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Glucose-Induced Degradation Protein 4 (GID4) and its role in the Pro/N-degron pathway, a crucial component of the ubiquitin-proteasome system. GID4, a substrate receptor of the GID/CTLH E3 ubiquitin ligase complex, is a key regulator of cellular processes through the targeted degradation of proteins bearing a proline at their N-terminus (Pro/N-degron).[1][2][3] This document details the molecular interactions, inhibition strategies, and experimental methodologies relevant to the study of GID4, serving as a comprehensive resource for researchers in academia and industry.
The GID4 Pro/N-degron Pathway: Mechanism of Action
The Pro/N-degron pathway is a specialized branch of the N-end rule pathway, which dictates the half-life of a protein based on its N-terminal amino acid.[3] In this pathway, GID4 functions as the primary recognition subunit within the larger GID (in yeast) or CTLH (in humans) E3 ubiquitin ligase complex.[4][5] The process begins with the recognition and binding of a Pro/N-degron on a substrate protein by GID4.[1][3] This interaction is highly specific, with the N-terminal proline fitting into a well-defined hydrophobic pocket within the GID4 protein.[1]
Upon substrate binding, the GID/CTLH complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the substrate.[4] This process is repeated to form a polyubiquitin chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1] The GID/CTLH complex is a multi-subunit assembly, with a core catalytic module and interchangeable substrate receptor subunits, allowing for the regulation of a diverse range of cellular substrates.[4][5]
Quantitative Analysis of GID4 Interactions
The affinity of GID4 for its substrates and inhibitors is a critical parameter in understanding its function and for the development of targeted therapeutics. Various biophysical techniques have been employed to quantify these interactions, providing key data for structure-activity relationship (SAR) studies.
GID4-Peptide Interactions
Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are commonly used to measure the binding affinity (Kd) of Pro/N-degron-containing peptides to GID4. These studies have revealed a high affinity for peptides with the consensus sequence Pro-Gly-Leu-Trp.[6]
| Peptide Sequence | Method | Binding Affinity (Kd) | Reference |
| PGLW | ITC | 0.4 µM | [7] |
| PGLWKS | FP | 4.0 µM | [1] |
| IGLW | ITC | 1.9 µM | [7] |
| FGLW | ITC | 3.3 µM | [7] |
GID4-Inhibitor Interactions
The development of small molecule inhibitors targeting the substrate-binding pocket of GID4 is an active area of research. Techniques such as fragment-based screening, DNA-encoded library (DEL) screening, and structure-based drug design have led to the identification of potent GID4 binders.[8]
| Compound | Method | Binding Affinity (Kd) | IC50 | Reference |
| Compound 16 | ITC | 110 µM | - | [8] |
| Compound 67 | ITC | 17 µM | - | [8] |
| Compound 88 | ITC | 5.6 µM | 5.4 µM (FP) | [1][8] |
| PFI-7 | - | - | 0.57 µM (NanoBRET) | [9] |
| PFI-E3H1 | - | - | 2.5 µM (NanoBRET) | [10] |
Inhibition of GID4
Targeting GID4 with small molecule inhibitors presents a promising therapeutic strategy for diseases where the Pro/N-degron pathway is dysregulated. The primary approach involves the development of competitive inhibitors that occupy the Pro/N-degron binding pocket, thereby preventing substrate recognition and subsequent degradation.
Fragment-based NMR and DNA-encoded library (DEL) screening have been successfully employed to identify initial hit compounds that bind to GID4.[7][8] These hits are then optimized through structure-guided drug design, utilizing X-ray co-crystal structures of GID4 in complex with the inhibitors to improve their potency and selectivity.[7] The efficacy of these inhibitors is further validated in cellular assays, such as NanoBRET, which measure the displacement of a fluorescently labeled tracer from GID4 in live cells.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GID4-ligand interactions and enzymatic activity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Express and purify recombinant GID4 protein.
-
Synthesize or purchase the peptide of interest.
-
Dialyze both the protein and peptide against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Determine the accurate concentrations of the protein and peptide solutions.
-
-
ITC Experiment:
-
Load the GID4 solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the peptide solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the peptide into the protein solution, allowing the system to reach equilibrium between each injection.
-
As a control, perform a separate titration of the peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is ubiquitinated by the GID/CTLH complex.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
E1 activating enzyme (e.g., 100 nM)
-
E2 conjugating enzyme (e.g., UBE2H, 500 nM)
-
Reconstituted GID/CTLH complex (containing GID4)
-
Substrate protein with a Pro/N-degron
-
Ubiquitin (e.g., 10 µM)
-
ATP (e.g., 5 mM)
-
-
Prepare a negative control reaction lacking ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the substrate protein or an anti-ubiquitin antibody.
-
The appearance of higher molecular weight bands corresponding to the ubiquitinated substrate indicates a positive result.
-
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. This is a powerful technique for high-throughput screening of inhibitors.
Protocol:
-
Assay Development:
-
Synthesize a fluorescently labeled peptide tracer (e.g., PGLWKS-FITC).
-
Determine the optimal concentration of the tracer that gives a stable and robust fluorescence signal.
-
-
Competition Assay:
-
In a microplate, add a fixed concentration of GID4 protein and the fluorescent tracer.
-
Add varying concentrations of the unlabeled competitor (inhibitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
As the inhibitor displaces the tracer from GID4, the polarization of the tracer's fluorescence will decrease.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.
-
Experimental and Screening Workflows
The discovery and characterization of GID4 inhibitors often follow a systematic workflow, integrating various biophysical and cellular assays.
This workflow begins with high-throughput screening to identify initial hits. These hits are then validated and characterized using a suite of biophysical techniques to confirm binding and determine affinity. Promising compounds are further optimized through medicinal chemistry efforts guided by structural biology. Finally, the optimized leads are tested in cellular assays to assess their target engagement and functional effects on the Pro/N-degron pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Automated screening for small organic ligands using DNA-encoded chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 10. researchgate.net [researchgate.net]
The Structural Basis of GID4 Ligand Recognition: A Technical Guide for Drug Discovery
For Immediate Release
This technical whitepaper provides a comprehensive overview of the structural biology of the human Glucose-Induced Degradation Protein 4 (GID4), a substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] With the growing interest in targeted protein degradation (TPD), GID4 has emerged as an attractive target for the development of novel PROTACs and molecular glues.[1][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of GID4's structure, its interaction with various ligands, and the experimental methodologies used to characterize these interactions.
Core Concepts: GID4 Structure and Function
GID4 functions as a key component of the CTLH E3 ubiquitin ligase complex, recognizing proteins with a "Pro/N-degron," a specific N-terminal sequence featuring a proline residue.[5][6][7] This recognition ultimately leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[5][8] The substrate recognition domain of GID4 is characterized by an eight-stranded β-barrel structure, which creates a deep binding pocket for its substrates.[1][3][4] This pocket is flanked by four flexible loops (L1-L4) that exhibit significant conformational plasticity, allowing for the accommodation of a diverse range of ligands, from endogenous peptides to synthetic small molecules.[1][3][9]
GID4 in Complex with Peptide and Small Molecule Ligands
The molecular basis of GID4's substrate recognition has been elucidated through numerous X-ray crystal structures. These studies have revealed the key interactions that govern the binding of both natural degron peptides and synthetic ligands.
Peptide Recognition
Crystal structures of GID4 in complex with Pro/N-degron peptides, such as PGLWKS, reveal that the N-terminal proline of the peptide inserts deep into the hydrophobic pocket of GID4.[1][6][10][11] The free amino group of the proline forms a crucial hydrogen bond with the side chain of GID4's Glu237 residue.[12] The subsequent residues of the peptide make additional contacts with the flexible loops surrounding the binding pocket, contributing to the specificity of the interaction.[10][11] GID4 can also recognize hydrophobic N-terminal residues other than proline, expanding its substrate scope.[13][14]
Small Molecule Binding
Fragment-based screening and DNA-encoded library (DEL) screening have successfully identified a variety of small molecule ligands that bind to the GID4 substrate recognition pocket.[1][3][4] X-ray co-crystal structures of these complexes have provided invaluable insights for structure-based drug design. For example, the fragment hits 1, 4, and 7 were all found to bind in the same pocket as the degron peptides.[1][3][4] Structure-guided optimization of these initial hits has led to the development of more potent binders with dissociation constants (Kd) in the micromolar to nanomolar range.[1][3][4] A notable example is the chemical probe PFI-7, which potently and selectively engages GID4 in cells.[2][15]
Quantitative Analysis of GID4-Ligand Interactions
A variety of biophysical techniques have been employed to quantify the binding affinities of different ligands to GID4. The following tables summarize key quantitative data from published studies.
| Ligand | PDB ID | Method | Dissociation Constant (Kd) | IC50 | EC50 | Reference |
| PGLWKS (peptide) | 6CD9 | FP | 4.0 µM | [12] | ||
| PGLWKSC (peptide) | NMR | 1.9 µM | [1] | |||
| VGLWKS (peptide) | 6WZZ | [13] | ||||
| IGLW (peptide) | 16 µM | [13] | ||||
| Compound 1 | 7U3E | [1][16] | ||||
| Compound 4 | 7U3F | [1] | ||||
| Compound 7 | 7U3H | [1] | ||||
| Compound 16 | 7U3I | ITC | 110 µM | 148.5 µM | [1][3] | |
| Compound 67 | 7U3G | ITC | 17 µM | 18.9 µM | [1] | |
| Compound 88 | 7U3J | 5.6 µM | 5.4 µM | 558 nM | [1][3] | |
| Compound 89 | 7U3K | [3] | ||||
| Compound 91 | 7U3L | [3] | ||||
| PFI-7 | 7SLZ | SPR | 80 nM | 4.1 µM | 600 nM | [4] |
| Compound 14 | 9QDZ | 23 nM | [9] |
Table 1: Binding Affinities of Selected Ligands to GID4. This table presents a summary of reported binding affinities for various peptide and small molecule ligands to GID4, determined by different biophysical methods.
| PDB ID | Ligand | Resolution (Å) | R-Value Work | R-Value Free | Reference |
| 6CD9 | PGLW peptide | 1.55 | 0.173 | 0.193 | [6] |
| 7U3E | Compound 1 | 1.85 | 0.204 | 0.234 | [16] |
| 6WZZ | VGLWKS peptide | 1.60 | 0.186 | 0.220 | [13] |
| 7U3I | Compound 16 | [1] | |||
| 7U3J | Compound 88 | [3] | |||
| 7SLZ | PFI-7 | 1.97 | |||
| 7Q4Y | Gly/N-peptide | 3.08 | 0.244 | 0.265 | [17] |
| 9QDX | Compound 1 | [9] | |||
| 9QDZ | Compound 14 | [9] |
Table 2: X-ray Crystallography Data for GID4-Ligand Complexes. This table summarizes the resolution and refinement statistics for selected crystal structures of GID4 in complex with various ligands.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GID4-mediated protein degradation pathway and a typical experimental workflow for identifying and characterizing GID4 ligands.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. rcsb.org [rcsb.org]
- 7. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. pnas.org [pnas.org]
- 15. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
GID4 Homolog Function: A Cross-Species Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GID4 (Glucose-Induced Degradation protein 4) is an evolutionarily conserved substrate receptor of the multi-subunit CTLH/GID E3 ubiquitin ligase complex. This complex plays a critical role in cellular homeostasis by targeting proteins for proteasomal degradation. The function of GID4, particularly its role in recognizing specific N-terminal degradation signals (N-degrons), is a subject of intense research with implications for various physiological processes and disease states, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the function of GID4 homologs in key model organisms, with a focus on Saccharomyces cerevisiae (yeast) and humans. It summarizes quantitative data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of GID4's role in cellular regulation.
Core Function of GID4: The Pro/N-end Rule Pathway
GID4 functions as an N-recognin, a component of the ubiquitin-proteasome system that identifies proteins bearing specific N-terminal amino acids, marking them for degradation.[1][2][3] Specifically, GID4 is a key player in the Pro/N-end rule pathway, a branch of the N-end rule pathway that recognizes proteins with an N-terminal proline residue (Pro/N-degron).[1][2][3] The recognition of this degron by GID4 leads to the ubiquitination of the substrate protein by the CTLH/GID complex and its subsequent degradation by the 26S proteasome.[4][5]
Structural Basis of Substrate Recognition
The substrate recognition domain of GID4 consists of an eight-strand β-barrel that forms a deep binding pocket.[6][7] This pocket is flanked by four loops (L1-L4) that create the degron peptide binding site.[6][7] Crystal structures of human GID4 in complex with various Pro/N-degrons have elucidated the molecular basis of this recognition, revealing a high degree of plasticity within the binding pocket that allows for the accommodation of various substrates.[2][3][7] While N-terminal proline is a primary recognition motif, studies have shown that human GID4 can also recognize other hydrophobic N-terminal residues, such as isoleucine and valine, expanding the potential substrate repertoire of the CTLH/GID complex.[8][9]
GID4 Homolog Function in Saccharomyces cerevisiae
In the budding yeast S. cerevisiae, the GID complex is crucial for cellular adaptation to changes in nutrient availability, particularly glucose levels.[10][11][12]
Role in Glucose Metabolism
When yeast cells are shifted from a non-fermentable carbon source to glucose-rich conditions, the GID complex mediates the rapid degradation of key gluconeogenic enzymes, including fructose-1,6-bisphosphatase (Fbp1), malate dehydrogenase 2 (Mdh2), and isocitrate lyase 1 (Icl1).[10][11][12][13] This process, known as catabolite degradation, is essential for shutting down gluconeogenesis and prioritizing glycolysis.[10][13] The expression of Gid4 is induced by glucose, and its presence is necessary to trigger the ubiquitination and subsequent proteasomal degradation of these enzymes, which bear Pro/N-degrons.[10][12][14] The GID complex in yeast can form higher-order supramolecular assemblies, which are thought to enhance the efficiency of targeting oligomeric substrates like Fbp1.[11]
Regulation of Gid4 in Yeast
The activity of the GID complex is tightly regulated by the availability of its substrate receptor, Gid4.[10] In the absence of glucose, Gid4 is not expressed.[14] Upon glucose addition, Gid4 is rapidly synthesized, allowing the GID complex to become active and target gluconeogenic enzymes for degradation.[10][12] Once the metabolic shift is complete, Gid4 itself is ubiquitinated by the GID complex and degraded by the proteasome, providing a negative feedback loop.[13]
GID4 Homolog Function in Humans
In humans, the GID4 homolog is a subunit of the CTLH (C-terminal to LisH) complex, which is structurally and functionally homologous to the yeast GID complex.[4][7][15] The human CTLH complex is implicated in a variety of cellular processes, including cell cycle progression, metabolism, and cell migration.[15][16][17]
Substrate Recognition and Cellular Roles
Human GID4 (hGID4) recognizes proteins with Pro/N-degrons and mediates their ubiquitination and degradation.[1][18] While the full spectrum of hGID4 substrates is still being elucidated, several key targets have been identified:
-
ARHGAP11A: The hGID4 E3 ligase complex targets the RhoGAP protein ARHGAP11A for proteasomal degradation, thereby regulating cell migration and motility.[16][17][19] Interestingly, ARHGAP11A does not possess a canonical N-terminal degron, suggesting that hGID4 may recognize other binding motifs.[16][19]
-
HBP1: GID4 is a substrate-recognition subunit of the CTLH complex that mediates the ubiquitination and proteasomal degradation of the transcription factor HMG-box protein 1 (HBP1).[15][18]
-
RNA Helicases: Proximity-dependent biotinylation studies have revealed that GID4 interacts with numerous nuclear proteins involved in RNA processing, including the RNA helicases DDX21 and DDX50.[4]
The diverse nature of these substrates suggests that the CTLH complex, through GID4, plays a multifaceted role in regulating cellular signaling and function.
GID4 in Drug Development
The druggable nature of the GID4 substrate-binding pocket has made it an attractive target for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD).[4][6][7] Small molecules, such as PROTACs (Proteolysis Targeting Chimeras), can be designed to bind to GID4 and recruit a target protein of interest to the CTLH complex for ubiquitination and degradation.[3][20] This approach holds promise for targeting proteins that have been traditionally considered "undruggable."[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of GID4 with its substrates and small molecule binders.
Table 1: Binding Affinities of Peptides to Human GID4
| Peptide Sequence | Dissociation Constant (Kd) | Reference |
| PGLW | 1.9 µM | [9] |
| IGLW | 16 µM | [9] |
| PGLWKS (fluorescently labeled) | 4.0 µM | [6][7] |
| PGLWKS (unlabeled) | 2.13 µM | [21] |
Table 2: Binding Affinities and Cellular Activity of Small Molecule Binders to Human GID4
| Compound | Dissociation Constant (Kd) | IC50 (Competition Assay) | Cellular EC50 | Reference |
| 16 | 110 µM | 148.5 µM | - | [6][7] |
| 67 | 17 µM | 18.9 µM | - | [6][7] |
| 88 | 5.6 µM | - | 558 nM | [7] |
| PFI-7 | - | - | 570 nM | [22] |
| Compound 1 | 78.80 µM | - | - | [21] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to study GID4 function.
Proximity-Dependent Biotinylation (BioID2) for Identifying GID4 Interactors
This technique is used to identify proteins that are in close proximity to GID4 within a cellular context.
Methodology:
-
Vector Construction: Fuse the GID4 gene to the BioID2 gene, which encodes a promiscuous biotin ligase.
-
Cell Transfection: Transfect the GID4-BioID2 fusion construct into the desired cell line.
-
Biotin Labeling: Supplement the cell culture medium with biotin to allow the GID4-BioID2 fusion protein to biotinylate nearby proteins.
-
Cell Lysis and Streptavidin Pulldown: Lyse the cells and use streptavidin-coated beads to capture the biotinylated proteins.
-
Mass Spectrometry: Elute the captured proteins and identify them using mass spectrometry.
In Vitro Ubiquitination Assay
This assay is used to determine if a substrate protein can be ubiquitinated by the GID/CTLH complex in a GID4-dependent manner.
Methodology:
-
Recombinant Protein Purification: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2H), ubiquitin, the GID/CTLH complex (with and without GID4), and the substrate protein.
-
Reaction Setup: Combine the purified components in a reaction buffer containing ATP.
-
Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) for a specific time.
-
Western Blot Analysis: Stop the reaction and analyze the ubiquitination of the substrate protein by western blotting using an antibody specific to the substrate or to ubiquitin. An increase in higher molecular weight species of the substrate indicates polyubiquitination.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the engagement of small molecule compounds with GID4 in living cells.
Methodology:
-
Cell Treatment: Treat cells with the compound of interest or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Protein Extraction: Lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of soluble GID4 at each temperature using methods like western blotting or a HiBiT-based system.
-
Data Analysis: A shift in the melting curve of GID4 in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to GID4 function.
Caption: The GID4-mediated Pro/N-end rule pathway.
Caption: Experimental workflow for BioID2.
Caption: Comparison of GID4 function in yeast and humans.
Conclusion
GID4 homologs across species play a conserved and vital role as substrate receptors for the GID/CTLH E3 ubiquitin ligase complex. From regulating metabolic adaptation in yeast to controlling cell migration and gene expression in humans, the functions of GID4 are central to maintaining cellular homeostasis. The detailed understanding of its structure, substrate recognition mechanisms, and cellular roles provides a solid foundation for further research and the development of novel therapeutic strategies targeting this important cellular machinery. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to unravel the complexities of the GID4-mediated degradation pathway.
References
- 1. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. researchgate.net [researchgate.net]
- 14. The Yeast GID Complex, a Novel Ubiquitin Ligase (E3) Involved in the Regulation of Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 16. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 18. uniprot.org [uniprot.org]
- 19. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 20. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
Endogenous Substrates of the Human GID4 Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human GID (hGID) complex, also known as the CTLH complex, is a multi-subunit E3 ubiquitin ligase that plays a critical role in a variety of cellular processes, including cell cycle progression, metabolism, and cell migration.[1][2] A key component of this complex is GID4, a substrate receptor responsible for recognizing specific proteins and targeting them for ubiquitination and subsequent proteasomal degradation. While the yeast GID complex is well-characterized for its role in glucose metabolism through the recognition of Pro/N-end degrons, the substrates and functions of the human GID4 complex are still being actively investigated.[2]
This technical guide provides a comprehensive overview of the currently identified endogenous substrates of the human GID4 complex. It is designed to be a valuable resource for researchers in the field, offering a detailed summary of quantitative data, in-depth experimental protocols for substrate identification and validation, and visual representations of key pathways and workflows.
Identified Endogenous Substrates and Interactors of the Human GID4 Complex
Several endogenous substrates and interactors of the human GID4 complex have been identified through proteomic and biochemical approaches. These findings have expanded our understanding of the cellular functions regulated by this E3 ligase. The following sections summarize the key substrates and provide quantitative data from relevant studies.
ARHGAP11A (Rho GTPase Activating Protein 11A)
ARHGAP11A, a RhoA-GAP, has been identified as a key target of the hGID4 E3 ligase complex, playing a role in the regulation of cell migration.[1] Depletion of GID4 or inhibition of its substrate-binding pocket leads to the accumulation of ARHGAP11A, which in turn inactivates RhoA and impairs cell motility.[1]
Quantitative Data Summary: ARHGAP11A Degradation
| Condition | Protein Level Change of ARHGAP11A | Statistical Significance | Reference |
| GID4 Knockdown (sgGID4) vs. Control (sgControl) in HeLa cells | Increased | Not specified | --INVALID-LINK-- |
| Treatment with PFI-7 (GID4 inhibitor) in HeLa cells | Increased | Not specified | --INVALID-LINK-- |
ZMYND19 (Zinc Finger MYND-Type Containing 19)
ZMYND19 has been identified as a substrate of the GID4 complex.[2] Interestingly, ZMYND19 does not possess a canonical Pro/N-end degron, suggesting that GID4 can recognize substrates through alternative motifs.[2]
Quantitative Data Summary: ZMYND19 Interaction with GID4
| Bait Protein | Prey Protein | Log2 Fold Change (Enrichment) | p-value | Reference |
| GID4-BioID2 vs. control | ZMYND19 | > 2.5 | < 0.01 | --INVALID-LINK-- |
HMGCS1 (3-Hydroxy-3-Methylglutaryl-CoA Synthase 1)
Recent studies have identified HMGCS1, a key enzyme in the mevalonate pathway, as a GID4 substrate. This finding suggests a potential role for the GID4 complex in metabolic regulation in human cells.
Quantitative Data Summary: HMGCS1 Degradation
| Condition | Protein Level Change of HMGCS1 | Statistical Significance | Reference |
| GID4 Knockout vs. Wild-Type | Increased | p < 0.05 | --INVALID-LINK-- |
RNA Helicases (DDX21 and DDX50)
The RNA helicases DDX21 and DDX50 have been identified as GID4-interacting proteins. While their degradation is not consistently observed, their protein levels are regulated by GID4, suggesting a potential non-degradative regulatory role for the GID4 complex.
Quantitative Data Summary: Regulation of RNA Helicase Levels by GID4
| Condition | Protein | Log2 Fold Change in Protein Abundance | Adjusted p-value | Reference |
| PFI-7 Treatment vs. DMSO | DDX21 | -0.58 | < 0.05 | --INVALID-LINK-- |
| PFI-7 Treatment vs. DMSO | DDX50 | -0.45 | < 0.05 | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
GID4-Mediated Regulation of Cell Migration
The following diagram illustrates the signaling pathway through which the GID4 complex regulates cell migration by targeting ARHGAP11A for degradation.
Caption: GID4 targets ARHGAP11A for degradation, regulating RhoA activity and cell migration.
Experimental Workflow for GID4 Substrate Identification using BioID2
This diagram outlines the key steps in identifying GID4 substrates using proximity-dependent biotinylation (BioID2) followed by mass spectrometry.
Caption: Workflow for identifying GID4 proximity partners using BioID2.
Detailed Experimental Protocols
Proximity-Dependent Biotinylation (BioID2) for GID4 Interactome Mapping
This protocol is adapted from methodologies used in the identification of GID4 substrates.
1. Cell Line Generation:
-
Establish a stable cell line (e.g., HEK293T or HeLa) expressing a doxycycline-inducible BioID2-tagged GID4 fusion protein. A control cell line expressing BioID2 alone should also be generated.
2. Cell Culture and Biotin Labeling:
-
Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induce the expression of the BioID2-fusion protein by adding doxycycline (1 µg/mL) to the culture medium for 24 hours.
-
Add biotin to a final concentration of 50 µM and incubate for a further 16-18 hours.
3. Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Sonicate the lysate to shear DNA and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
4. Streptavidin Affinity Purification:
-
Incubate the cleared lysate with streptavidin-conjugated magnetic beads overnight at 4°C with gentle rotation.
-
Wash the beads sequentially with RIPA buffer, high salt buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl), and a final wash with 50 mM ammonium bicarbonate.
5. On-Bead Trypsin Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate containing 1 µg of sequencing-grade trypsin.
-
Incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
6. Mass Spectrometry and Data Analysis:
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Process the raw data using a suitable software package (e.g., MaxQuant) and search against a human protein database.
-
Perform quantitative analysis to identify proteins that are significantly enriched in the BioID2-GID4 pulldown compared to the BioID2-only control.
In Vitro Ubiquitination Assay
This assay is used to validate the direct ubiquitination of a putative substrate by the GID4 complex.
1. Reagents:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant purified GID4 complex (or a minimal functional complex)
-
Purified recombinant substrate protein
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer:
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
5 µM Ubiquitin
-
200 nM GID4 complex
-
1 µM substrate protein
-
-
For a negative control, omit the GID4 complex or ATP.
3. Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
4. Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a western blot analysis using an antibody specific to the substrate protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Conclusion
The identification of endogenous substrates for the human GID4 complex is a rapidly advancing field. The substrates and interactors discussed in this guide, including ARHGAP11A, ZMYND19, HMGCS1, DDX21, and DDX50, highlight the diverse cellular pathways regulated by this E3 ligase, extending beyond its ancestral role in glucose metabolism. The experimental protocols and workflows detailed herein provide a robust framework for the continued discovery and validation of novel GID4 substrates. As our understanding of the GID4 substrate repertoire expands, so too will the potential for developing targeted therapeutics that modulate the activity of this important E3 ubiquitin ligase for the treatment of various human diseases.
References
Methodological & Application
Application Notes and Protocols for GID4 Ligand 1 in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. The Glucose-induced degradation deficient complex 4 (GID4) is a substrate receptor of the CTLH E3 ligase complex and has been successfully leveraged for targeted protein degradation. GID4 Ligand 1 (also known as compound 88) is a potent and selective binder of GID4, making it a valuable tool for the design of novel PROTACs.[1][2][3]
These application notes provide a comprehensive guide to utilizing this compound in the design and evaluation of PROTACs. We will cover the essential quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
This compound (Compound 88) Binding Affinity
| Parameter | Value | Assay | Reference |
| IC50 | 5.4 µM | Fluorescence Polarization (FP) Competition Assay | [1] |
| Kd | 5.6 µM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |
| EC50 | 558 nM | Cellular Target Engagement (NanoBRET) | [1][2][3] |
GID4-Based PROTAC (NEP162) Performance for BRD4 Degradation
| Parameter | Value | Cell Line | Assay | Reference |
| DC50 | 2.2 nM | Mino | Western Blot | [4] |
| Dmax | >90% | Mino | Western Blot | [4] |
| DC50 | ~10 nM | SW480 | Western Blot | |
| Dmax | >90% | SW480 | Western Blot |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of GID4-based PROTAC-mediated target protein degradation.
BRD4 Signaling Pathway
Caption: Simplified BRD4 signaling pathway in transcriptional activation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the development and evaluation of a novel PROTAC.
Experimental Protocols
Protocol 1: Synthesis of GID4-Based PROTACs (General Procedure)
This protocol describes a generalized approach for synthesizing a GID4-based PROTAC, such as NEP162, by linking this compound to a target protein ligand (e.g., a BRD4 inhibitor) via a suitable linker.
Materials:
-
This compound (with a reactive handle for linker attachment)
-
Target protein ligand (with a reactive handle for linker attachment)
-
Linker with appropriate functional groups (e.g., PEG linker with terminal amine and carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Linker Attachment to this compound:
-
Dissolve this compound in an appropriate solvent (e.g., DMF).
-
Add the linker, coupling reagents, and a base.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Purify the product by column chromatography.
-
-
Coupling of GID4 Ligand-Linker to Target Ligand:
-
Dissolve the purified GID4 Ligand-linker conjugate in an appropriate solvent (e.g., DMF).
-
Add the target protein ligand, coupling reagents, and a base.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to assess the degradation of a target protein (e.g., BRD4) in cells treated with a GID4-based PROTAC.[5]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, 293T)
-
Cell culture medium and supplements
-
GID4-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or DMSO for the desired time points (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of the PROTAC to its target protein in a cellular environment.
Materials:
-
Cell line expressing the target protein
-
GID4-based PROTAC
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (without detergents)
-
PCR tubes
-
Thermocycler
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment and Heating:
-
Treat cultured cells with the PROTAC or DMSO for a specific duration.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated proteins by centrifugation.
-
Collect the supernatant.
-
-
Analysis by Western Blot:
-
Analyze the amount of soluble target protein in the supernatant by Western blotting as described in Protocol 2.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein against temperature to generate melt curves.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target stabilization and therefore, engagement.
-
Conclusion
This compound is a valuable chemical tool for the development of novel PROTACs. Its demonstrated high-affinity and selective binding to the GID4 E3 ligase provides a strong foundation for creating potent and specific protein degraders. The protocols and data presented in these application notes offer a comprehensive resource for researchers to design, synthesize, and characterize GID4-based PROTACs, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.
References
Synthesis of GID4 Ligand PFI-7: An Application Note and Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of PFI-7, a potent and selective chemical probe for the GID4 subunit of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] This protocol is intended for researchers in drug discovery and chemical biology investigating the GID4-mediated ubiquitin-proteasome pathway.
Introduction
GID4 (Glucose-induced degradation protein 4) is a substrate recognition subunit of the CTLH E3 ubiquitin ligase complex.[1][3] This complex plays a crucial role in targeted protein degradation by recognizing proteins with a proline at the N-terminus (Pro/N-degron) and marking them for degradation by the proteasome.[1] The development of small molecule ligands for E3 ligases is a rapidly growing area of research, with applications in the development of novel therapeutics, particularly in the field of targeted protein degradation using technologies like PROTACs (Proteolysis Targeting Chimeras).
PFI-7 is a high-affinity ligand for GID4 that was developed through a structure-based drug design campaign.[1] It serves as a valuable tool for studying the biology of the GID4/CTLH complex and as a starting point for the development of GID4-based protein degraders. This document outlines the synthetic route to PFI-7, providing a step-by-step protocol for its preparation in a laboratory setting.
Quantitative Data Summary
The following table summarizes key quantitative data for the GID4 ligand PFI-7.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 79 nM | [1] |
| Cellular Potency (NanoBRET IC50) | 0.57 ± 0.04 µM | [1] |
| Molecular Formula | C26H29N5O2 | [1] |
| Molecular Weight | 443.54 g/mol | [1] |
| Purity | >95% (as determined by HPLC) | [1] |
GID4 Signaling Pathway
The GID4 protein is a key component of the CTLH E3 ubiquitin ligase complex. This complex identifies and binds to substrate proteins that have a proline residue at their N-terminus. Once bound, the E3 ligase facilitates the transfer of ubiquitin molecules to the substrate protein. This polyubiquitination serves as a signal for the proteasome to recognize and degrade the tagged protein. PFI-7 acts as a competitive inhibitor, binding to the substrate recognition pocket of GID4 and preventing the engagement of endogenous substrates, thereby inhibiting their degradation.
Caption: GID4 signaling and PFI-7 inhibition.
Experimental Workflow for PFI-7 Synthesis
The synthesis of PFI-7 is a multi-step process involving the formation of a key amide bond between a carboxylic acid intermediate and an amine intermediate. The workflow diagram below outlines the major stages of the synthesis.
Caption: PFI-7 Synthesis Workflow.
Experimental Protocol: Synthesis of PFI-7
The following protocol is a representative synthesis for PFI-7, based on the general scheme for the synthesis of related analogs.[1] Researchers should adapt this protocol based on standard laboratory practices and available starting materials.
Materials and Reagents:
-
tert-butyl (1s,4s)-4-(2-((tert-butoxycarbonyl)amino)acetamido)cyclohexylcarbamate
-
1H-indole-2-carbaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
Step 1: Reductive Amination
-
To a solution of tert-butyl (1s,4s)-4-(2-((tert-butoxycarbonyl)amino)acetamido)cyclohexylcarbamate (1.0 eq) and 1H-indole-2-carbaldehyde (1.2 eq) in dichloromethane (DCM, 0.1 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.1 M).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate the residue with toluene (3 x 10 mL) to ensure complete removal of residual TFA. The resulting amine is typically used in the next step without further purification.
Step 3: Amide Coupling
-
To a solution of the deprotected amine from Step 2 (1.0 eq) and a suitable carboxylic acid (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetic acid, 1.1 eq) in dimethylformamide (DMF, 0.1 M), add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product from Step 3 by reverse-phase high-performance liquid chromatography (HPLC) to yield the final product, PFI-7.
-
Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols: Cellular Uptake and Permeability of GID4 Ligand 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cellular uptake and permeability of small molecule ligands targeting the Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. For the purpose of these notes, "GID4 Ligand 1" will be used as a representative designation for a small molecule binder of GID4, with data drawn from published potent and cell-active compounds.
GID4 has emerged as an attractive target for targeted protein degradation (TPD) strategies, making the characterization of its ligands' cell permeability and intracellular accumulation crucial for the development of effective therapeutics.[1][2][3] GID4 is primarily localized in the cytosol and nucleus, enabling the degradation of target proteins in both compartments.[1][2][4]
Data Presentation: Quantitative Ligand Binding and Cellular Activity
The following table summarizes key quantitative data for representative small molecule binders of GID4, which can serve as benchmarks for "this compound".
| Compound ID | Binding Affinity (Kd) | Cellular Target Engagement (EC50/IC50) | Assay Method | Reference |
| Compound 88 | 5.6 µM | 558 nM | DNA-Encoded Library (DEL) Screen, Mass Spectrometry | [1][2][3] |
| Compound 67 | 17 µM | Not Reported | NMR Fragment Screen, Isothermal Titration Calorimetry (ITC) | [1][2][3] |
| Compound 16 | 110 µM | Not Reported | NMR Fragment Screen | [1][2][3] |
| PFI-7 | 0.5 µM (KD) | 2.5 µM | Surface Plasmon Resonance (SPR), NanoBRET | [5] |
| Compound 14 | 23 nM | Target engagement confirmed | Biophysical Assays | [6] |
Signaling Pathway of the GID4-CTLH E3 Ligase Complex
GID4 functions as a substrate-recognition subunit of the CTLH E3 ubiquitin-protein ligase complex.[7] This complex is involved in the Pro/N-end rule pathway, which recognizes proteins with specific N-terminal residues (degrons) for ubiquitination and subsequent proteasomal degradation.[8][9] The GID4-CTLH complex has been shown to regulate cell migration by targeting ARHGAP11A for degradation.[10][11]
Caption: GID4-CTLH E3 Ligase Signaling Pathway.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a lipid membrane and is a useful high-throughput screening method.
Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Materials:
-
This compound
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Add 5 µL of the artificial membrane solution to each well of the filter plate.
-
Prepare Donor Plate: Dissolve this compound in PBS to the desired concentration and add 150 µL to each well of a separate 96-well plate.
-
Assemble and Incubate: Carefully place the filter plate onto the acceptor plate, then add the donor solution to the top of the filter plate. Cover and incubate for a specified time (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the permeability coefficient.
Cellular Uptake Assay using LC-MS/MS
This method provides a quantitative measure of the intracellular concentration of this compound.
Workflow for Cellular Uptake Assay
Caption: Workflow for the LC-MS/MS-based Cellular Uptake Assay.
Materials:
-
This compound
-
A relevant cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Ice-cold PBS
-
Trypsin-EDTA
-
Lysis buffer
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and culture until they reach a desired confluency (e.g., 80-90%).
-
Compound Treatment: Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS. Detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Cell Lysis and Sample Preparation: Resuspend the cell pellet in lysis buffer. Add cold acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Normalization: In parallel, determine the cell number or total protein content in a separate set of wells to normalize the intracellular concentration of the ligand.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of this compound within the cellular environment by measuring the thermal stabilization of GID4 upon ligand binding.
Workflow for CETSA
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. uniprot.org [uniprot.org]
- 8. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 11. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
Application Notes and Protocols for Developing a GID4-Based Targeted Protein Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3] This is often achieved through the use of heterobifunctional molecules called Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase.[2][3][4][5][6] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4] While much of the TPD field has focused on a limited number of E3 ligases like VHL and Cereblon, there is a growing interest in expanding the repertoire of utilized E3 ligases to overcome limitations and broaden the scope of degradable targets.[2][5]
One such promising E3 ligase is the Glucose-Induced Degradation protein 4 (GID4), a substrate receptor of the C-terminal to LisH (CTLH) E3 ligase complex.[1][7][8][9] GID4 is known to recognize proteins with an N-terminal proline (Pro/N-degron), playing a role in the Pro/N-end rule pathway.[10][11][12][13][14] The development of small molecules that bind to GID4 has paved the way for its use in TPD, offering a novel E3 ligase platform for the degradation of neo-substrates.[5][6][7] GID4 is expressed in most tissue types and localizes to both the cytosol and nucleus, making it an attractive candidate for targeting a wide range of proteins.[7][9]
These application notes provide a detailed guide for researchers to develop and implement a robust assay to evaluate GID4-based targeted protein degradation. The protocols outlined below cover essential experiments from initial compound treatment to the quantification of protein degradation and assessment of the underlying mechanism.
Signaling Pathway and Experimental Workflow
The fundamental principle of a GID4-based TPD strategy involves hijacking the GID4/CTLH complex to induce the degradation of a specific protein of interest. This process can be broken down into several key steps, each of which can be interrogated experimentally.
Caption: GID4-mediated targeted protein degradation pathway.
The experimental workflow to assess a novel GID4-based degrader involves a series of assays to confirm each step of this pathway, from target engagement to the downstream cellular consequences.
Caption: General experimental workflow for evaluating a GID4-based degrader.
Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of a target protein in cells treated with a GID4-based degrader.[4]
Materials:
-
Cell line expressing the protein of interest (POI) and GID4.
-
GID4-based degrader compound.
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat cells with a serial dilution of the GID4-based degrader. Include a vehicle-only control.
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Confirmation of Proteasome-Mediated Degradation
This protocol is used to confirm that the observed protein degradation is dependent on the proteasome.
Materials:
-
Same as Protocol 1.
-
Proteasome inhibitor (e.g., MG132, Bortezomib).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells as described in Protocol 1.
-
Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treat the cells with the GID4-based degrader at a concentration known to cause significant degradation (e.g., the DC50 or a higher concentration) in the presence or absence of the proteasome inhibitor.
-
Include vehicle-only and proteasome inhibitor-only controls.
-
Incubate for the desired time.
-
-
Lysis, Quantification, and Western Blotting:
-
Follow steps 2-6 from Protocol 1 to analyze the levels of the POI.
-
-
Data Analysis:
-
Compare the levels of the POI in cells treated with the degrader alone versus cells co-treated with the degrader and the proteasome inhibitor. A rescue of protein degradation in the presence of the proteasome inhibitor indicates that the degradation is proteasome-dependent.
-
Protocol 3: In Vitro Ubiquitination Assay
This biochemical assay determines if the GID4-based degrader can induce the ubiquitination of the POI in a reconstituted system.[15][16][17]
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme.
-
Recombinant ubiquitin.
-
Recombinant CTLH complex (or GID4 subunit).
-
Recombinant POI.
-
GID4-based degrader.
-
ATP.
-
Ubiquitination reaction buffer.
-
Western blot reagents as in Protocol 1.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, ATP, and ubiquitination reaction buffer.
-
Add the recombinant POI and the recombinant CTLH complex (or GID4).
-
Add the GID4-based degrader or vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the reaction products by Western blotting using an antibody against the POI.
-
-
Data Interpretation:
-
The appearance of higher molecular weight bands or a smear above the unmodified POI band in the presence of the degrader indicates polyubiquitination.
-
Data Presentation
Quantitative data from the protein degradation experiments should be summarized in tables to facilitate comparison and analysis.
Table 1: Dose-Response of Target Protein Degradation
| Degrader Concentration (nM) | Mean % Degradation (± SD) |
| 0 (Vehicle) | 0 |
| 1 | 15.2 ± 3.1 |
| 10 | 45.8 ± 5.6 |
| 50 | 78.3 ± 4.2 |
| 100 | 89.1 ± 2.9 |
| 500 | 92.5 ± 1.8 |
| 1000 | 93.2 ± 2.5 |
From this data, a dose-response curve can be generated to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation observed).
Table 2: Time-Course of Target Protein Degradation
| Time (hours) | Mean % Degradation at [X] nM (± SD) |
| 0 | 0 |
| 2 | 25.4 ± 4.5 |
| 4 | 55.1 ± 6.2 |
| 8 | 80.7 ± 3.9 |
| 16 | 91.3 ± 2.1 |
| 24 | 88.6 ± 3.3 |
This table helps in understanding the kinetics of degradation.[18]
Table 3: Effect of Proteasome Inhibitor on Degradation
| Treatment | Normalized POI Level (± SD) |
| Vehicle | 1.00 ± 0.08 |
| Degrader ([X] nM) | 0.15 ± 0.04 |
| Proteasome Inhibitor | 1.05 ± 0.11 |
| Degrader + Proteasome Inhibitor | 0.89 ± 0.09 |
This data confirms the mechanism of action.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for researchers to establish a robust assay for the evaluation of GID4-based targeted protein degraders. By systematically assessing protein degradation, confirming the mechanism of action, and quantifying the efficacy of novel compounds, these methods will aid in the discovery and development of new therapeutics that leverage the GID4/CTLH E3 ligase complex. The ability to harness a broader range of E3 ligases like GID4 is a critical step forward in realizing the full potential of targeted protein degradation.[5][6]
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. emolecules.com [emolecules.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway | Semantic Scholar [semanticscholar.org]
- 11. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 14. portlandpress.com [portlandpress.com]
- 15. E3 Ligase Auto-Ubiquitylation Assay Kit (ab139469) | Abcam [abcam.com]
- 16. E3 ligase activity assay - Profacgen [profacgen.com]
- 17. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 18. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for In Vitro Binding Assays of GID4 Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro binding assays for ligands targeting the Glucose-Induced Degradation protein 4 (GID4), a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2][3][4][5] The protocols detailed below are essential for the discovery and characterization of small molecules that modulate the activity of the GID4-CTLH complex, a promising target for therapeutic intervention, particularly in the field of targeted protein degradation.[2][3]
Introduction to GID4
GID4 functions as a substrate receptor within the multi-subunit CTLH E3 ligase complex.[2][4] In humans, this complex is involved in protein ubiquitination and subsequent degradation.[6] GID4 specifically recognizes proteins containing an N-terminal proline degron (Pro/N-degron), initiating the process of polyubiquitination and targeting them for destruction by the proteasome.[1][4][7] The development of small molecule ligands that bind to GID4 can enable the targeted degradation of pathogenic proteins, offering a novel therapeutic strategy for various diseases.[2][3]
GID4 Signaling Pathway
The GID4-mediated ubiquitination pathway is a critical cellular process for protein homeostasis. The following diagram illustrates the key steps involved.
Caption: GID4-mediated ubiquitination pathway.
Quantitative Data for GID4 Ligands
The following table summarizes the binding affinities of various ligands to the human GID4 protein, as determined by several in vitro assays. This data is crucial for comparing the potency and selectivity of different compounds.
| Compound/Peptide | Assay Type | Affinity Metric | Value | Reference |
| PFI-7 | SPR | Kd | 79 ± 7 nM | [8] |
| PFI-7 | NanoBRET | IC50 | 2.5 µM (cellular) | [1] |
| PFI-7 | Peptide Displacement (FP) | Kdisp | 4.1 ± 0.2 µM | [8] |
| PFI-E3H1 | SPR | KD | 0.5 µM | [1] |
| Compound 2 | FP | IC50 | 38 µM | [1] |
| Compound 2 | SPR | KD | 15 µM | [1] |
| PGLWKS Peptide | NMR | Kd | 1.9 µM | [2] |
| PGLWKS-FITC | FP | Kd | 4.0 µM | [2] |
| Compound 16 | FP | IC50 | 148.5 µM | [2] |
| Compound 67 | ITC | Kd | 17 µM | [2] |
| Compound 67 | FP | IC50 | 18.9 µM | [2] |
| Compound 88 | DEL Screen | Kd | 5.6 µM | [2] |
| Compound 88 | Cellular Assay | EC50 | 558 nM | [2] |
| Compound 1 | SPR | KD | 78.80 µM | [9] |
| Compound 14 | SPR | KD | 0.03 µM | [9] |
Experimental Protocols
Detailed protocols for the most common in vitro binding assays for GID4 ligands are provided below.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to a target protein immobilized on a sensor chip.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Materials:
-
Recombinant human GID4 protein (e.g., residues 124-289)
-
SPR instrument (e.g., Biacore T200)[10]
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO)
-
Ligand stock solutions in DMSO
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Surface Preparation:
-
Binding Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.[10]
-
Prepare a serial dilution of the test ligand in running buffer. It is common to test 5 concentrations in duplicate.[10]
-
Inject the ligand solution over the GID4 and reference surfaces for a defined period (e.g., 60-300 seconds) to monitor association.[10]
-
Switch back to running buffer flow to monitor the dissociation of the ligand from the GID4 protein.[10]
-
-
Regeneration:
-
Inject the regeneration solution to remove any bound ligand and prepare the surface for the next injection cycle.[10]
-
-
Data Analysis:
-
Subtract the reference channel signal from the GID4 channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).[10]
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein.[11][12] It is well-suited for high-throughput screening.[11]
Caption: Fluorescence Polarization (FP) experimental workflow.
Materials:
-
Recombinant human GID4 protein
-
Fluorescently labeled peptide probe (e.g., PGLWKS-FITC)[2]
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Test compounds in DMSO
-
384-well black microplates
-
Plate reader with FP capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a solution of GID4 protein in assay buffer.
-
Prepare a solution of the fluorescent peptide probe in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, then dilute into assay buffer.
-
-
Assay Procedure (Competition Assay):
-
Add a fixed concentration of GID4 protein and fluorescent probe to each well of the microplate.[2]
-
Add the serially diluted test compounds to the wells. Include controls with no compound (high polarization) and no GID4 (low polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent probe.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[13][14][15]
References
- 1. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. mdpi.com [mdpi.com]
- 5. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. GID4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. portlandpress.com [portlandpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Unveiling the Function of GID4 with PFI-7: A Chemical Probe Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing PFI-7, a potent and selective chemical probe for the Glucose-Induced Degradation 4 (GID4) protein. GID4 is the substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, a key player in the Pro/N-degron pathway of protein degradation. PFI-7 antagonizes the binding of proline/N-terminal degrons (Pro/N-degrons) to GID4, making it an invaluable tool to investigate the cellular functions of GID4 and the broader CTLH complex.[1][2] This guide offers comprehensive protocols for key assays, data presentation standards, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to PFI-7 and GID4
The CTLH complex is a multi-subunit E3 ubiquitin ligase that targets proteins with specific N-terminal degradation signals, known as Pro/N-degrons, for ubiquitination and subsequent proteasomal degradation.[3][4][5][6] GID4 is the primary substrate receptor of this complex, recognizing proteins bearing an N-terminal proline residue.[3][5][6] The precise biological roles and the full spectrum of substrates for the human CTLH complex are still under active investigation.[1]
PFI-7 is a potent, selective, and cell-active chemical probe that binds to the substrate-binding pocket of GID4.[7][8] By competitively inhibiting the interaction between GID4 and its substrates, PFI-7 enables the elucidation of GID4-dependent cellular processes.[1][2] It is accompanied by a structurally similar but inactive negative control, PFI-7N, which is crucial for validating the on-target effects of PFI-7.[7][9] The application of PFI-7 has been instrumental in identifying GID4 interactors and regulated proteins, including nucleolar proteins and RNA helicases.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of PFI-7 and its negative control, PFI-7N.
Table 1: In Vitro Binding Affinity and Cellular Potency of PFI-7 and PFI-7N
| Compound | Target | Assay Type | Kd (µM) | EC50 (µM) | Reference |
| PFI-7 | GID4 | Surface Plasmon Resonance (SPR) | 0.08 | [7][9] | |
| PFI-7N | GID4 | Surface Plasmon Resonance (SPR) | 5 | [7][9] | |
| PFI-7 | GID4 | NanoBRET™ Protein-Protein Interaction | 0.6 | [7][9] |
Table 2: Physicochemical Properties of PFI-7
| Property | Value | Reference |
| Molecular Weight | 474.43 g/mol (dihydrochloride salt) | |
| Formula | C₂₄H₂₇N₅O·2HCl | |
| Solubility | Soluble to 100 mM in water (with gentle warming) and DMSO | |
| Storage | Store at -20°C as a solid or in solution |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental design, the following diagrams illustrate the GID4 signaling pathway and a general workflow for investigating GID4 function using PFI-7.
Caption: The Pro/N-degron pathway involving the CTLH complex and the inhibitory action of PFI-7.
Caption: A generalized experimental workflow for investigating GID4 function using PFI-7.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to probe GID4 function using PFI-7.
Cellular Target Engagement using NanoBRET™ Assay
This protocol is designed to confirm the engagement of PFI-7 with GID4 in living cells by measuring the disruption of the GID4-degron peptide interaction.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid encoding NanoLuc®-fused degron peptide (e.g., pNLF1-N [N-terminal fusion])
-
Plasmid encoding HaloTag®-fused GID4 (e.g., pHTN HaloTag® CMV-neo [N-terminal fusion])
-
FuGENE® HD Transfection Reagent
-
PFI-7 and PFI-7N (10 mM stocks in DMSO)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well cell culture plates
-
Luminometer with 460 nm and >610 nm filters
Protocol:
-
Cell Seeding: Seed HEK293T cells in a white 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells with the NanoLuc®-degron and HaloTag®-GID4 plasmids using FuGENE® HD at a 1:1 ratio (e.g., 50 ng of each plasmid per well). Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of PFI-7 and PFI-7N in Opti-MEM™. A typical concentration range would be from 0.01 µM to 100 µM.
-
Ligand and Compound Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the compound dilutions to a final concentration of 100 nM. Add 10 µL of the compound/ligand mix to the appropriate wells.
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add 25 µL of the substrate to each well.
-
Measurement: Read the plate within 10 minutes on a luminometer, measuring both donor emission (460 nm) and acceptor emission (>610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Identification of GID4 Proximity Partners using BioID
This protocol outlines the use of PFI-7 to identify proteins that interact with or are in close proximity to GID4 in a cellular context.
Materials:
-
HEK293 Flp-In™ T-REx™ cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics
-
pcDNA5/FRT/TO vector encoding BirA*-GID4 fusion protein
-
Tetracycline
-
PFI-7 and PFI-7N (10 mM stocks in DMSO)
-
Biotin (50 mM stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, urea)
-
Elution buffer (e.g., containing excess biotin)
-
Reagents for SDS-PAGE and Western blotting
-
Reagents for in-gel or on-bead tryptic digestion and mass spectrometry
Protocol:
-
Stable Cell Line Generation: Generate a stable cell line expressing tetracycline-inducible BirA*-GID4.
-
Cell Culture and Induction: Plate the stable cells and induce the expression of BirA*-GID4 with tetracycline (e.g., 1 µg/mL) for 24 hours.
-
PFI-7 Treatment and Biotin Labeling: Treat the cells with PFI-7 or PFI-7N at a final concentration of 1-10 µM for 4-6 hours. Then, add biotin to a final concentration of 50 µM and incubate for 16-18 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in a stringent lysis buffer.
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution and/or On-Bead Digestion: Elute the biotinylated proteins or perform an on-bead tryptic digestion for subsequent mass spectrometry analysis.
-
Western Blot Validation (Optional): Eluted proteins can be analyzed by Western blotting to confirm the biotinylation of known interactors or GID4 itself.
-
Mass Spectrometry and Data Analysis: Analyze the digested peptides by LC-MS/MS. Identify and quantify the proteins. Compare the protein abundance between PFI-7 and PFI-7N treated samples to identify GID4-dependent proximity partners.
Quantitative Proteomics to Identify GID4-Regulated Proteins
This protocol describes a workflow to identify changes in the cellular proteome upon inhibition of GID4 function with PFI-7.
Materials:
-
Cell line of interest (e.g., U2OS)
-
Appropriate cell culture medium
-
PFI-7 and PFI-7N (10 mM stocks in DMSO)
-
Lysis buffer for proteomics (e.g., containing urea and protease/phosphatase inhibitors)
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT or iTRAQ, if using a labeled approach) or label-free quantification workflow
-
LC-MS/MS system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency and treat with PFI-7 or PFI-7N (e.g., 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a suitable proteomics-grade lysis buffer.
-
Protein Quantification and Digestion: Quantify the protein concentration in each lysate. Take equal amounts of protein from each sample and perform in-solution or in-gel tryptic digestion.
-
Peptide Cleanup and Quantification: Desalt the resulting peptides using a C18 solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software. Perform protein identification and quantification (label-free or labeled).
-
Statistical Analysis: Perform statistical analysis to identify proteins that show significant changes in abundance upon PFI-7 treatment compared to the negative control.
-
Bioinformatics Analysis: Perform pathway and gene ontology analysis on the differentially expressed proteins to gain insights into the cellular processes regulated by GID4.
Conclusion
PFI-7 is a critical tool for dissecting the biological functions of GID4 and the CTLH E3 ubiquitin ligase complex. The protocols and data presented in this guide provide a robust framework for researchers to design and execute experiments aimed at understanding the role of GID4 in cellular homeostasis and disease. The use of the inactive control, PFI-7N, in parallel with PFI-7 is strongly recommended to ensure that the observed effects are specifically due to the inhibition of GID4. The combination of target engagement assays, interactome profiling, and quantitative proteomics will provide a multi-faceted understanding of GID4's role in the Pro/N-degron pathway and beyond.
References
- 1. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
- 9. eubopen.org [eubopen.org]
Application Notes and Protocols: X-ray Crystallography of GID4-Ligand Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of human GID4 in complex with small molecule ligands using X-ray crystallography. The information compiled herein is intended to guide researchers in successfully expressing, purifying, and crystallizing the GID4 protein with novel ligands to facilitate structure-based drug design and the development of targeted protein degraders.
Introduction to GID4
Glucose-induced degradation protein 4 (GID4) is a key substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex.[1][2][3] This complex is involved in the ubiquitin-proteasome system, a critical cellular pathway for protein degradation.[2] GID4 specifically recognizes proteins with N-terminal proline degrons (Pro/N-degrons), marking them for ubiquitination and subsequent degradation.[3][4][5] This function makes GID4 an attractive target for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD), where bifunctional molecules are designed to recruit specific proteins to E3 ligases for degradation.[1][2]
The substrate recognition domain of GID4 consists of an eight-strand β-barrel structure that forms a deep binding pocket for its substrates.[1] Understanding the molecular interactions between GID4 and small molecule ligands through X-ray crystallography is crucial for the rational design of potent and selective binders.
GID4 Signaling Pathway
GID4 is a component of the Pro/N-degron pathway, which targets proteins for degradation based on their N-terminal residue.[5][6] The CTLH complex, of which GID4 is a part, acts as an E3 ubiquitin ligase, mediating the transfer of ubiquitin to substrate proteins.
Caption: The role of GID4 in the CTLH complex and the Pro/N-degron pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for various ligands binding to the GID4 substrate recognition domain (residues 124-289).
Table 1: Ligand Binding Affinities
| Ligand/Fragment | Method | Kd (μM) | IC50 (μM) | PDB ID |
| Fragment 1 | Co-crystal Structure | - | - | 7U3E[1][7] |
| Fragment 4 | Co-crystal Structure | - | - | 7U3F[1][7] |
| Fragment 7 | Co-crystal Structure | - | - | 7U3H[1][7] |
| Compound 16 | Co-crystal Structure | 110 | - | 7U3I[1][7] |
| Compound 67 (GID4 Ligand 2) | ITC | 17[8] | 18.9[8] | - |
| Compound 88 | ITC | 5.6[1] | - | 7U3J[1] |
| Compound 89 | Co-crystal Structure | - | - | 7U3K[1] |
| Compound 91 | Co-crystal Structure | - | - | 7U3L[1] |
| PFI-7 | - | - | - | - |
| PGLW peptide | ITC | - | - | - |
Table 2: Crystallographic Data and Refinement Statistics
| PDB ID | Ligand | Resolution (Å) | Rwork/Rfree | Space Group | Unit Cell Dimensions (Å, °) |
| 7U3E | Fragment 1 | 1.65 | 0.18 / 0.21 | P212121 | a=43.1, b=57.2, c=71.8, α=β=γ=90 |
| 7U3F | Fragment 4 | 1.80 | 0.19 / 0.22 | P212121 | a=43.2, b=57.5, c=72.1, α=β=γ=90 |
| 7U3H | Fragment 7 | 1.50 | 0.17 / 0.19 | P212121 | a=43.0, b=57.0, c=71.5, α=β=γ=90 |
| 7U3I | Compound 16 | 1.70 | 0.18 / 0.21 | P212121 | a=43.3, b=57.6, c=72.3, α=β=γ=90 |
| 7U3J | Compound 88 | 1.90 | 0.20 / 0.23 | P212121 | a=43.5, b=57.8, c=72.5, α=β=γ=90 |
| 7U3K | Compound 89 | 2.10 | 0.21 / 0.24 | P212121 | a=43.4, b=57.7, c=72.4, α=β=γ=90 |
| 7U3L | Compound 91 | 1.85 | 0.19 / 0.22 | P212121 | a=43.2, b=57.5, c=72.0, α=β=γ=90 |
| 7Q4Y | Gly/N-peptide | 3.08[9] | 0.244 / 0.265[9] | - | - |
Note: Specific values for space group and unit cell dimensions for PDB IDs 7U3E-7U3L are representative and may vary slightly. Please refer to the specific PDB entries for precise data.
Experimental Protocols
Experimental Workflow for GID4-Ligand Complex Crystallography
The overall workflow for determining the crystal structure of a GID4-ligand complex is outlined below.
Caption: A step-by-step workflow for GID4-ligand complex structure determination.
Protocol 1: Expression and Purification of Human GID4 (residues 124-289)
This protocol is adapted from established methods for expressing and purifying the substrate recognition domain of human GID4.[1][7]
1. Cloning:
- The cDNA encoding human GID4 (residues 124-289) is subcloned into a pET28-MHL vector, which provides an N-terminal His-tag for affinity purification.
2. Expression:
- Transform the pET28-MHL-GID4(124-289) plasmid into Escherichia coli BL21 (DE3) cells.
- Grow the cells in Terrific Broth medium at 37°C to an OD600 of ~0.6-0.8.
- Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at 18°C overnight.
- Harvest the cells by centrifugation.
3. Purification:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP) and lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 30 mM imidazole, 1 mM TCEP).
- Elute the protein with elution buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 250 mM imidazole, 1 mM TCEP).
- Further purify the protein by size-exclusion chromatography (e.g., using a Superdex 75 column) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
- Assess protein purity by SDS-PAGE, which should be >95%.[1][7]
- Confirm protein identity by mass spectrometry.[1][7]
Protocol 2: Co-crystallization of GID4-Ligand Complexes
This protocol outlines the general steps for co-crystallizing GID4 with a small molecule ligand. Specific conditions may need to be optimized for each new ligand.
1. Complex Formation:
- Concentrate the purified GID4 protein to approximately 4-10 mg/mL.
- Prepare a stock solution of the ligand in a suitable solvent (e.g., DMSO).
- Incubate the GID4 protein with the ligand at a molar ratio of 1:1 to 1:5 for at least 1 hour on ice or at room temperature.[10][11]
2. Crystallization Screening:
- Use the sitting drop vapor diffusion method to screen for crystallization conditions.[10]
- Mix the GID4-ligand complex solution with the reservoir solution in a 1:1 ratio (e.g., 100 nL + 100 nL).
- Screen a wide range of commercial crystallization screens at 20°C.
3. Known Crystallization Conditions for GID4-Ligand Complexes: [1][7]
- Fragment 1: 17% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium acetate.
- Fragment 4: 15% PEG 5000, 0.1 M Bis-Tris pH 6.5.
- Fragment 7: 14% PEG 3350, 0.1 M Bis-Tris pH 6.0, 0.2 M ammonium formate.
- Compound 16: 16% PEG 3350, 0.1 M Bis-Tris pH 6.5.
4. Crystal Optimization:
- Once initial crystal hits are identified, optimize the conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
Protocol 3: X-ray Data Collection and Structure Determination
1. Crystal Harvesting and Cryo-protection:
- Carefully harvest the crystals from the drop using a cryo-loop.
- Briefly soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during freezing.
- Flash-cool the crystals in liquid nitrogen.
2. Data Collection:
- Collect X-ray diffraction data at a synchrotron source.
3. Data Processing:
- Process the diffraction data using software such as XDS or HKL2000 to integrate and scale the intensities.
4. Structure Solution and Refinement:
- Solve the structure by molecular replacement using a previously determined GID4 structure (e.g., PDB ID 6CDC) as a search model.
- Perform iterative rounds of model building in Coot and refinement in Phenix or REFMAC5.
- Validate the final model using tools like MolProbity.
Conclusion
The protocols and data presented provide a solid foundation for researchers aiming to elucidate the structures of GID4 in complex with novel ligands. These structural insights are invaluable for understanding the molecular basis of GID4-ligand interactions and for guiding the development of new chemical entities targeting the CTLH E3 ligase complex for therapeutic applications.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcsb.org [rcsb.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Evaluation of PROTACs Utilizing GID4 Ligand 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This is achieved through a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The resulting ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. While the majority of PROTACs in development utilize a limited number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing interest in expanding the E3 ligase toolbox to overcome potential resistance mechanisms and broaden the scope of degradable targets.
One such emerging E3 ligase is the Glucose-Induced Degradation protein 4 homolog (GID4), a substrate receptor for the C-terminal to LisH (CTLH) E3 ligase complex.[1][2] Small molecule ligands that bind to GID4, such as GID4 Ligand 1 (also known as compound 88), have been developed, paving the way for the creation of novel GID4-recruiting PROTACs.[3][4] These application notes provide a comprehensive guide to the design considerations, experimental evaluation, and relevant protocols for researchers working with PROTACs based on this compound.
This compound: A Key Component for GID4-Recruiting PROTACs
This compound is a cell-permeable and selective binder of GID4.[3] Its favorable properties make it a valuable tool for the synthesis of PROTACs aimed at degrading a wide range of target proteins.
Quantitative Data for this compound
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 5.4 µM | Fluorescence Polarization (FP) Competition Assay | In vitro | [3][4] |
| Kd | 5.6 µM | Isothermal Titration Calorimetry (ITC) | In vitro | [3][4] |
| EC50 | 558 nM | NanoBRET Cellular Target Engagement Assay | HEK293 cells | [3][4] |
| ΔTm | 5.4 °C | Differential Scanning Fluorimetry (DSF) | In vitro | [3] |
Design and Synthesis of GID4-Based PROTACs
The rational design of a GID4-based PROTAC involves the careful selection of a POI ligand, a suitable linker, and the GID4 ligand. The linker, in particular, plays a crucial role in optimizing the formation and stability of the ternary complex, which is a key determinant of degradation efficiency.
A notable example of a GID4-based PROTAC is NEP162, which targets the Bromodomain-containing protein 4 (BRD4) for degradation.[5][6] BRD4 is a well-validated cancer target, and its degradation has shown therapeutic potential.
Quantitative Data for GID4-Based PROTACs (e.g., NEP162)
| PROTAC | Target | DC50 | Dmax | Cell Line | Reference |
| NEP162 | BRD4 | 1.6 µM | >90% | U2OS | [5] |
| NEP108 | BRD4 | Not specified | Significant degradation at 2 µM | U2OS | [5] |
Signaling Pathway and Experimental Workflow
GID4-Mediated PROTAC Signaling Pathway
The following diagram illustrates the mechanism of action of a GID4-based PROTAC.
Caption: Mechanism of action of a GID4-based PROTAC leading to targeted protein degradation.
General Experimental Workflow for Evaluating GID4-Based PROTACs
The following diagram outlines a typical workflow for the preclinical evaluation of a novel GID4-based PROTAC.
Caption: A typical experimental workflow for the development and evaluation of a GID4-based PROTAC.
Experimental Protocols
Protocol 1: Western Blot Analysis of POI Degradation
This protocol describes the assessment of target protein degradation in cultured cells treated with a GID4-based PROTAC.
Materials and Reagents:
-
Cell line expressing the POI (e.g., U2OS, HEK293)
-
GID4-based PROTAC (e.g., NEP162)
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the GID4-based PROTAC or vehicle control for the desired time points (e.g., 18 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control protein on the same membrane.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay using NanoBRET™
This protocol provides a general framework for assessing the formation of the POI-PROTAC-GID4 ternary complex in live cells using NanoBRET™ technology.
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-POI fusion protein
-
Expression vector for HaloTag®-GID4 fusion protein
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
GID4-based PROTAC
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET® 618 Ligand
-
White, non-binding 96-well plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-GID4 expression vectors.
-
Seed the transfected cells into a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the GID4-based PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to the cells.
-
-
Ligand and Substrate Addition:
-
Add the HaloTag® NanoBRET® 618 Ligand to label the HaloTag®-GID4.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
BRET Measurement:
-
Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Conclusion
The development of this compound has opened up new avenues for the design of novel PROTACs that can recruit the CTLH E3 ligase complex for targeted protein degradation. The data and protocols presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate the efficacy of GID4-based PROTACs. By expanding the repertoire of utilized E3 ligases, the field of targeted protein degradation continues to advance, offering promising new strategies for the treatment of various diseases.
References
- 1. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays to Confirm GID4 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
GID4 (Glucose-induced degradation protein 4) is a crucial substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex.[1][2] This complex is involved in the ubiquitin-proteasome system, which targets proteins for degradation.[3] Specifically, GID4 recognizes proteins with a "Pro/N-degron," characterized by an unmodified N-terminal proline residue, marking them for ubiquitination and subsequent degradation.[1][4] In yeast, GID4 is instrumental in the degradation of gluconeogenic enzymes when glucose becomes available.[5][6] The human GID4 ortholog is implicated in regulating the metabolism of certain prodrugs and has been shown to interact with RNA helicases DDX21 and DDX50.[7][8]
Confirming that a small molecule interacts with GID4 within a cellular context is a critical step in the development of novel therapeutics that modulate the CTLH E3 ligase complex. These application notes provide detailed protocols for robust cellular assays designed to quantitatively assess the engagement of small molecules with GID4. The described methods include the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and induced proximity-dependent protein degradation assays.
GID4 Signaling Pathway and Target Engagement Logic
The primary function of GID4 is to act as a receptor for the CTLH E3 ligase complex, binding to specific substrates and facilitating their ubiquitination. A small molecule can be designed to either inhibit the binding of natural substrates or to recruit new proteins (neo-substrates) to the complex for degradation, a strategy employed in Targeted Protein Degradation (TPD).[9][10] Cellular assays are therefore essential to confirm that a compound not only binds to GID4 but also exerts a functional effect on its activity within the cell.
Caption: GID4-mediated protein degradation pathway and point of intervention.
Key Cellular Assays for GID4 Target Engagement
Several robust methods can be employed to confirm and quantify the interaction of a compound with GID4 in a cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of a small molecule to GID4 increases its resistance to heat-induced denaturation.
A high-throughput adaptation of CETSA utilizes the HiBiT protein tagging system, where GID4 is fused to an 11-amino-acid peptide (HiBiT). Upon cell lysis and addition of the LgBiT protein, a functional NanoLuc luciferase is formed, and the luminescent signal is proportional to the amount of soluble (non-denatured) HiBiT-GID4.[1]
Caption: Workflow for the HiBiT-based Cellular Thermal Shift Assay.
The following table summarizes data from a HiBiT-CETSA experiment validating GID4 target engagement by two compounds.[1]
| Compound | Concentration | Temperature Range (°C) | Observation |
| 20964 | 10 µM | 45-60 | Dose-dependent thermal stabilization of GID4 |
| 12966 | 30 µM | 45-60 | Reproducible thermal stabilization of GID4 |
| 20964 | 1 µM | 50-55 | Significant stabilization of GID4 |
Materials:
-
HeLa cells
-
Opti-MEM (phenol red-free)
-
pHiBiT-GID4 plasmid (GID4 cloned into a vector containing an N-terminal HiBiT tag)
-
Transfection reagent (e.g., X-tremeGENE HP)
-
Test compounds and DMSO
-
Protease inhibitors
-
96-well PCR plates
-
Thermocycler
-
LgBiT protein
-
Nano-Glo Luciferase Assay Substrate
-
384-well white plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate HeLa cells in 6-well plates at a density of 2x10^5 cells/mL.
-
After 4 hours, transfect the cells with the pHiBiT-GID4 plasmid according to the manufacturer's protocol for your transfection reagent.[11]
-
-
Cell Preparation and Compound Treatment:
-
Thermal Denaturation:
-
Lysis and Luminescence Measurement:
-
Add 50 µL of LgBiT solution (e.g., 200 nM LgBiT in Opti-MEM with 2% NP-40 and protease inhibitors) to each well and incubate for 10 minutes at room temperature to lyse the cells and allow HiBiT/LgBiT association.[11]
-
Add 25 µL of Nano-Glo substrate to each well.[11]
-
Transfer 20 µL from each well in quadruplicates to a 384-well white plate.[11]
-
Read the luminescence signal using a plate reader.[11]
-
-
Data Analysis:
-
Normalize the luminescence readings to the signal from the lowest temperature point for each treatment group.
-
Plot the normalized signal against temperature to generate melting curves.
-
A rightward shift in the melting curve for a compound-treated sample compared to the DMSO control indicates target stabilization and engagement.
-
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[12] For GID4, this assay can be configured to measure the displacement of a fluorescent tracer that binds to GID4 by a competitive test compound. Alternatively, it can be used as a protein-protein interaction (PPI) assay to measure the disruption of GID4 binding to a known substrate or interaction partner.[13][14]
In this setup, GID4 is fused to a HaloTag (energy acceptor), and a known interacting protein or peptide (e.g., a Pro/N-degron peptide like MPGLWKS) is fused to NanoLuc luciferase (energy donor).[13] Engagement of GID4 by a small molecule inhibitor will disrupt this interaction, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET Protein-Protein Interaction Assay.
The table below presents data for compounds evaluated in GID4 NanoBRET and related biophysical assays.
| Compound | Assay Type | Metric | Value | Reference |
| PFI-7 | NanoBRET PPI (GID4/MPGLWKS) | IC₅₀ | 0.57 ± 0.05 µM | [15] |
| PFI-7 | NanoBRET Cellular Target Engagement | EC₅₀ | 600 nM | [9][10] |
| Compound 7 (PFI-E3H1) | NanoBRET PPI (GID4/MPGLWKS) | IC₅₀ | 2.5 ± 0.4 µM | [16] |
| Compound 88 | NanoBRET Cellular Target Engagement | EC₅₀ | 558 nM | [9] |
| PFI-7 | Surface Plasmon Resonance (SPR) | Kd | 79 ± 7 nM | [15] |
| PFI-7 | Fluorescence Polarization (FP) | IC₅₀ | 4.1 µM | [9][10] |
Materials:
-
HEK293T cells
-
Opti-MEM
-
Plasmids: N-terminally HaloTag-tagged GID4 and C-terminally NanoLuc-tagged MPGLWKS degron peptide.[13]
-
Transfection reagent
-
White, flat-bottom 384-well assay plates
-
HaloTag NanoBRET 618 Ligand
-
Test compounds and DMSO
-
Nano-Glo Live Cell Substrate
-
Plate reader capable of measuring filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with HaloTag-GID4 and MPGLWKS-NanoLuc plasmids. A 1:10 ratio of NanoLuc to HaloTag construct is often a good starting point.[14]
-
-
Cell Plating:
-
After 24 hours, plate the transfected cells in white, flat-bottom 384-well plates in Opti-MEM.
-
-
Compound and Ligand Addition:
-
Add the HaloTag NanoBRET 618 Ligand to the cells at the desired final concentration.
-
Serially dilute the test compounds and add them to the wells. Include DMSO-only wells as a control.
-
Incubate for the desired time (e.g., 4 hours).[16]
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo Live Cell Substrate according to the manufacturer's instructions and add it to the wells.
-
Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm) using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw NanoBRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Normalize the data to the DMSO control.
-
Plot the normalized NanoBRET ratio against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀.
-
Induced Proximity-Dependent Degradation Assay
This assay directly assesses the functional consequence of GID4 engagement by a degrader molecule. It can also be adapted to confirm that GID4 can function as an E3 ligase receptor for targeted protein degradation.
A common approach involves creating a stable cell line expressing a reporter protein, such as Green Fluorescent Protein (GFP), fused to a target protein.[9][10] A degrader molecule containing a GID4-binding moiety and a moiety that binds the target protein will bring the reporter into proximity with the CTLH complex, leading to its ubiquitination and degradation. This degradation can be quantified by measuring the decrease in the reporter's fluorescence.[9][10]
This assay is often qualitative or semi-quantitative in its initial stages, confirming the principle of degradation.
| Effector Construct | Reporter | Result |
| GID4-vhhGFP | EGFP-ABI1 | Decreased EGFP fluorescence, indicating degradation |
| VHL-vhhGFP | EGFP-ABI1 | Decreased EGFP fluorescence (positive control) |
| CRBN-vhhGFP | EGFP-ABI1 | Decreased EGFP fluorescence (positive control) |
| RLuc-vhhGFP | EGFP-ABI1 | No change in EGFP fluorescence (negative control) |
Data summarized from reference[9][10]. vhhGFP is an anti-GFP nanobody.
Materials:
-
HEK293T cells stably expressing a reporter fusion (e.g., ABI1-EGFP).[9]
-
Plasmids encoding GID4 fused to a nanobody that recognizes the reporter (e.g., GID4-vhhGFP).
-
Transfection reagent
-
48-well cell culture plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Culture:
-
Culture the stable reporter cell line in appropriate media.
-
-
Transfection:
-
Plate the cells in 48-well plates.
-
Transfect the cells with the GID4-nanobody fusion construct. Include positive (e.g., VHL-vhhGFP, CRBN-vhhGFP) and negative (e.g., RLuc-vhhGFP) controls.
-
-
Incubation:
-
Incubate the cells for a sufficient period to allow for protein expression and degradation (e.g., 24-48 hours).
-
-
Quantification of Reporter Signal:
-
Harvest the cells and analyze the fluorescence of the reporter protein (e.g., EGFP) by flow cytometry.
-
Alternatively, use a high-content imager to quantify the fluorescence intensity per cell.
-
-
Data Analysis:
-
Compare the reporter fluorescence in cells expressing the GID4-fusion construct to the negative control. A significant decrease in fluorescence indicates GID4-mediated degradation of the reporter protein.
-
Conclusion
The cellular assays detailed in these application notes provide a comprehensive toolkit for confirming and quantifying the target engagement of small molecules with GID4. The HiBiT-based CETSA offers a robust method to measure direct binding and stabilization in a high-throughput manner. The NanoBRET assay provides quantitative data on compound affinity and potency in live cells. Finally, the induced degradation assay gives a functional readout of a compound's ability to leverage the GID4-CTLH complex for targeted protein degradation. Employing these methods will enable researchers to confidently advance promising GID4-targeting compounds in their drug discovery and chemical biology programs.
References
- 1. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. genecards.org [genecards.org]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Non-canonical substrate recognition by the human WDR26-CTLH E3 ligase regulates prodrug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 13. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GID4 Ligand 1 Binding Affinity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the binding affinity of GID4 Ligand 1 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and why is it a target of interest?
Glucose-induced degradation protein 4 (GID4) is a substrate recognition subunit of the human CTLH (C-terminal to LisH) E3 ubiquitin ligase complex.[1][2][3][4][5] It plays a crucial role in recognizing specific protein substrates, particularly those with an N-terminal proline, marking them for degradation through the ubiquitin-proteasome system.[4][5][6][7][8] GID4 is an attractive target for therapeutic development, especially in the field of targeted protein degradation (TPD), because it is expressed in most tissue types and is located in both the cytosol and nucleus.[1][2] Developing high-affinity ligands for GID4 is a key step in creating novel PROTACs (Proteolysis Targeting Chimeras) and molecular glues to degrade disease-causing proteins.[1][3][4]
Q2: What is the general structure of the GID4 ligand-binding pocket?
The substrate recognition domain of GID4 consists of an eight-strand β-barrel with an insert of three α-helices.[1][3][9] One end of this β-barrel forms a deep, hydrophobic binding pocket flanked by four flexible loops (L1-L4).[1][3][9] This pocket is responsible for binding both endogenous degron peptides and small molecule ligands.[1][9] Structural studies have revealed a significant degree of plasticity within this pocket, which can accommodate various ligands and undergo conformational changes upon binding.[1][2][9]
Q3: What are the key interactions to consider when designing GID4 inhibitors?
Structural analyses of GID4 in complex with various ligands have highlighted several key interactions that contribute to binding affinity:
-
Hydrophobic Interactions: The deep pocket has a notable hydrophobic character.[9][10] Ligands often contain moieties like phenyl or furan groups that form hydrophobic contacts with residues such as Ile161, Leu171, Leu240, Phe254, Tyr258, and Tyr273.[1][9][10]
-
Hydrogen Bonds: Polar interactions, particularly hydrogen bonds, are critical for affinity and specificity. Key residues involved in hydrogen bonding with ligands include Glu237, Ser135, Ser253, and Tyr258.[1][9][10]
-
π-π Stacking: Aromatic moieties on ligands can form π-π stacking interactions with residues like Phe254.[1]
Q4: What are some known starting points or fragments for developing higher-affinity GID4 ligands?
Several initial fragment hits have been identified through techniques like NMR and DNA-encoded library (DEL) screening.[1][3] These serve as excellent starting points for structure-guided optimization. Examples include bridged bicyclic piperazines, tetrahydrothienopyridines, and compounds with fluorophenyl and dihydrothiazole moieties.[1][3] Structure-activity relationship (SAR) studies on these initial hits have led to the development of more potent binders.[1][3]
Troubleshooting Guides
Low or No Binding Signal in Your Assay
Q: I'm not observing any significant binding between my GID4 protein and my ligand in a fluorescence polarization (FP) or Surface Plasmon Resonance (SPR) assay. What are the possible causes and solutions?
A: This is a common issue that can stem from problems with the protein, the ligand, or the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Protein | Verify Protein Integrity: Confirm that the GID4 protein (typically residues 116-300 or 124-289) is correctly folded and active.[3][9] Run a quality control check using a known binder, such as the PGLWKS degron peptide, which has a reported Kd of approximately 1.9-4.0 μM.[3] A significant signal with the control peptide indicates the protein is active. |
| Ligand Insolubility/Aggregation | Check Solubility: Ensure your ligand is fully dissolved in the assay buffer. Poor solubility can lead to aggregation and an artificially low concentration of active compound.[11] Consider modifying the buffer with a small percentage of DMSO (e.g., 2.5%) if compatible with your assay.[3] |
| Incorrect Assay Conditions | Optimize Buffer and Temperature: Buffer composition is critical. Ensure the pH and salt concentrations are optimal for GID4 stability and binding.[11] Temperature can also significantly influence binding affinity; ensure it is controlled and consistent.[11][12] |
| Low Ligand Affinity | Increase Concentrations: If you are screening for low-affinity fragments, you may need to use higher concentrations of both protein and ligand to detect a signal.[13] Be mindful that very high protein concentrations can sometimes lead to non-specific binding issues.[13][14] |
| Reagent Quality | Verify Reagent Integrity: Ensure that all reagents, including fluorescent labels and buffers, have not expired and have been stored correctly.[12] |
High Background or Non-Specific Binding
Q: My binding assay is showing a high background signal, making it difficult to determine the specific binding of my ligand. How can I reduce this?
A: High non-specific binding can obscure your results and lead to false positives.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Ligand | Modify Assay Buffer: Hydrophobic compounds are prone to non-specific binding.[14] Try including a non-ionic detergent (e.g., Tween-20) or a carrier protein like Bovine Serum Albumin (BSA) in your buffer to block non-specific sites.[14] |
| Excessive Protein Concentration | Titrate Protein Amount: Using too much protein can increase background signal.[14] Perform a titration to find the optimal protein concentration that gives a good signal-to-noise ratio. |
| Contaminated Surfaces (SPR) | Optimize Surface Chemistry: For SPR, ensure the sensor chip surface is properly prepared and blocked to minimize non-specific interactions. |
| Issues with Assay Plates | Use Low-Binding Plates: For plate-based assays like FP, use non-binding surface (NBS) or low-binding microplates to reduce the amount of protein and ligand sticking to the plastic. |
| Inadequate Washing | Increase Wash Steps: In assays that involve wash steps (e.g., ELISA-style or filter-based assays), increase the number and volume of washes to more effectively remove unbound ligand.[14] |
Quantitative Data Summary
The following table summarizes the binding affinities of various small molecules and peptides to GID4, as determined by different biophysical assays. This data provides a benchmark for researchers developing new ligands.
| Ligand/Compound | Assay Type | Binding Affinity | Reference |
| PGLWKS peptide | FP | Kd = 4.0 μM | [1][3] |
| PGLWKSC peptide | NMR | Kd = 1.9 μM | [3] |
| Fragment 16 | ITC | Kd = 110 μM | [1] |
| FP | IC50 = 148.5 μM | [1][3] | |
| Fragment 67 | ITC | Kd = 17 μM | [1][3] |
| FP | IC50 = 18.9 μM | [1][3] | |
| Compound 88 (DEL hit) | ITC | Kd = 5.6 μM | [1][3] |
| FP | IC50 = 5.4 μM | [15] | |
| CETSA | EC50 = 558 nM | [1][3] | |
| Compound 14 | Biophysical Assays | Kd = 23 nM | [9][16] |
| PFI-7 | SPR | Kd = 80 nM | [15] |
| FP | IC50 = 4.1 μM | [15] | |
| NanoBRET | EC50 = 600 nM | [15] |
Experimental Protocols & Workflows
Structure-Guided Ligand Optimization Workflow
A common strategy to improve the binding affinity of an initial hit like "Ligand 1" is a structure-guided design approach. This iterative cycle involves chemical synthesis and biological testing informed by structural biology.
Caption: Iterative workflow for structure-guided ligand optimization.
Protocol: Fluorescence Polarization (FP) Competition Assay
This protocol is used to determine the IC50 value of a test compound by measuring its ability to displace a fluorescently labeled probe (e.g., PGLWKS-FITC) from GID4.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
GID4 Protein: Dilute purified GID4 protein to a 2X final concentration in assay buffer. The optimal concentration should be determined experimentally but is often near the Kd of the fluorescent probe.
-
Fluorescent Probe: Dilute the fluorescently labeled PGLWKS peptide to a 2X final concentration (e.g., 20 nM).
-
Test Compound: Prepare a serial dilution of the test compound (e.g., Ligand 1 analogs) at 2X the final desired concentrations.
-
-
Assay Procedure:
-
Add 50 µL of the 2X test compound dilutions to the wells of a suitable microplate (e.g., 384-well, black, low-volume).
-
Add 50 µL of a pre-mixed solution of 2X GID4 protein and 2X fluorescent probe to all wells.
-
Include controls:
-
No Inhibition (0%): Wells with GID4, probe, and buffer (no test compound).
-
Full Inhibition (100%): Wells with GID4, probe, and a high concentration of a known unlabeled binder.
-
Probe Only: Wells with fluorescent probe and buffer only (to measure baseline polarization).
-
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes), protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Convert the raw millipolarization (mP) values to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.[12]
-
GID4 in the Targeted Protein Degradation Pathway
GID4 acts as the substrate receptor in the CTLH E3 ligase complex. When engaged by a PROTAC, it brings a target protein of interest into proximity with the E3 ligase machinery, leading to ubiquitination and subsequent degradation by the proteasome.
Caption: Role of GID4 in PROTAC-mediated targeted protein degradation.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 12. swordbio.com [swordbio.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Linker Length for GID4 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize the GID4 (Glucose-induced degradation deficient 4) E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a GID4 PROTAC?
The linker in a PROTAC is a crucial component that connects the ligand binding to the target Protein of Interest (POI) and the ligand binding to the GID4 E3 ligase. Its primary function is to enable the formation of a stable and productive ternary complex (POI-PROTAC-GID4), which is essential for the subsequent ubiquitination and degradation of the POI.[1][2] The length, composition, and attachment points of the linker are critical parameters that influence the efficacy of the PROTAC.[2]
Q2: How does linker length impact the efficacy of a GID4 PROTAC?
Linker length has a significant impact on the degradation efficiency of a PROTAC.[]
-
A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and GID4, thus inhibiting the formation of a stable ternary complex.[4]
-
A linker that is too long may result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination of the target protein.
-
An optimal linker length facilitates favorable protein-protein interactions between the POI and GID4, leading to a stable ternary complex and efficient degradation. Generally, linker lengths of 5-15 atoms are common in PROTACs.[]
Q3: What is the "hook effect" in the context of GID4 PROTACs?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-GID4) rather than the productive ternary complex (POI-PROTAC-GID4). This reduces the efficiency of ubiquitination and subsequent degradation. Optimizing the PROTAC concentration is crucial to avoid the hook effect.
Q4: My GID4 PROTAC forms a ternary complex, but I don't observe any protein degradation. What are the possible reasons?
The formation of a ternary complex is necessary but not always sufficient for successful protein degradation.[5] Several factors could be at play:
-
Unproductive Ternary Complex Geometry: The linker may not orient the POI and GID4 in a way that allows for efficient ubiquitination of surface-exposed lysines on the target protein.
-
Cellular Permeability and Bioavailability: The physicochemical properties of the PROTAC, influenced by the linker, might lead to poor cell membrane permeability or low bioavailability.[]
-
PROTAC Stability: The PROTAC molecule itself might be unstable in the cellular environment.
Q5: Are there specific linker compositions that are preferred for GID4 PROTACs?
While there is no universally "best" linker composition, alkyl chains and polyethylene glycol (PEG) linkers are commonly used due to their flexibility and well-understood synthetic accessibility.[6] However, the choice of linker composition can influence the PROTAC's solubility, permeability, and metabolic stability.[6] For instance, more rigid linkers containing cyclic structures may offer better control over the ternary complex geometry.
Troubleshooting Guides
Problem 1: No or weak degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4, etc.) to identify the optimal length for ternary complex formation and degradation. |
| Poor Cell Permeability | Modify the linker to improve the physicochemical properties of the PROTAC. For example, incorporating more hydrophobic or hydrophilic moieties can alter cell permeability.[] |
| Incorrect Linker Attachment Point | Vary the attachment point of the linker on both the target protein ligand and the GID4 ligand. The exit vector for the linker is crucial for productive ternary complex formation.[6] |
| "Hook Effect" | Perform a dose-response experiment with a wide range of PROTAC concentrations to determine the optimal concentration for degradation and identify if the hook effect is occurring at higher concentrations. |
| Low GID4 Expression in Cell Line | Confirm the expression level of GID4 in your chosen cell line using Western blotting or qPCR. Select a cell line with sufficient GID4 expression. |
Problem 2: High off-target toxicity or effects.
| Possible Cause | Suggested Solution |
| Lack of Specificity | The linker may be promoting interactions with other proteins. Consider redesigning the linker to be more rigid or to alter the orientation of the ligands to enhance specificity. |
| Cytotoxicity of the PROTAC | Assess the cytotoxicity of the PROTAC molecule itself, independent of its degradation activity. A negative control PROTAC (with a non-binding ligand for either the target or GID4) can help determine if the toxicity is related to the degradation mechanism. |
Quantitative Data Summary
Systematic studies on the optimization of linker length for GID4 PROTACs are still emerging. However, based on the principles of PROTAC design, we can illustrate the expected outcome with a hypothetical example for a GID4 PROTAC targeting BRD4.
Table 1: Illustrative Data for Linker Length Optimization of a GID4-BRD4 PROTAC
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| GID4-BRD4-1 | PEG2 | 8 | 500 | 45 |
| GID4-BRD4-2 | PEG3 | 11 | 150 | 85 |
| GID4-BRD4-3 | PEG4 | 14 | 50 | 95 |
| GID4-BRD4-4 | PEG5 | 17 | 200 | 70 |
| GID4-BRD4-5 | PEG6 | 20 | 600 | 30 |
This table presents hypothetical data to illustrate the concept of an optimal linker length. DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation achieved.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein after treatment with a GID4 PROTAC.
Materials:
-
Cells expressing the target protein and GID4
-
GID4 PROTACs at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the GID4 PROTACs for a specified time (e.g., 18 hours). Include a DMSO-treated control.
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the DMSO control.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol helps to confirm the formation of the POI-PROTAC-GID4 ternary complex.
Materials:
-
Cells expressing tagged versions of the POI and/or GID4 (e.g., HA-tag, FLAG-tag)
-
GID4 PROTAC
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the tag of the "bait" protein (e.g., anti-HA antibody)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the GID4 PROTAC or DMSO for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the "bait" antibody (e.g., anti-HA) to pull down the tagged protein and its binding partners.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., anti-FLAG) and the "bait" protein. The presence of the "prey" protein in the eluate from the PROTAC-treated sample indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of Action for a GID4-based PROTAC.
Caption: Experimental workflow for GID4 PROTAC linker optimization.
Caption: Troubleshooting flowchart for GID4 PROTAC optimization.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GID4-mediated protein degradation experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on GID4-mediated protein degradation experiments, including those utilizing Proteolysis Targeting Chimeras (PROTACs) and other chemical probes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem 1: No or Low Degradation of Target Protein in Cellular Assays
Question: I have treated my cells with a GID4-recruiting PROTAC, but I am observing little to no degradation of my target protein. What are the possible causes and how can I troubleshoot this?
Answer:
Failure to observe target protein degradation can stem from multiple factors, ranging from the compound itself to the biological context of the cells. Here is a breakdown of potential causes and solutions:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Poor Compound Permeability or Stability | 1. Assess Cell Permeability: Use a cellular thermal shift assay (CETSA) to confirm that your compound engages with GID4 inside the cell.[1] An observed thermal shift indicates target engagement. 2. Check Compound Stability: Ensure your compound is stable in the cell culture medium for the duration of the experiment. |
| Inefficient Ternary Complex Formation | 1. Confirm In Vitro: Perform in vitro binding assays, such as Surface Plasmon Resonance (SPR) or Homogeneous Time-Resolved Fluorescence (HTRF), to confirm the formation of the GID4-PROTAC-Target Protein ternary complex.[2] 2. Optimize PROTAC Linker: The length and composition of the PROTAC linker are critical. Synthesize and test a series of PROTACs with different linkers to find one that supports a productive ternary complex geometry. |
| Suboptimal PROTAC Concentration (Hook Effect) | 1. Perform Dose-Response: Test a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar). High concentrations can lead to the formation of binary (GID4-PROTAC, PROTAC-Target) instead of ternary complexes, reducing degradation efficiency. This is known as the "hook effect". |
| Cell Line-Specific Factors | 1. Check GID4 Expression: Verify that your cell line expresses sufficient levels of GID4 and other essential components of the CTLH complex (e.g., WDR26, TWA1).[3] Use Western Blot or qPCR. 2. Test Different Cell Lines: The efficiency of degradation can vary between cell lines. Test your PROTAC in multiple cell lines to find a responsive model. |
| Target Protein Characteristics | 1. Accessibility of Lysines: The target protein must have accessible lysine residues that can be ubiquitinated. If the protein structure masks lysines, degradation may be inefficient. 2. High Synthesis Rate: If the target protein has a very high synthesis rate, it may outpace the rate of degradation. Try co-treatment with a transcription or translation inhibitor (e.g., actinomycin D, cycloheximide) for a short period to assess the degradation rate more clearly. |
| Non-Degradative Ubiquitination | 1. Analyze Ubiquitin Linkages: GID4-mediated ubiquitination may not always lead to proteasomal degradation.[4] Some ubiquitin chain types mediate other cellular signals. Perform immunoprecipitation of your target protein followed by Western blotting for ubiquitin to see if it is being ubiquitinated. |
Problem 2: Inconsistent Results in In Vitro Ubiquitination Assays
Question: My in vitro ubiquitination assays with recombinant GID4/CTLH complex are showing high variability or no activity. How can I improve the reliability of this experiment?
Answer:
In vitro ubiquitination assays are sensitive to the quality and concentration of each component. Inconsistency often points to an issue with one of the recombinant proteins or reaction conditions.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Steps |
| Inactive E1, E2, or E3 Enzymes | 1. Verify Protein Quality: Run all purified recombinant proteins (E1, E2, Ubiquitin, GID4/CTLH complex, Target Protein) on an SDS-PAGE gel and stain with Coomassie to check for purity and degradation. 2. Test Enzyme Activity Individually: If possible, test the activity of your E1 and E2 enzymes in a simplified system. Ensure the E3 ligase complex is properly assembled and folded. The human GID complex can be a stable pentameric subcomplex.[5] |
| Suboptimal Buffer Conditions | 1. Check ATP Requirement: The E1 enzyme requires ATP to activate ubiquitin. Ensure you have a sufficient concentration of fresh ATP and an ATP regeneration system in your reaction buffer. 2. Optimize pH and Salt: The optimal pH for ubiquitination reactions is typically between 7.4 and 8.0. Titrate the salt concentration (e.g., NaCl, KCl) as high salt can inhibit complex formation. |
| Incorrect Component Concentrations | 1. Enzyme-to-Substrate Ratio: Titrate the concentrations of the E1, E2, and E3 enzymes relative to the substrate. Start with a molar excess of the enzymes. 2. Ubiquitin Concentration: Ensure you are using an adequate concentration of ubiquitin. |
| Lack of a Pro/N-degron on the Substrate | 1. Confirm Degron: GID4 primarily recognizes substrates with a Pro/N-degron motif.[1] Ensure your substrate protein has an accessible N-terminal proline or another recognized hydrophobic N-terminal residue.[6] 2. Use a Positive Control: Include a known GID4 substrate or a peptide with a high-affinity Pro/N-degron (e.g., Pro-Gly-Leu-Trp) as a positive control.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of GID4 in the cell?
GID4 (Glucose-induced degradation protein 4) is a substrate receptor subunit of the CTLH (C-terminal to LisH) E3 ubiquitin ligase complex in humans, which is orthologous to the GID complex in yeast.[7][8] Its primary function is to recognize proteins that contain a specific degradation signal, known as a Pro/N-degron, which consists of an unmodified N-terminal proline residue.[1] Upon recognition, the CTLH complex ubiquitinates the substrate, often targeting it for degradation by the proteasome.
Q2: Does GID4 only recognize proteins with an N-terminal proline?
While N-terminal proline is the canonical recognition motif, studies have shown that human GID4 can also recognize other hydrophobic N-terminal residues, such as Isoleucine and Valine.[6] Furthermore, not all proteins that interact with GID4 are subsequently degraded, suggesting GID4 and the CTLH complex may have non-degradative functions as well.[4][9]
Q3: My GID4-recruiting PROTAC induces ubiquitination of my target protein, but not degradation. Why?
This can occur for a few reasons. The CTLH complex might be assembling ubiquitin chains with a topology that does not lead to proteasomal degradation (e.g., K63-linked chains instead of K48-linked). Alternatively, the interaction with GID4 might facilitate protein stabilization or other functions not related to degradation.[4] It is also possible that deubiquitinating enzymes (DUBs) are actively removing the ubiquitin chains, preventing degradation.
Q4: What are good positive and negative controls for a cellular degradation experiment?
-
Positive Controls:
-
A well-characterized GID4-based PROTAC known to effectively degrade a target like BRD4 (e.g., NEP162).[10]
-
Treating cells with a proteasome inhibitor (e.g., MG132) alongside your PROTAC. If your PROTAC is working, you should see an accumulation of the ubiquitinated form of your target protein.
-
-
Negative Controls:
-
A structurally related but inactive version of your PROTAC (e.g., one where the GID4 binder or target binder is modified to be inactive).[10]
-
A vehicle-only control (e.g., DMSO).
-
Using a cell line where GID4 has been knocked out or knocked down to show that the degradation is GID4-dependent.
-
Experimental Protocols & Data
Protocol 1: Western Blot-Based Cellular Protein Degradation Assay
This protocol outlines a standard workflow for assessing the degradation of a target protein in cells treated with a GID4-recruiting compound.
-
Cell Seeding: Plate your chosen cell line (e.g., HEK293T, U2OS) in 12-well or 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of your GID4-recruiting compound (e.g., PROTAC) in DMSO. Create a dilution series to test a range of concentrations (e.g., 1 nM to 10 µM).
-
Cell Treatment: Aspirate the old medium from the cells and replace it with fresh medium containing the desired concentration of your compound or DMSO as a vehicle control. Incubate for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ.[11] Normalize the target protein band intensity to the loading control. Compare the normalized values of treated samples to the vehicle control to determine the percentage of degradation.
Protocol 2: In Vitro Ubiquitination Assay
This protocol describes how to reconstitute the ubiquitination of a substrate protein using purified components.
-
Reaction Components:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UbcH5 family)
-
Recombinant CTLH complex containing GID4 (or a GID4 subcomplex)
-
Substrate protein (with a Pro/N-degron)
-
Ubiquitin
-
ATP
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
-
Reaction Setup:
-
On ice, prepare a master mix containing the reaction buffer, ATP, and ubiquitin.
-
In individual tubes, combine the E1, E2, E3 (CTLH/GID4), and substrate protein.
-
Initiate the reaction by adding the master mix to the tubes.
-
The final concentrations need to be optimized, but a starting point could be: 100 nM E1, 500 nM E2, 500 nM E3, 1 µM Substrate, 10 µM Ubiquitin, 5 mM ATP.
-
-
Incubation: Incubate the reaction tubes at 37°C for 60-90 minutes.
-
Stopping the Reaction: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Detection:
-
Analyze the reaction products by SDS-PAGE and Western blot.
-
Use an antibody against the substrate protein to detect its unmodified form and higher molecular weight ubiquitinated species (which appear as a smear or ladder).
-
Alternatively, an anti-ubiquitin antibody can be used.
-
Summary of Quantitative Data from Literature
| Assay Type | Compound/Reagent | Cell Line | Concentration/Conditions | Observed Effect | Reference |
| HiBiT CETSA | Compound 20964 | HeLa | 1-10 µM | Dose-dependent thermal stabilization of GID4 | [1] |
| HiBiT CETSA | Compound 12966 | HeLa | 30 µM | Reproducible stabilization of GID4 | [1] |
| Cellular Degradation | NEP108 | U2OS | ~0.1-10 µM (18h) | Concentration-dependent degradation of BRD4 | [10] |
| Cellular Degradation | NEP108N (Negative Control) | U2OS | 2 µM (18h) | No degradation of BRD4 | [10] |
| In Vitro Binding (DSF) | Compound 14 | N/A | Kd = 23 nM | High-affinity binding to GID4 | [2] |
Visualizations
Signaling & Experimental Workflows
Caption: GID4-mediated targeted protein degradation pathway.
Caption: Troubleshooting logic for no protein degradation.
Caption: Workflow for a cellular degradation experiment.
References
- 1. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe to modulate human GID4 Pro/N-degron interactions | bioRxiv [biorxiv.org]
- 5. Figures and data in The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 6. pnas.org [pnas.org]
- 7. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Cellular Stability and Efficacy of GID4 Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with GID4 ligands in the context of targeted protein degradation. Our aim is to help you overcome common experimental hurdles and enhance the cellular stability and performance of your GID4-targeting compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with GID4 ligands and GID4-based PROTACs.
| Problem | Potential Cause | Suggested Solution |
| Low or no target protein degradation observed with a GID4-based PROTAC. | 1. Poor cellular permeability of the PROTAC. 2. Low binding affinity of the ligand to GID4 in a cellular context. 3. Inefficient ternary complex formation between GID4, the PROTAC, and the target protein. [1] 4. High rate of target protein synthesis. [2] 5. Instability of the GID4 ligand or PROTAC in cells. | 1. Assess cell permeability using assays like the NanoBRET™ Target Engagement Assay in both intact and lysed cell formats.[1] A significant difference in potency may indicate permeability issues. 2. Confirm cellular target engagement of the GID4 ligand using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[1][3] 3. Verify ternary complex formation using in vitro assays such as Surface Plasmon Resonance (SPR) or Homogeneous Time-Resolved Fluorescence (HTRF).[1] 4. Perform a time-course experiment to identify the optimal degradation window. Consider shorter treatment times (<6 hours) to minimize the impact of new protein synthesis.[2] 5. Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes. |
| Inconsistent results in biophysical binding assays (e.g., SPR, DSF). | 1. Improper protein folding or aggregation of recombinant GID4. 2. Incorrect buffer conditions. 3. Compound precipitation at high concentrations. | 1. Ensure the use of high-quality, purified GID4 protein. Consider expressing different constructs or using additives to improve stability. 2. Optimize buffer components, including pH and salt concentrations. 3. Check the solubility of your compound in the assay buffer. Include a solubility test prior to running binding assays. |
| High background in Western Blot analysis for target degradation. | 1. Non-specific antibody binding. 2. Protein degradation during sample preparation. [4] | 1. Validate the specificity of your primary antibody. Use a positive and negative control cell line if available. 2. Always use fresh cell lysates and include protease and phosphatase inhibitors in your lysis buffer.[4] Store lysates at -80°C for long-term use. |
| Difficulty in confirming GID4 engagement in live cells. | 1. The chosen assay is not sensitive enough. 2. The ligand has low affinity or is rapidly effluxed from the cells. | 1. Employ a highly sensitive cellular engagement assay like NanoBRET™, which can quantify ligand binding in live cells.[3] 2. Synthesize and test analogs with improved physicochemical properties to enhance cell permeability and reduce efflux. |
Frequently Asked Questions (FAQs)
Q1: What is GID4 and why is it a target for PROTACs?
A1: GID4 (Glucose-Induced Degradation protein 4) is a substrate receptor subunit of the human CTLH (C-terminal to LisH) E3 ubiquitin ligase complex.[5][6] E3 ligases are key components of the ubiquitin-proteasome system, which is responsible for degrading proteins within the cell.[7][8] By developing small molecule ligands that bind to GID4, it is possible to create Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules recruit a target protein of interest to the GID4 E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7][9] This approach offers a powerful strategy for targeted protein degradation, a promising therapeutic modality in drug discovery.[1]
Q2: My GID4-based PROTAC forms a ternary complex in vitro, but does not induce degradation in cells. What could be the reason?
A2: A common reason for this discrepancy is the difference between the in vitro and cellular environments. While your PROTAC may successfully bring together purified GID4 and the target protein, several factors can prevent this from translating to cellular degradation. These include poor cell permeability of the PROTAC, active efflux of the compound from the cell, or instability of the PROTAC within the cell.[1] It is also possible that the geometry of the ternary complex formed in the cellular context is not optimal for efficient ubiquitination. We recommend performing cellular target engagement assays for both GID4 and the target protein to troubleshoot this issue.
Q3: How can I improve the cellular stability and permeability of my GID4 ligand?
A3: Enhancing the cellular stability and permeability of a ligand often involves medicinal chemistry efforts focused on optimizing its physicochemical properties. This can include modifying the ligand to reduce its polarity, increase its lipophilicity (within an optimal range), or mask metabolic soft spots. Structure-activity relationship (SAR) studies, where different chemical modifications are systematically tested, can guide this process.[1][6]
Q4: What are the key assays to characterize a novel GID4 ligand?
A4: A standard workflow for characterizing a new GID4 ligand includes:
-
Biophysical Binding Assays: To confirm direct binding to purified GID4 protein. Techniques like Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF), and Isothermal Titration Calorimetry (ITC) are commonly used.[1][6][10]
-
Cellular Target Engagement Assays: To verify that the ligand can bind to GID4 within a cellular environment. The NanoBRET™ Target Engagement Assay and Cellular Thermal Shift Assay (CETSA) are powerful tools for this purpose.[1][3]
-
Selectivity Profiling: To ensure the ligand is selective for GID4 over other proteins, which can be assessed using techniques like mass spectrometry-based thermal proteome profiling.[10]
Q5: Are there any known chemical probes for GID4?
A5: Yes, researchers have developed chemical probes to study the biology of GID4. One such probe is PFI-7, which has been shown to selectively bind to GID4 in live cells and inhibit the binding of its natural substrates.[3][11] Such probes are valuable tools for identifying the endogenous substrates of GID4 and for validating GID4 as a target for protein degradation.[11]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for GID4 Target Engagement
Objective: To determine if a GID4 ligand binds to and stabilizes GID4 protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) and grow to 80-90% confluency.
-
Treat cells with the GID4 ligand at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting to detect the levels of soluble GID4.
-
Use an antibody specific for GID4. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities for GID4.
-
Plot the percentage of soluble GID4 as a function of temperature for both the vehicle- and ligand-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement and stabilization.
-
Western Blot for Target Protein Degradation
Objective: To quantify the degradation of a target protein induced by a GID4-based PROTAC.
Methodology:
-
Cell Treatment:
-
Plate cells and treat them with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours).[2] Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[2]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[2]
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Also, probe for a loading control (e.g., GAPDH or α-Tubulin).
-
Incubate with a secondary antibody and detect the signal using an appropriate ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized target protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[2]
-
Visualizations
Caption: The mechanism of action of a GID4-based PROTAC.
Caption: A logical workflow for troubleshooting lack of target degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
Addressing solubility issues of GID4 small molecule binders
Welcome to the technical support center for GID4 small molecule binders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of these compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and why are small molecule binders targeting it important?
A1: GID4 (Glucose-Induced Degradation Protein 4) is a substrate receptor subunit of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2][3] Small molecule binders of GID4 are crucial for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD).[1][4] These binders can be incorporated into proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ligase for ubiquitination and subsequent degradation by the proteasome.[5][6] The development of GID4-binding small molecules expands the toolbox of E3 ligases that can be harnessed for TPD.[1]
Q2: I am observing poor aqueous solubility with my GID4 binder. What are the potential consequences for my experiments?
A2: Poor aqueous solubility is a common challenge in drug discovery and can significantly impact your experimental outcomes.[7][8] Potential consequences include:
-
Reduced Bioavailability: Inadequate dissolution in physiological fluids can lead to low absorption and reduced efficacy in cell-based assays and in vivo models.[7][9]
-
Inaccurate Potency Measurement: The actual concentration of the compound in solution may be much lower than the nominal concentration, leading to an underestimation of its true potency (e.g., IC50, Kd).
-
Precipitation in Assays: The compound may precipitate out of solution during experiments, leading to inconsistent and unreliable results. This can be particularly problematic in buffer systems used for biochemical and biophysical assays.
-
Challenges in Formulation: Difficulty in developing suitable formulations for in vivo studies.[10][11]
Q3: What are the general strategies to improve the solubility of my GID4 small molecule binder?
A3: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds.[8][9][10] These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can improve the dissolution rate.[8][12]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can create amorphous solid dispersions, which often exhibit higher solubility than the crystalline form.[11][13]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in aqueous environments.[7][9]
-
-
Chemical Modifications:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution to favor the charged species can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) can enhance the solubility of hydrophobic compounds.[14][15]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the binder.[8][12]
-
Troubleshooting Guide
This guide addresses specific issues you may encounter with your GID4 small molecule binders.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Compound precipitates out of solution during a biochemical/biophysical assay (e.g., ITC, SPR, FP). | The buffer composition is not optimal for your compound's solubility. The compound concentration exceeds its solubility limit in the assay buffer. | 1. Optimize Buffer Conditions: Test different pH values and ionic strengths. 2. Add a Co-solvent: Include a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your assay buffer. Ensure the chosen co-solvent does not interfere with the assay. 3. Lower Compound Concentration: If possible, perform the assay at a lower concentration of your binder. 4. Incorporate Solubilizing Excipients: Consider adding excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-80) to your buffer.[9] |
| Inconsistent results in cell-based assays (e.g., degradation assays, viability assays). | The compound is precipitating in the cell culture medium. The effective concentration of the compound reaching the cells is variable. | 1. Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for your experiments. 2. Solubility in Media: Determine the kinetic solubility of your compound in the specific cell culture medium you are using.[16] 3. Formulation with Serum: For in vitro assays, the presence of serum proteins in the culture medium can sometimes help to solubilize hydrophobic compounds. Assess the impact of serum concentration on your compound's activity. 4. Use of Solubilizing Agents: Consider formulating your compound with a pharmaceutically acceptable solubilizing agent, ensuring the agent itself does not have cytotoxic effects at the concentration used. |
| Low or no target degradation observed in a PROTAC experiment. | Poor solubility of the GID4 binder or the resulting PROTAC limits its intracellular concentration. The compound has poor cell permeability. | 1. Improve Solubility: Apply the strategies mentioned in the FAQs and the table above to enhance the solubility of your PROTAC. 2. Assess Permeability: Use in vitro models like Caco-2 or PAMPA assays to evaluate the permeability of your compound.[17] Low permeability can be a consequence of properties often associated with poor solubility, such as high lipophilicity. 3. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your binder to improve its physicochemical properties, including solubility and permeability, while maintaining binding affinity for GID4.[18] |
| Difficulty in preparing a stock solution of the GID4 binder. | The chosen solvent is not appropriate for the compound. The compound has very low intrinsic solubility. | 1. Test Different Solvents: Attempt to dissolve the compound in a range of pharmaceutically acceptable solvents, starting with common ones like DMSO, ethanol, or DMF. 2. Gentle Heating and Sonication: Gentle warming or sonication can sometimes help to dissolve the compound.[19] However, be cautious about potential compound degradation at higher temperatures. 3. Co-solvent System: Prepare the stock solution in a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol). |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol provides a method to determine the kinetic solubility of a GID4 binder in a buffered solution, which is crucial for understanding its behavior in biological assays.
Materials:
-
GID4 small molecule binder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader with nephelometry capabilities
Procedure:
-
Prepare a high-concentration stock solution of the GID4 binder in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add PBS to a series of wells.
-
Add a small volume of the DMSO stock solution to the PBS-containing wells to achieve a range of final compound concentrations (e.g., 0.1 µM to 200 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).
-
Include control wells containing only PBS and the same final concentration of DMSO.
-
Seal the plate and incubate at room temperature for a set period (e.g., 2 hours), allowing for equilibration.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the DMSO control.
Data Presentation:
| Compound | Concentration (µM) | Turbidity (Nephelometric Units) |
| Binder X | 0.1 | 5.2 |
| 1 | 5.5 | |
| 10 | 8.1 | |
| 50 | 25.4 (Precipitation) | |
| 100 | 58.9 (Precipitation) | |
| 200 | 112.7 (Precipitation) | |
| DMSO Control | - | 5.1 |
In this example, the kinetic solubility of Binder X in PBS is approximately 10 µM.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound, which represents its true solubility under specific conditions.[20]
Materials:
-
GID4 small molecule binder
-
Solvent of interest (e.g., water, PBS)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC system
Procedure:
-
Add an excess amount of the solid GID4 binder to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility of the compound in that solvent.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. researchgate.net [researchgate.net]
- 17. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. benchchem.com [benchchem.com]
Interpreting results from GID4 proximity-dependent biotinylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GID4 proximity-dependent biotinylation (BioID) in their experiments. The information is tailored for scientists and drug development professionals to help interpret results and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and why use it as a bait for proximity-dependent biotinylation?
A1: GID4 (Glucose-Induced Degradation Protein 4) is the substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2][3] It plays a crucial role in recognizing proteins with a specific N-terminal sequence known as a Pro/N-degron, targeting them for ubiquitination.[1][3][4] Using a GID4 fusion protein (e.g., GID4-BioID2) as bait in a proximity labeling experiment allows for the identification of its interacting partners and substrates within a cellular context. This can reveal proteins regulated by the CTLH complex and provide insights into its biological functions.[5][6]
Q2: What is the expected subcellular localization of a GID4-BioID2 fusion protein?
A2: GID4 has been shown to localize to both the cytosol and the nucleus. Therefore, a properly functioning GID4-BioID2 fusion protein is expected to be found in both of these cellular compartments. This dual localization allows it to interact with a wide range of proteins involved in various cellular processes.
Q3: What kind of interacting proteins can I expect to identify with GID4-BioID?
A3: GID4 interactors are enriched for nuclear and nucleolar proteins, particularly those involved in RNA processing, chromatin organization, splicing, and transcription.[5][6] You can also expect to identify other components of the CTLH complex. It is important to note that not all identified interactors will necessarily be substrates for degradation; some may be involved in non-degradative functions of the CTLH complex.[5][6]
Q4: Does the identification of a protein in my GID4-BioID experiment automatically mean it is a substrate for degradation?
A4: Not necessarily. While GID4 is a substrate receptor for an E3 ligase, interaction with GID4 does not always lead to proteasomal degradation. The CTLH complex is thought to have both degradative and non-degradative functions.[5][6] Further validation experiments, such as proteome-wide quantitative proteomics in the presence and absence of GID4 activity, are needed to determine if an interacting protein is a degradation substrate.
Troubleshooting Guides
Issue 1: High Background of Biotinylated Proteins
Symptom: Western blot with streptavidin-HRP shows a strong smear of biotinylated proteins in control samples (e.g., cells expressing BioID2 alone) or excessively high signal in the GID4-BioID2 lane, obscuring specific bands.
| Potential Cause | Troubleshooting Step |
| Overexpression of the fusion protein | Optimize the expression level of the GID4-BioID2 fusion protein. For inducible systems (e.g., doxycycline), perform a titration to find the lowest concentration that gives sufficient biotinylation of known interactors without excessive background.[7] |
| Excessive biotin incubation time or concentration | Perform a time-course and concentration titration for biotin treatment. Typical starting points are 18-24 hours with 50 µM biotin, but this may need to be optimized for your specific cell line and experimental setup.[8] |
| Suboptimal lysis and wash conditions | Use stringent lysis and wash buffers containing detergents (e.g., SDS) to minimize non-specific protein interactions. However, be mindful that overly harsh conditions could disrupt legitimate but weaker interactions. |
| Endogenous biotinylated proteins | Be aware of naturally biotinylated proteins in your cell type, which will appear as distinct bands in all samples. These are typically carboxylases found in the mitochondria. Their presence can serve as a loading control. |
| Contamination from keratin | During sample preparation for mass spectrometry, take precautions to avoid keratin contamination from skin and dust. Work in a clean environment and use keratin-free reagents and materials where possible. |
Issue 2: Low Yield of Biotinylated Proteins
Symptom: Faint or no signal on a streptavidin-HRP Western blot for your GID4-BioID2 sample, and low spectral counts for expected interactors in mass spectrometry results.
| Potential Cause | Troubleshooting Step |
| Inefficient expression or incorrect localization of the fusion protein | Verify the expression and subcellular localization of the GID4-BioID2 fusion protein by Western blot and immunofluorescence, respectively. Ensure the fusion tag does not interfere with GID4's function or localization. |
| Insufficient biotin incubation time or concentration | Increase the biotin incubation time and/or concentration. Ensure the biotin stock is fresh and has been stored correctly. |
| Suboptimal lysis conditions | Ensure complete cell lysis to release all biotinylated proteins. Sonication or the use of stronger lysis buffers may be necessary. |
| Inefficient pulldown of biotinylated proteins | Check the binding capacity of your streptavidin beads and ensure you are using a sufficient amount for your sample. Ensure the beads are fresh and have been stored correctly. Consider using different types of streptavidin resins to see which performs best for your samples.[9] |
Issue 3: Interpreting Mass Spectrometry Data
Symptom: A long list of proteins is identified by mass spectrometry, and it is difficult to distinguish true interactors from background noise.
| Potential Cause | Troubleshooting Step |
| Lack of appropriate controls | It is crucial to include proper negative controls in your experiment. A highly recommended control is the expression of the biotin ligase (e.g., BioID2) alone. Another option is to use a non-related protein that localizes to the same subcellular compartment as GID4. Proteins identified in both the control and GID4-BioID2 samples are likely background. |
| Non-specific binding to beads | Proteins that bind non-specifically to the streptavidin beads will appear in your results. Comparing your protein list to a database of common contaminants (e.g., the CRAPome) can help to filter out these false positives. |
| Difficulty in setting a threshold for true interactors | Use a statistical method, such as SAINT (Significance Analysis of INTeractome), to score your protein-protein interactions.[10] This will help to assign a confidence score to each identified protein based on its abundance in your GID4-BioID2 samples compared to control samples. |
| Indirect interactions | Proximity labeling identifies proteins in close proximity, which includes both direct and indirect interactors. Further validation experiments, such as co-immunoprecipitation, are needed to confirm direct binding. |
Data Presentation
Table 1: Example Spectral Counts for CTLH Complex Members in a GID4-BioID2 Experiment
This table shows example spectral count data for known members of the CTLH complex identified in a GID4-BioID2 pulldown experiment. Spectral counts are a semi-quantitative measure of protein abundance.[11][12]
| Protein | GID4-BioID2 (Average Spectral Count) | BioID2 Control (Average Spectral Count) |
| GID4 | 150 | 5 |
| ARMC8 | 85 | 2 |
| MKLN1 | 70 | 3 |
| RANBP9 | 65 | 4 |
| WDR26 | 50 | 1 |
| MAEA | 45 | 0 |
| RMND5A | 40 | 1 |
| YPEL5 | 30 | 0 |
Note: These are example values and will vary depending on the experimental conditions.
Table 2: Top GID4 Interactors Identified by Proximity-Dependent Biotinylation
This table lists some of the top interacting proteins identified in a GID4-BioID2 experiment, categorized by their biological function.[5]
| Biological Process | Example Interacting Proteins |
| RNA processing | DDX21, DDX50, NOLC1, NOP56 |
| Chromatin organization | HIST1H1C, HMGN2, SMARCA4 |
| Splicing | HNRNPU, SF3B1, SRSF1 |
| Transcription | ZNF224, ZNF592, GTF2F1 |
Experimental Protocols
Key Experiment: GID4-BioID2 Proximity-Dependent Biotinylation
This protocol outlines the key steps for performing a GID4-BioID2 experiment in a mammalian cell line with an inducible expression system.
-
Generation of Stable Cell Lines:
-
Clone the GID4-BioID2 fusion construct into a suitable vector for inducible expression (e.g., a tetracycline-inducible system).
-
Transfect the construct into your cell line of choice (e.g., HEK293 or HeLa).
-
Select for stable integrants and screen individual clones for homogenous, low-level expression of the fusion protein upon induction.[7]
-
-
Induction of GID4-BioID2 Expression and Biotin Labeling:
-
Seed the stable cell line at an appropriate density.
-
Induce the expression of the GID4-BioID2 fusion protein by adding the inducer (e.g., doxycycline at 1 µg/mL) to the culture medium.[13]
-
Simultaneously, add biotin to the medium to a final concentration of 50 µM.[8]
-
Incubate the cells for 18-24 hours.[8]
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with PBS to remove excess biotin.
-
Lyse the cells in a stringent lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated beads (e.g., streptavidin magnetic beads) to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Collect the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm.
-
Perform quantitative analysis, such as spectral counting or label-free quantification, to compare protein abundance between your GID4-BioID2 samples and control samples.[11][12][14]
-
Use a statistical tool like SAINT to score the interactions and identify high-confidence interactors.[10]
-
Visualizations
Caption: The GID4-CTLH E3 ligase ubiquitination pathway.
Caption: Experimental workflow for GID4 proximity-dependent biotinylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Proximity biotinylation to define the local environment of the protein kinase A catalytic subunit in adrenal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing protein-protein interactions from affinity purification-mass spectrometry data with SAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Detection of Quantitative Differences Using a Combination of Spectral Counting and MS/MS Total Ion Current - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Automated Workflow for BioID Improves Reproducibility and Identification of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing LC-MS/MS data by spectral count and ion abundance: two case studies - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in GID4 PROTAC development
GID4 PROTAC Development: Technical Support Center
Welcome to the technical support center for GID4 Proteolysis Targeting Chimera (PROTAC) development. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of designing and optimizing GID4-based degraders.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during GID4 PROTAC development in a practical question-and-answer format.
Q1: My GID4 PROTAC shows good binary binding to the target protein and GID4, but I see minimal or no degradation. What are the likely causes?
A1: This is a common and multifaceted problem. A systematic evaluation of the PROTAC mechanism is required.[1] The primary suspects are poor ternary complex formation, suboptimal linker design, or issues with cellular ubiquitination.
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex (Target Protein-PROTAC-GID4) is essential for degradation.[2] Even with good binary affinities, the PROTAC may not effectively bring the target and GID4 together.
-
Suboptimal Linker: The linker's length, rigidity, and attachment points are critical for achieving a productive ternary complex geometry that allows for efficient ubiquitin transfer.[6][]
-
Failed Ubiquitination: The ternary complex may form, but if the target protein's surface lysines are not accessible to the E2 ubiquitin-conjugating enzyme, ubiquitination will fail.[1]
Q2: I'm observing a pronounced "hook effect" in my dose-response assays. How can I mitigate this?
A2: The hook effect, a bell-shaped dose-response curve where degradation decreases at high PROTAC concentrations, is a classic phenomenon.[11][12] It occurs when excess PROTAC molecules form non-productive binary complexes (Target-PROTAC or GID4-PROTAC) instead of the required ternary complex.[11][13]
-
Mitigation Strategies:
-
Dose-Response Range: Ensure your experiments cover a wide concentration range to accurately determine the optimal degradation concentration (DC50) and the onset of the hook effect.[3]
-
Linker Optimization: A well-designed linker can enhance positive cooperativity, stabilizing the ternary complex and making it more favorable than binary complexes, even at higher concentrations.[3]
-
Improve Binding Affinity: Modulating the binding affinities of the warheads for the target and E3 ligase can shift the equilibrium towards ternary complex formation.
-
Q3: How do I choose the optimal linker length and attachment points for my GID4 PROTAC?
A3: Linker design is largely an empirical process, but guided by rational principles.[6][] The goal is to find a linker that enables a stable and productive ternary complex.
-
Systematic Variation: The most effective approach is to synthesize and test a matrix of PROTACs, varying both the linker length (e.g., using different length PEG or alkyl chains) and the attachment points on the target and E3 ligase ligands.[]
-
Structural Insights: If crystal structures of the binary complexes are available, they can reveal solvent-exposed vectors suitable for linker attachment.[2][15] Molecular modeling can then be used to predict which linker lengths and compositions are most likely to bridge the two proteins effectively.[8]
-
Balance Rigidity and Flexibility: Linkers must be flexible enough to allow the proteins to adopt a productive orientation but rigid enough to minimize entropic penalties upon complex formation.[] Incorporating rigid groups like piperazine or piperidine can improve stability.[]
Q4: What are potential off-target effects with GID4 PROTACs, and how can I assess them?
A4: Off-target effects can arise from the degradation of proteins other than the intended target. This can happen if the PROTAC induces the formation of ternary complexes with other proteins (neosubstrates).[16][17]
-
Assessment Methods:
-
Global Proteomics: Unbiased mass spectrometry-based proteomics is the gold standard for identifying off-target degradation across the entire proteome.[18] It's recommended to use shorter treatment times (<6 hours) to distinguish direct from indirect effects.[18]
-
Negative Controls: A crucial experiment involves using a negative control PROTAC where one of the binding warheads is inactivated (e.g., through stereochemical inversion).[18] This control should not induce degradation of the target or any off-targets.
-
-
Improving Selectivity:
Visual Guides & Workflows
Mechanism and Troubleshooting Diagrams
Quantitative Data Summary
The following table provides an example of key parameters used to evaluate and compare GID4 PROTACs. Data is hypothetical and for illustrative purposes.
| PROTAC ID | Linker Type/Length | Target Binding (Kd, nM) | GID4 Binding (Kd, nM) | Ternary Cooperativity (α) | Cellular DC50 (nM) | Max Degradation (Dmax, %) |
| GID4-P1 | PEG3 | 50 | 150 | 2.5 | 75 | 85 |
| GID4-P2 | PEG5 | 55 | 140 | 8.1 | 20 | 95 |
| GID4-P3 | Alkyl-C8 | 48 | 165 | 0.8 | >1000 | <10 |
| GID4-P4 | PEG5 (alt. exit) | 60 | 130 | 0.5 | >1000 | <15 |
-
Kd: Dissociation constant, a measure of binding affinity (lower is stronger).
-
α (Cooperativity): Ratio of binary to ternary binding affinity. α > 1 indicates positive cooperativity, favoring ternary complex formation.[5]
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.[19]
-
Dmax: Maximum percentage of target protein degradation achieved.[19]
Key Experimental Protocols
Protocol 1: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for assessing PROTAC-mediated ternary complex formation in a biochemical setting.[20][21][22]
Objective: To quantify the formation of the Target Protein-PROTAC-GID4 complex.
Materials:
-
Tagged Target Protein (e.g., GST-tagged)
-
Tagged GID4 complex (e.g., His-tagged)
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Fluorescently-labeled anti-His antibody (e.g., AF488-anti-His) (Acceptor)
-
GID4 PROTAC and controls (DMSO)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
TR-FRET-capable plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Determine optimal concentrations of tagged proteins and antibodies through checkerboard titration to achieve a good assay window.
-
Assay Setup: Add the target protein, GID4 complex, and PROTAC dilutions to the wells of a 384-well plate.
-
Incubation: Incubate the plate for a set time (e.g., 60-180 minutes) at room temperature to allow the ternary complex to form.[21]
-
Antibody Addition: Add the Tb-donor and fluorescent-acceptor antibodies to the wells.
-
Final Incubation: Incubate the plate in the dark for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 490 nm for Tb and 520 nm for AF488).[20]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating maximum ternary complex formation.[23]
Protocol 2: Western Blot for Cellular Target Degradation
This is a standard method to quantify the reduction in target protein levels within cells after PROTAC treatment.[19][24]
Objective: To measure the dose- and time-dependent degradation of a target protein.
Materials:
-
Cell line expressing the target protein
-
GID4 PROTAC and vehicle control (DMSO)
-
Cell culture reagents
-
Lysis Buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate using lysis buffer.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]
-
SDS-PAGE: Load equal amounts of total protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[19]
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[24]
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: GID4-Dependent Degradation Studies
This guide provides researchers, scientists, and drug development professionals with essential information for selecting cell lines and troubleshooting experiments involving the GID4 E3 ligase for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and its role in targeted protein degradation?
GID4 (Glucose-Induced Degradation 4) is a substrate receptor subunit of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] In the context of targeted protein degradation, GID4 can be hijacked by heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) to bring a target protein into proximity with the E3 ligase machinery.[3][4] This leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[1][3] The GID4/CTLH complex is an attractive target for this strategy because it is expressed in most tissue types and localizes to both the cytosol and the nucleus.[5]
Q2: Which cell line should I choose for my GID4-dependent degradation experiment?
Summary of Validated Cell Lines for GID4 Studies
| Cell Line | Application in GID4 Studies | Reference |
| HEK293 / HEK293T | Used for interaction studies, induced proximity degradation assays, and expression of tagged GID4.[5][6][7] | [5][6][7] |
| HeLa | Utilized for validating GID4 target engagement, studying cell proliferation and migration effects, and performing proximity-dependent biotinylation (BioID).[8][9][10][11] | [8][9][10][11] |
| RPE1 | Employed in studies investigating the role of GID4 in cell migration.[10][11] | [10][11] |
| U2OS | Used to demonstrate GID4-based PROTAC-mediated degradation of endogenous proteins like BRD4.[3] | [3] |
Recommendation: Start with a commonly used and well-characterized cell line like HEK293T or HeLa. It is crucial to empirically validate GID4 expression and functional activity in your chosen cell line before proceeding with large-scale experiments.
Q3: How can I confirm that the GID4 pathway is active in my chosen cell line?
Before testing your degrader, you must confirm that the endogenous GID4 machinery is functional.
-
Confirm GID4 Expression: Use Western blotting or qPCR to confirm the presence of GID4 protein or mRNA, respectively. Note that reliable antibodies for endogenous GID4 can be difficult to find, which may necessitate the use of cell lines expressing tagged GID4.[5]
-
Assess CTLH Complex Integrity: The function of GID4 depends on its incorporation into the larger CTLH E3 ligase complex.[2][6] You can verify interactions between GID4 and other core subunits (e.g., WDR26, RMND5A) via co-immunoprecipitation (Co-IP).[6][11]
-
Use a Positive Control: If available, use a known GID4-recruiting degrader or a chemical probe like PFI-7 to confirm that the pathway can be engaged in your cell system.[1][10] PFI-7 is a GID4 antagonist that can be used to demonstrate that an observed effect is GID4-dependent by showing its reversal upon treatment.[9][10]
Troubleshooting Guide
Q4: My target protein is not degrading. What are the possible causes?
Failure to observe degradation is a common issue. Systematically investigate the following potential causes.
| Potential Cause | Troubleshooting Steps |
| Low GID4/CTLH Expression | Verify GID4 and key CTLH subunit (e.g., WDR26, RMND5A) expression levels in your cell line via Western blot or qPCR. Consider overexpressing GID4 if endogenous levels are insufficient. |
| Ineffective Degrader Molecule | Confirm that your degrader molecule engages both GID4 and the target protein. A Cellular Thermal Shift Assay (CETSA) can be used to verify GID4 engagement in cells.[5][8] |
| Impaired Ternary Complex Formation | The linker length and composition of your PROTAC are critical. The inability to form a stable GID4-PROTAC-Target ternary complex will prevent degradation. Consider synthesizing analogs with different linkers. |
| Non-degradative Ubiquitination | Recruitment to the GID4/CTLH complex does not guarantee proteasomal degradation.[9] The complex may catalyze non-degradative ubiquitin signals or the target's ubiquitination sites may be inaccessible. |
| Target Localization | GID4 is found in the nucleus and cytoplasm.[5] If your target protein is exclusively localized to a different compartment (e.g., mitochondria, cell membrane), GID4 may not be able to access it. |
| Cell Line Specific Factors | The activity of E3 ligases can be regulated differently across cell types. Test your degrader in an alternative cell line known to support GID4 activity, such as HEK293T or U2OS.[3][5] |
Visualized Workflows and Pathways
Caption: Workflow for selecting and validating a cell line for GID4 studies.
Caption: GID4-dependent targeted protein degradation (TPD) pathway.
Key Experimental Protocols
Protocol 1: Western Blotting to Confirm Protein Degradation
-
Cell Culture and Treatment: Plate your chosen cell line (e.g., U2OS, HEK293T) to achieve 70-80% confluency. Treat cells with your GID4-based degrader across a range of concentrations (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to your target protein overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal to determine the percentage of degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate CTLH Complex Integrity
-
Cell Line: Use a cell line expressing an epitope-tagged version of a CTLH subunit (e.g., FLAG-GID4 in HEK293 cells) as endogenous antibodies can be unreliable.[5][7]
-
Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the cleared lysate with an anti-FLAG antibody (or an antibody against the tag) overnight at 4°C.
-
Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washes: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling. Analyze the eluate by Western blotting using antibodies against other expected CTLH complex members (e.g., WDR26, RMND5A) to confirm their interaction with GID4.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA measures the thermal stabilization of a protein upon ligand binding, confirming target engagement within intact cells.[8]
-
Cell Treatment: Treat your cell suspension or adherent cells with your degrader molecule or a vehicle control for 1 hour.
-
Heating: Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble GID4 remaining at each temperature by Western blot.
-
Interpretation: A successful GID4 binder will increase the thermal stability of the GID4 protein, resulting in a shift of the melting curve to higher temperatures compared to the vehicle control.[5]
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. biorxiv.org [biorxiv.org]
- 10. life-science-alliance.org [life-science-alliance.org]
- 11. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GID4 Inhibition: A Comparative Analysis of GID4 Ligand 1 and PFI-7
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two known inhibitors of the Glucose-induced Degradation protein 4 (GID4): GID4 Ligand 1 and PFI-7. This document synthesizes experimental data to objectively evaluate their performance and provides insights into their respective applications in GID4-related research.
GID4, a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, plays a crucial role in the Pro/N-degron pathway by recognizing proteins with an N-terminal proline for ubiquitination and subsequent degradation.[1][2] The development of small molecule inhibitors for GID4 is of significant interest for both basic research and therapeutic applications, including targeted protein degradation. This guide focuses on a comparative analysis of this compound and the well-characterized chemical probe, PFI-7.
Performance Comparison: this compound vs. PFI-7
Both this compound and PFI-7 have been developed to target the substrate-binding pocket of GID4, thereby inhibiting its interaction with Pro/N-degron-containing proteins. However, their reported biochemical and cellular potencies differ significantly. PFI-7 emerges as a substantially more potent inhibitor in direct binding assays.
| Ligand | Alias | IC50 (μM) | Kd (μM) | Cellular EC50 (nM) | Assay Methods |
| This compound | Compound 88 | 5.4 | 5.6 | 558 | Fluorescence Polarization, Isothermal Titration Calorimetry (ITC), Cellular Thermal Shift Assay (CETSA) |
| PFI-7 | - | 4.1 | 0.08 (79 nM) | 570 - 600 | Fluorescence Polarization, Surface Plasmon Resonance (SPR), NanoBRET™ |
Table 1: Summary of quantitative data for this compound and PFI-7. Data compiled from multiple sources.[3][4][5][6][7]
GID4 Signaling Pathway and Inhibitor Action
GID4 functions as a key component of the CTLH E3 ubiquitin ligase complex. It recognizes substrate proteins bearing a Pro/N-degron, a specific N-terminal amino acid sequence. Upon recognition, the CTLH complex ubiquitinates the substrate, marking it for degradation by the proteasome. Both this compound and PFI-7 act by competitively binding to the substrate recognition pocket of GID4, thereby preventing the recruitment of substrate proteins and inhibiting their subsequent degradation.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize GID4 inhibitors.
Surface Plasmon Resonance (SPR) Assay for PFI-7
Objective: To determine the binding affinity and kinetics of PFI-7 to GID4.
Protocol:
-
Immobilize recombinant human GID4 protein on a sensor chip surface.
-
Prepare a series of dilutions of PFI-7 in a suitable running buffer.
-
Inject the PFI-7 solutions over the GID4-coated sensor surface, followed by a dissociation phase with running buffer.
-
Monitor the change in response units (RU) in real-time to measure the association and dissociation of the ligand.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[6]
NanoBRET™ Protein-Protein Interaction Assay
Objective: To measure the ability of a compound to inhibit the interaction between GID4 and a Pro/N-degron peptide in living cells.
Protocol:
-
Co-transfect HEK293 cells with plasmids encoding for HaloTag®-GID4 and NanoLuc®-fused to a Pro/N-degron peptide (e.g., MPGLWKS).
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which will fluorescently label the HaloTag®-GID4.
-
Treat the cells with serial dilutions of the test compound (e.g., PFI-7 or this compound).
-
Add the NanoBRET™ Nano-Glo® Substrate to initiate the bioluminescent reaction.
-
Measure the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (HaloTag® 618, >600 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8]
Conclusion
Based on the available data, PFI-7 is a significantly more potent inhibitor of GID4 in direct binding assays compared to this compound, exhibiting a sub-micromolar Kd value. Both compounds demonstrate cellular activity in the mid-nanomolar range, suggesting good cell permeability. PFI-7 is a well-validated chemical probe and serves as a valuable tool for studying the biology of the GID4/CTLH complex.[1][6] this compound, while less potent in biochemical assays, still represents a useful scaffold for the development of GID4-targeting molecules, such as PROTACs.[3][4] The choice between these inhibitors will depend on the specific experimental context, with PFI-7 being the preferred tool for potent and selective inhibition of GID4 function in cellular and biochemical systems.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. elifesciences.org [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
GID4 as a Novel E3 Ligase for Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of GID4-mediated targeted protein degradation (TPD) with established alternatives, supported by experimental data and detailed protocols.
The field of targeted protein degradation (TPD) has been dominated by the recruitment of a handful of E3 ubiquitin ligases, most notably Cereblon (CRBN) and Von Hippel-Lindau (VHL). However, the exploration of novel E3 ligases is crucial for expanding the scope of TPD, overcoming resistance, and improving degrader properties. This guide focuses on the validation of Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor of the human CTLH/GID E3 ligase complex, as a promising new target for developing proteolysis-targeting chimeras (PROTACs).
GID4: A New Player in the TPD Toolbox
GID4 is a component of the evolutionarily conserved GID E3 ligase complex.[1] In yeast, this complex plays a key role in glucose metabolism by targeting gluconeogenic enzymes for degradation.[2][3] In humans, GID4 has been identified as a substrate receptor that can be effectively hijacked by heterobifunctional degraders to induce the degradation of specific proteins of interest.[4][5] The development of small molecule binders for GID4 has paved the way for its use in TPD, offering an alternative to the more established CRBN and VHL systems.[4][6]
The general mechanism for a GID4-based PROTAC follows the established proximity-induced degradation paradigm. The PROTAC simultaneously binds to the target Protein of Interest (POI) and the GID4 substrate receptor, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Performance Comparison: GID4 vs. CRBN and VHL
The bromodomain-containing protein 4 (BRD4) is a well-established target for TPD, with numerous potent degraders developed using CRBN and VHL recruiters. Recently, GID4-based PROTACs have also been shown to effectively degrade BRD4.[4][5] While direct, head-to-head studies under identical conditions are limited, we can compile data from various publications to provide a comparative overview.
Disclaimer: The following data is aggregated from multiple sources. Direct comparison should be approached with caution as experimental conditions (e.g., cell lines, treatment times, detection methods) can significantly influence results.
| E3 Ligase | PROTAC Example | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line |
| GID4 | NEP108 | BRD4 | ~2 µM (18h)[4] | >90% | U2OS |
| CRBN | dBET6 | BRD4 | 60 nM (2h-8h)[7] | >90% | HEK293T |
| CRBN | ARV-825 | BRD4 | <1 nM (18h) | >95% | RS4;11 |
| VHL | MZ1 | BRD4 | ~130 nM (2h-8h)[7] | >90% | HEK293T |
| VHL | ARV-771 | BRD4 | <5 nM (18h) | >95% | 22Rv1 |
This compiled data illustrates that while initial GID4-based degraders may show lower potency (micromolar DC₅₀) compared to highly optimized, clinical-stage CRBN and VHL degraders (nanomolar or picomolar DC₅₀), they effectively achieve near-complete degradation of the target protein.[4] The potential advantages of recruiting GID4 include:
-
Novelty: Access to a different E3 ligase may overcome resistance mechanisms that arise from mutations in or downregulation of CRBN or VHL.[8]
-
Distinct Biology: GID4 and the CTLH complex may have different tissue expression profiles, subcellular localization, and substrate ubiquitination patterns compared to CRBN or VHL, potentially offering a different therapeutic window or enabling degradation of targets inaccessible to other ligases.[6]
Key Experimental Protocols for Validation
Validating a novel E3 ligase for TPD involves a series of robust biochemical and cellular assays. Below are detailed protocols for essential experiments.
Protocol 1: Cell-Based Protein Degradation Assay (Western Blot)
This is the foundational assay to confirm and quantify the degradation of a target protein in a cellular context.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, U2OS) at a suitable density and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC degrader in cell culture medium.
-
Treat cells with the degrader at various concentrations for a specified time course (e.g., 2, 4, 8, 18, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[1]
3. Protein Quantification:
-
Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's protocol.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Include a protein ladder.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
5. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin).
6. Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This in-cell assay measures the PROTAC-induced proximity between the E3 ligase and the target protein in real-time.
1. Cell Preparation and Transfection:
-
Co-transfect HEK293T cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase (e.g., BRD4-NLuc) and another expressing the E3 ligase fused to HaloTag® (e.g., HaloTag-GID4).
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
2. Reagent Preparation and Addition:
-
Prepare the HaloTag® NanoBRET® 618 Ligand by diluting it in Opti-MEM® I Reduced Serum Medium.
-
Add the HaloTag® ligand to the cells and incubate for at least 2 hours to allow for labeling of the HaloTag-E3 ligase fusion protein.
-
Prepare a serial dilution of the PROTAC degrader.
3. Assay Measurement:
-
Add the PROTAC dilutions to the appropriate wells.
-
Prepare the NanoBRET® Nano-Glo® Substrate by diluting it according to the manufacturer's protocol and add it to all wells.
-
Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with the appropriate filters.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (618nm) by the donor signal (460nm).
-
Correct the ratios by subtracting the vehicle control ratio.
-
Plot the corrected NanoBRET™ ratio against the PROTAC concentration and fit the data to a binding curve to determine the EC₅₀ for ternary complex formation. The characteristic "hook effect" may be observed at high concentrations where binary complexes dominate.
Other valuable assays for characterizing ternary complex formation include:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kₐ, kₔ) and affinity (K₋) of binary and ternary interactions.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters (ΔH, ΔS, K₋) of binding events.
-
AlphaLISA®: A bead-based proximity assay suitable for high-throughput screening of ternary complex formation.
Conclusion
GID4 represents a compelling and viable new E3 ligase for the TPD field. The ability to generate GID4-recruiting PROTACs that effectively degrade high-value targets like BRD4 confirms its potential. While initial molecules may not yet match the picomolar potency of heavily optimized CRBN and VHL degraders, the validation of GID4 significantly expands the arsenal of tools available to drug discovery scientists. Future work will focus on developing higher-affinity GID4 binders and optimizing linker designs to improve ternary complex cooperativity and degradation efficiency. The protocols and comparative data presented here provide a framework for researchers to evaluate GID4-based degraders and contribute to the expansion of this exciting therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. lifesensors.com [lifesensors.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to GID4 and Other E3 Ligase Recruiters for PROTACs
Introduction to PROTACs and E3 Ligase Recruitment
Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's 26S proteasome.[1][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target.[1]
The choice of E3 ligase is a critical design decision that profoundly impacts a PROTAC's efficacy, selectivity, and pharmacological properties.[] While over 600 E3 ligases exist in humans, only a handful have been successfully hijacked for PROTAC applications.[5][6] The most established recruiters belong to the Cereblon (CRBN) and Von Hippel-Lindau (VHL) families.[][7] This guide provides a detailed comparison of the emerging GID4 E3 ligase recruiter against these well-characterized alternatives.
The GID4/CTLH Complex: A New Frontier for Targeted Protein Degradation
GID4 (glucose-induced degradation deficient complex 4) is a substrate receptor subunit of the human C-terminal to LisH (CTLH) complex, a multi-subunit RING E3 ubiquitin ligase.[8][9] The understanding of GID4's function is partly extrapolated from its role in yeast, where the GID complex targets gluconeogenic enzymes for degradation in response to glucose.[8]
Key Features of GID4:
-
Mechanism: The GID4 substrate binding pocket recognizes proteins containing a "Pro/N-degron," characterized by a proline at the N-terminus.[8][9]
-
Novelty: As a member of a different E3 ligase family than the commonly used Cullin-RING ligases (CRLs), GID4 provides a new mechanism for targeted degradation, which can be crucial for overcoming potential resistance to CRBN or VHL-based therapies.
-
Expression and Localization: GID4 is detectably expressed across most tissue types and is localized in both the cytosol and the nucleus, offering the potential to degrade targets in multiple cellular compartments.[10]
-
Ligand Development: The development of potent, non-covalent small molecule ligands for GID4 has enabled its recruitment for PROTAC applications, expanding the arsenal of E3 ligases available for targeted protein degradation.[5][6][8]
Comparative Analysis of E3 Ligase Recruiters
The selection of an E3 ligase recruiter influences a PROTAC's physicochemical properties, tissue availability, and potential for off-target effects.[][11] The following table summarizes the key characteristics of GID4, VHL, CRBN, and IAP recruiters.
| Feature | GID4 | VHL | CRBN | IAP |
| E3 Ligase Complex | CTLH Complex[8] | VCB (VHL-ElonginC-ElonginB)[2] | CRL4^CRBN[5] | cIAP1/XIAP[7] |
| Ligand Properties | High MW and logP, similar to VHL ligands.[11] | Higher MW, higher lipophilicity.[][11] | Small, orally available scaffolds (glutarimides).[][11] | Higher MW and lipophilicity.[11] |
| Expression Profile | Detectably expressed in most tissues.[10] | Ubiquitously expressed. | Ubiquitous, high in hematopoietic and neural tissues.[] | Often overexpressed in cancer cells. |
| Subcellular Localization | Cytosol and Nucleus.[10] | Cytoplasm and Nucleus.[] | Primarily Nuclear.[] | Cytoplasm. |
| Known Off-Targets | Interacts with proteins containing Pro/N-degrons.[12] | Potential for off-target degradation. | Known off-target affinity for zinc-finger transcription factors.[] | Can affect apoptosis pathways. |
Quantitative Performance Data
A direct comparison of PROTAC performance is best achieved by evaluating degraders that target the same protein but utilize different E3 ligase recruiters. The bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTACs. The table below compares the degradation efficiency (DC50) and maximum degradation (Dmax) of BRD4-targeting PROTACs that recruit GID4, VHL, and CRBN.
| PROTAC Name | E3 Ligase Recruiter | Target | Cell Line | DC50 (nM) | Dmax (%) |
| NEP162 | GID4 | BRD4 | 22Rv1 | ~25 | >90 |
| MZ1 | VHL | BRD4 | MV4-11 | ~18[13] | ~98 |
| dBET1 | CRBN | BRD4 | MV4-11 | ~14[13] | ~98 |
Note: Data for NEP162 is approximated from published graphical data.[6] DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions. This table provides a qualitative comparison of achievable potency.
Visualizing the Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.
Experimental Protocols
Accurate determination of PROTAC efficacy relies on robust and well-controlled experiments. The Western Blot is a cornerstone technique for quantifying protein degradation.
Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
1. Materials
-
Cell culture reagents and cell line of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.[1]
-
BCA protein assay kit.[1]
-
Laemmli sample buffer.[1]
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (for target protein and loading control, e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system and densitometry software.
2. Cell Treatment
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Treat cells with the different concentrations of PROTAC and a vehicle control for a predetermined time (e.g., 18-24 hours).
3. Lysate Preparation
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to each well, incubate on ice to lyse the cells.
-
Scrape and collect the cell lysates. Centrifuge to pellet cell debris and collect the supernatant.
4. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[1]
-
Normalize all samples to the same protein concentration using lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
5. SDS-PAGE and Western Blotting
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
6. Detection and Analysis
-
Wash the membrane thoroughly with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the DC50 and Dmax values.[1][14]
Other Key Assays
-
Ternary Complex Formation Assays: Techniques like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) are used to confirm and quantify the formation of the POI-PROTAC-E3 ligase complex, which is essential for degradation.[15][16]
-
Ubiquitination Assays: To confirm the mechanism of action, in-cell or in-vitro ubiquitination assays can be performed. This typically involves immunoprecipitating the target protein and then performing a Western blot to detect conjugated ubiquitin.[15]
Conclusion
The expansion of the E3 ligase toolbox is a critical advancement for the field of targeted protein degradation. GID4 has emerged as a promising and viable alternative to the more established CRBN and VHL recruiters.[5][6] Its distinct structure, broad tissue expression, and dual cytosolic/nuclear localization offer new opportunities for degrading previously intractable targets and overcoming resistance.[10] While GID4-based PROTACs are still in early development, initial data shows they can achieve potent and efficient degradation, comparable to VHL- and CRBN-based molecules.[6] The ultimate choice of E3 ligase recruiter will depend on a multi-parameter optimization considering the target protein's characteristics, the desired tissue selectivity, and the overall pharmacological profile of the PROTAC molecule. The continued exploration of novel E3 ligases like GID4 will undoubtedly broaden the scope and therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
GID4 Ligand Cross-Reactivity: A Comparative Analysis of PFI-7 and Compound 88
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of two prominent ligands targeting the GID4 protein: the chemical probe PFI-7 and the small molecule binder Compound 88. Understanding the selectivity of these ligands is crucial for their application in basic research and as starting points for the development of targeted protein degraders. This document summarizes key binding affinity data, outlines the experimental methodologies used to determine protein interactions, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
Glucose-induced degradation protein 4 (GID4) is a substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. It plays a role in recognizing proteins with a proline/N-degron for ubiquitination and subsequent proteasomal degradation. Small molecule ligands that bind to GID4 are valuable tools for studying its biological function and for the development of proteolysis-targeting chimeras (PROTACs).
This guide focuses on two key GID4 ligands:
-
PFI-7: A potent and selective chemical probe for GID4.
-
Compound 88: A GID4 binder identified through a DNA-encoded library (DEL) screen.
The data presented herein demonstrates the high selectivity of PFI-7 for GID4, with chemoproteomic analyses showing it does not significantly engage other proteins. While Compound 88 also exhibits high selectivity, a comprehensive off-target profile is not as extensively documented. This guide aims to provide an objective comparison based on the available experimental evidence.
Quantitative Data Comparison
The following tables summarize the binding affinities of PFI-7 and Compound 88 for GID4, as determined by various biophysical and cellular assays.
Table 1: GID4 Binding Affinity of PFI-7
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Kd | 80 nM | [1] |
| Fluorescence Polarization (FP) | Kdisp | 4.1 µM | [1] |
| NanoBRET | EC50 | 600 nM | [1] |
Table 2: GID4 Binding Affinity of Compound 88
| Assay Type | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | Kd | 5.6 µM | [2] |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 558 nM | [2] |
Cross-Reactivity and Selectivity Profiles
A critical aspect of a chemical probe's utility is its selectivity for the intended target. Extensive studies have been conducted to evaluate the cross-reactivity of PFI-7.
PFI-7 Selectivity
A chemoproteomic competition experiment was performed to assess the specificity of PFI-7. In this study, a biotinylated version of PFI-7 was used to enrich for potential protein targets from cell lysates. The addition of excess, non-biotinylated PFI-7 was then used to compete for binding. The results demonstrated that GID4 was the only protein significantly competed off by PFI-7 , indicating a very high degree of selectivity.[3]
Compound 88 Selectivity
Compound 88 has been described as having high selectivity for GID4, as assessed by mass spectrometry-based thermal proteome profiling.[2] This technique measures changes in the thermal stability of proteins upon ligand binding. While these results suggest high selectivity, a detailed quantitative analysis of off-target interactions has not been as extensively published as for PFI-7.
Signaling and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches discussed, the following diagrams were generated using Graphviz (DOT language).
GID4-Mediated Protein Degradation Pathway
Caption: GID4 recognizes a target protein and brings it to the CTLH complex for ubiquitination and proteasomal degradation.
Competitive Chemoproteomics Workflow
Caption: Workflow for identifying protein targets by competing a biotinylated ligand with an unlabeled version.
Proximity-Dependent Biotinylation (BioID) Workflow
Caption: BioID workflow to identify proteins in close proximity to a protein of interest (GID4) in living cells.
Detailed Experimental Methodologies
Competitive Chemoproteomics
This method is employed to identify the direct binding targets of a small molecule and assess its selectivity.
-
Probe Synthesis: A biotinylated version of the ligand of interest (e.g., PFI-7) is synthesized. A linker is typically introduced to minimize steric hindrance.
-
Cell Lysis: Cells are lysed to release proteins into a soluble fraction. The lysis buffer composition is critical to maintain protein integrity and native conformations.[3]
-
Competitive Binding: The cell lysate is divided into two conditions. In the control condition, the lysate is incubated with the biotinylated probe. In the experimental condition, the lysate is pre-incubated with an excess of the non-biotinylated (competitor) ligand before the addition of the biotinylated probe.
-
Affinity Purification: Streptavidin-coated beads are added to both lysates to capture the biotinylated probe and any interacting proteins.
-
Washing and Elution: The beads are washed extensively to remove non-specific binders. The bound proteins are then eluted from the beads.
-
Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each condition.
-
Data Analysis: By comparing the protein abundance between the control and competitor-treated samples, proteins that are specifically competed off by the free ligand can be identified as direct binders.
Proximity-Dependent Biotinylation (BioID)
BioID is used to identify proteins that are in close proximity to a protein of interest within a living cell.
-
Construct Generation: The protein of interest (GID4) is fused to a promiscuous biotin ligase (e.g., BirA*). This fusion construct is then expressed in cells.
-
Biotin Labeling: The cells are incubated with an excess of biotin. The BirA* enzyme will biotinylate proteins that are in its close vicinity (typically within a 10-15 nm radius).
-
Cell Lysis: After the labeling period, the cells are lysed under denaturing conditions to stop the enzymatic reaction and solubilize all proteins.
-
Streptavidin Pulldown: Biotinylated proteins are captured from the lysate using streptavidin-coated beads.
-
Mass Spectrometry: The captured proteins are identified and quantified by LC-MS/MS.
-
Data Analysis: By comparing the identified proteins to control experiments (e.g., expression of BirA* alone), a list of specific proximal interactors can be generated.
Fluorescence Polarization (FP) Competition Assay
This in vitro assay is used to determine the binding affinity of an unlabeled ligand by measuring its ability to displace a fluorescently labeled probe from the target protein.
-
Reagents and Setup: The assay requires the purified target protein (GID4), a fluorescently labeled peptide known to bind GID4 (e.g., FITC-PGLWKS), and the unlabeled competitor ligand (e.g., PFI-7 or Compound 88). The assay is typically performed in a microplate format.[4]
-
Binding Equilibrium: A fixed concentration of GID4 and the fluorescent probe are incubated together to allow them to reach binding equilibrium. This results in a high fluorescence polarization signal because the large GID4-probe complex tumbles slowly in solution.
-
Competition: A serial dilution of the unlabeled competitor ligand is added to the wells containing the GID4-probe complex. The competitor ligand will displace the fluorescent probe from GID4 in a concentration-dependent manner.
-
Measurement: The fluorescence polarization is measured at each competitor concentration. As the fluorescent probe is displaced, it tumbles more rapidly in solution, leading to a decrease in the polarization signal.
-
Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to a suitable binding model to determine the IC50 (the concentration of competitor that displaces 50% of the fluorescent probe). The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor ligand.
Conclusion
The available data strongly supports that PFI-7 is a highly selective chemical probe for GID4 , with chemoproteomic evidence indicating minimal off-target interactions. Compound 88 is also a potent and selective GID4 binder , though its cross-reactivity profile is less extensively characterized in the public domain.
For researchers requiring a tool with a well-defined and narrow target engagement profile, PFI-7 is the current ligand of choice. Both molecules, however, represent valuable starting points for the development of GID4-based PROTACs and other chemical biology tools. Future studies providing a direct, quantitative comparison of the full proteome-wide selectivity of these and other GID4 ligands will be highly valuable to the research community.
References
- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 2. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Cellulo Activity of GID4 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical (in vitro) and cellular (in cellulo) activities of recently developed ligands for the Glucose-induced degradation protein 4 (GID4). GID4 is the substrate recognition component of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, a key player in the ubiquitin-proteasome system.[1][2] By targeting proteins with specific N-terminal proline motifs (Pro/N-degrons), the GID4/CTLH complex marks them for degradation, making GID4 an attractive target for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD).[2][3][4]
This document summarizes quantitative data from key studies, details the experimental protocols used to assess ligand activity, and provides visual diagrams to illustrate the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of GID4 Ligands
The development of small molecule ligands for GID4 has accelerated in recent years. These compounds are crucial for validating GID4 as a tractable target for TPD strategies like Proteolysis Targeting Chimeras (PROTACs).[5] The tables below summarize the reported activities of prominent GID4 ligands, comparing their direct binding affinity and target engagement in both biochemical and cellular contexts. A strong correlation between in vitro biophysical assays and in cellulo target engagement is a key indicator of a ligand's potential for further development.[6]
| Compound | In Vitro Assay | In Vitro Activity | In Cellulo Assay | In Cellulo Activity | Reference |
| PFI-7 | SPR (Kd) | 80 nM | NanoBRET (EC50) | 600 nM | [7][8] |
| FP (IC50) | 4.1 µM | [7][8] | |||
| Compound 88 | SPR (Kd) | 5.6 µM | NanoBRET (EC50) | 558 nM | [7][9] |
| FP (IC50) | 5.4 µM | [7][8] | |||
| Compound 14 | SPR (Kd) | 23 nM | HiBiT CETSA (ΔTagg) | Target Engagement Confirmed | [6] |
| Compound 67 | ITC (Kd) | 17 µM | - | - | [7][9] |
| FP (IC50) | 18.9 µM | [7][9] | |||
| PFI-E3H1 (7) | SPR (KD) | 0.5 µM | NanoBRET (IC50) | 2.5 µM | [10] |
Note: Kd (Dissociation Constant), IC50 (Half-maximal Inhibitory Concentration), and EC50 (Half-maximal Effective Concentration) are measures of potency, where lower values indicate higher potency. SPR (Surface Plasmon Resonance), FP (Fluorescence Polarization), ITC (Isothermal Titration Calorimetry), NanoBRET (Bioluminescence Resonance Energy Transfer), and CETSA (Cellular Thermal Shift Assay) are experimental techniques detailed in the protocols section.
Interestingly, for compounds like 88 and PFI-7, the cellular potency (EC50) appears greater than the in vitro potency (IC50 from FP assays). Researchers speculate this may be due to enhanced binding of the ligands to the full-length GID4 within the native cellular environment compared to the isolated ligand-binding domain used in some biochemical assays.[7][9]
Signaling Pathway and Mechanism of Action
GID4 functions as a substrate receptor within the larger CTLH E3 ubiquitin ligase complex. Its primary role is to recognize proteins bearing a Pro/N-degron, initiating the ubiquitination cascade that leads to their degradation by the proteasome. Small molecule ligands bind to the substrate recognition pocket of GID4, competitively inhibiting the binding of endogenous substrates. This mechanism can be harnessed by PROTACs, which link a GID4 ligand to a ligand for a target protein, hijacking the CTLH complex to degrade proteins of interest.
References
- 1. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
Structural comparison of different GID4 ligand binding modes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective structural comparison of different ligand binding modes to Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor of the CTLH E3 ubiquitin ligase complex. Understanding these interactions is crucial for the development of novel therapeutics, including targeted protein degradation (TPD) strategies like proteolysis-targeting chimeras (PROTACs).
Overview of GID4 and its Ligand Binding Pocket
GID4 functions as a key component of the Pro/N-end rule pathway, recognizing proteins with N-terminal proline residues for ubiquitination and subsequent degradation.[1] Its substrate recognition domain consists of an eight-strand β-barrel structure, which forms a deep binding pocket.[2][3] This pocket is flanked by four flexible loops (L1-L4) that exhibit significant conformational plasticity upon ligand binding, allowing GID4 to accommodate a variety of ligands, from small fragments to larger degron peptides.[2][4][5] A highly conserved glutamic acid residue, Glu237, plays a pivotal role in anchoring many ligands through a hydrogen bond.[2][4]
Quantitative Comparison of GID4 Ligands
The following table summarizes the binding affinities and structural data for several reported GID4 ligands. These compounds were identified through various screening methods, including fragment-based Nuclear Magnetic Resonance (NMR), DNA-encoded library (DEL) screening, and structure-based drug design.
| Ligand/Fragment | PDB ID | Binding Affinity (K_d) | Binding Affinity (IC_50) | Cellular Engagement (EC_50) | Key Interacting Residues | Screening Method |
| PFI-7 | 7SLZ[6] | 80 nM (SPR)[2][3] | 4.1 µM (FP)[2][3] | 600 nM (NanoBRET)[2][3] | Glu237, Tyr258, Tyr273[2][4] | Structure-Based Design[7] |
| Compound 88 | 7U3J[8] | 5.6 µM (ITC)[2][3] | 5.4 µM (FP)[2][8] | 558 nM[2][3] | Glu237[2] | DEL Screening[2][3] |
| Compound 67 | - | 17 µM (ITC)[2][3] | 18.9 µM (FP)[2][3] | - | Glu237[2] | Fragment-Based (NMR)[2][3] |
| Fragment 16 | 7U3I[2][9] | 110 µM (likely underestimated)[2][3] | 148.5 µM (FP)[2][3] | - | Glu237[2][9] | Fragment-Based (NMR)[2][3] |
| Fragment 1 | 7U3E[2][10] | - | - | - | Glu237[2][10] | Fragment-Based (NMR)[2][10] |
| Fragment 4 | 7U3F[2][10] | - | - | - | Glu237[2][10] | Fragment-Based (NMR)[2][10] |
| Fragment 7 | 7U3H[2][10] | - | - | - | Glu237, Phe254, Tyr273[2][10] | Fragment-Based (NMR)[2][10] |
| Compound 14 | 9QDZ[5] | 23 nM (SPR)[4][5] | - | Confirmed[4][5] | Glu237, Ser135, Leu171, Tyr168, Thr173[4][5] | Fragment-Based Screening[4][5] |
| PGLWKS Peptide | 6CD9[1] | 1.9 µM (NMR)[2][3] / 2.13 µM (SPR)[5] | - | - | Glu237[1][4] | N/A (Endogenous Substrate Mimic) |
Structural Insights into Diverse Binding Modes
The crystal structures of GID4 in complex with various ligands reveal distinct binding modes within the same substrate recognition pocket.[2]
A common feature for many small molecule binders is the formation of a crucial hydrogen bond with the side chain of Glu237 .[2][4] This interaction mimics the recognition of the N-terminal amine of proline in endogenous substrates.[4]
However, the ligands achieve their affinity and specificity through varied interactions with the hydrophobic regions of the pocket and by inducing different conformational changes in the flexible loops (L2 and L3 in particular).[2][4][11]
-
Fragment-Based Hits (e.g., 1, 4, 7, 16): These smaller molecules primarily occupy a sub-pocket and rely heavily on the interaction with Glu237.[2][10] For instance, fragment 7's fluorophenyl group forms π–π interactions with Phe254, while its dihydrothiazole moiety makes hydrophobic contact with Tyr273.[2] The binding of these fragments can induce significant conformational shifts in the surrounding loops, expanding the binding cavity.[2]
-
DEL-Derived Molecules (e.g., 88): These larger compounds extend further into the binding pocket, making more extensive contacts.[2][8]
-
Potent Binders (PFI-7 and Compound 14): These high-affinity ligands demonstrate a more optimized set of interactions. PFI-7, for example, is larger than the initial fragments and establishes more extensive hydrophobic and hydrophilic contacts, contributing to its enhanced potency.[2][3] Compound 14 achieves its high affinity through an additional interaction with Ser135 and extensive hydrophobic contacts.[4][5]
The structural overlays of these different ligands highlight both common anchoring points and unique interactions that can be exploited for the rational design of more potent and selective GID4 binders.
Caption: Logical flow of GID4 ligand interactions.
Experimental Protocols
The characterization of GID4-ligand interactions involves a suite of biophysical and structural biology techniques. Below are generalized protocols for the key experiments cited in the literature.
X-Ray Crystallography
-
Protein Expression and Purification: The human GID4 substrate recognition domain (e.g., residues 116-300) is typically expressed in E. coli as a fusion protein (e.g., with a His-tag). The protein is purified using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.
-
Crystallization: The purified GID4 protein is concentrated and mixed with the ligand of interest. Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial screens at different temperatures.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is then solved by molecular replacement using a previously determined GID4 structure as a search model. The ligand is manually built into the electron density map, and the complex structure is refined.[1][2]
Biophysical Binding Assays
-
Differential Scanning Fluorimetry (DSF): This technique is used to assess ligand binding by measuring the change in the protein's melting temperature (T_m). An increase in T_m upon ligand addition indicates stabilization and therefore binding. The assay is typically run in a qPCR instrument with a fluorescent dye that binds to unfolded protein.[2][12]
-
Fluorescence Polarization (FP) Competition Assay: FP is used to determine the binding affinity (IC_50) of unlabeled compounds by measuring their ability to displace a fluorescently labeled probe (e.g., a degron peptide) from GID4. The assay measures the change in polarization of the fluorescent probe's emission.[2][3]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon ligand binding to determine the dissociation constant (K_d), stoichiometry, and thermodynamic parameters of the interaction. A solution of the ligand is titrated into a cell containing the purified GID4 protein, and the heat released or absorbed is measured.[2][3]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique to measure binding kinetics and affinity. Biotinylated GID4 is immobilized on a streptavidin-coated sensor chip. Different concentrations of the analyte (ligand) are flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.[3][5]
Cellular Target Engagement
-
NanoBRET Assay: This assay is used to quantify ligand binding to a target protein in living cells. GID4 is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to GID4 is used. In the presence of a competing unlabeled ligand, the BRET signal between the luciferase and the tracer decreases, allowing for the determination of the ligand's cellular EC_50.[2][3][13]
Conclusion
The structural and biophysical data reveal that GID4 possesses a plastic and druggable binding pocket. While a hydrogen bond to Glu237 is a common anchoring point for many ligands, the diversity in the chemical scaffolds of known binders highlights multiple avenues for achieving high-affinity and selective interactions. This is accomplished through varied hydrophobic and polar contacts, as well as the ability to induce specific conformations in the flexible loops of the binding site. These insights provide a strong foundation for the future development of GID4-based therapeutics.
References
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. CRYSTAL STRUCTURE OF GID4 IN COMPLEX WITH BPF023596 | Structural Genomics Consortium [thesgc.org]
- 7. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
A Guide to Orthogonal Methods for Validating GID4 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the engagement of small molecules with the GID4 (Glucose-Induced Degradation 4) protein, a substrate receptor of the CTLH E3 ubiquitin ligase complex. Understanding and confirming target engagement is a critical step in the development of novel therapeutics targeting the GID4 pathway. This document outlines various techniques, presents supporting experimental data in a comparative format, and provides detailed protocols for key experiments.
GID4 Signaling Pathway
GID4 functions as a key component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. It recognizes proteins containing a proline at the N-terminus (Pro/N-degron), targeting them for ubiquitination and subsequent proteasomal degradation or functional modulation.[1][2][3][4][5] This pathway is implicated in various cellular processes, including metabolic regulation, cell cycle control, and cell migration.[1][4][6]
Caption: Overview of the GID4-mediated protein degradation pathway.
Comparison of Target Engagement Methods
A multi-faceted approach employing orthogonal methods is crucial for robustly validating GID4 target engagement. Below is a summary of key techniques with their respective advantages and disadvantages.
| Method | Principle | Type of Data Generated | Throughput | Cellular Context | Key Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[2][7][8][9][10][11] | Thermal shift (ΔTm), EC50 | Low to High | Yes | Requires a specific antibody or a tagged protein for detection. HiBiT-based assays offer higher throughput.[2] |
| NanoBRET PPI Assay | Measures proximity between two proteins using bioluminescence resonance energy transfer.[1] | IC50 for inhibition of protein-protein interaction | High | Yes | Requires expression of tagged proteins (e.g., HaloTag and NanoLuc).[1] |
| Proximity-Dependent Biotinylation (BioID) | An enzyme fused to the protein of interest biotinylates proximal proteins.[1][6][12] | Identification of interacting proteins by mass spectrometry | Low | Yes | Can identify endogenous interactors. Competition with a ligand can confirm binding to the substrate pocket.[1] |
| Quantitative Proteomics | Measures changes in the abundance of proteins in response to a compound.[1][13] | Fold-change in protein levels | High | Yes | Provides functional readout of target engagement but is an indirect measure. |
| Differential Scanning Fluorimetry (DSF) | Measures changes in protein melting temperature upon ligand binding using a fluorescent dye.[7] | Thermal shift (ΔTm) | High | No | A rapid in vitro method for initial screening and validation of direct binding.[7] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a protein.[7] | Kd, IC50 | High | No | Requires a fluorescently labeled probe.[7] |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Uses an antibody to pull down the target protein and its interacting partners.[14][15] | Identification of interacting proteins | Low | Yes | Can be used to confirm interactions identified by other methods. |
| Photoaffinity Labeling | A photoreactive compound analog covalently crosslinks to its target upon UV irradiation.[16][17][18] | Direct identification of target proteins by mass spectrometry | Low | Yes | Provides direct evidence of binding but requires synthesis of a specialized chemical probe.[16][17] |
Experimental Data Summary
The following tables summarize quantitative data from studies validating GID4 target engagement using various methods.
Table 1: In-Cell Target Engagement Data
| Compound | Assay | Cell Line | Readout | Value | Reference |
| PFI-7 | NanoBRET PPI Assay | HEK293T | IC50 | 0.57 ± 0.04 μM | [1] |
| Compound 88 | CETSA | HEK293 | EC50 | 558 nM | [19] |
| Compound 20964 | HiBiT-CETSA | HeLa | ΔTm | Significant at 1 µM | [2] |
Table 2: In Vitro Binding Affinity Data
| Compound | Assay | Readout | Value | Reference |
| PFI-7 | SPR | Kd | 79 ± 7 nM | [1] |
| Compound 88 | FP | IC50 | 5.6 μM | [19] |
| PGLWKS peptide | FP | Kd | 4.0 μM | [7] |
| Compound 1 | DSF | ΔTm | 6.7 °C | [7] |
| Compound 4 | DSF | ΔTm | 4.5 °C | [7] |
| Compound 7 | DSF | ΔTm | 3.2 °C | [7] |
| Compound 16 | FP | IC50 | 148.5 μM | [7] |
| Compound 20 | FP | IC50 | 113.2 μM | [7] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful method to confirm target engagement in a cellular environment.[2][7][8] The principle is based on the ligand-induced stabilization of the target protein against heat-induced denaturation.[9][10]
Caption: A generalized workflow for the Cellular Thermal Shift Assay.
Detailed Protocol (HiBiT-based CETSA): [2]
-
Cell Culture and Transfection: Plate HeLa cells and transfect with a plasmid encoding for N-terminally HiBiT-tagged GID4.
-
Compound Treatment: Treat cells with the test compound or DMSO (vehicle control) for one hour.
-
Heating: Subject the treated cells to a temperature gradient (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
Lysis: Lyse the cells to release the cellular proteins.
-
Detection: Add LgBiT protein and a luciferase substrate. The LgBiT binds to the soluble HiBiT-GID4 to form a functional NanoLuc luciferase, and the resulting luminescence is measured.
-
Data Analysis: Plot the luminescence signal against temperature to generate melt curves for both the compound-treated and vehicle-treated samples. The difference in the melting temperature (ΔTm) indicates the degree of stabilization and target engagement.
NanoBRET Protein-Protein Interaction (PPI) Assay Workflow
This assay is used to measure the disruption of the GID4-degron interaction in live cells.[1]
Caption: Workflow for the NanoBRET Protein-Protein Interaction Assay.
Detailed Protocol: [1]
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for N-terminally HaloTag-tagged GID4 and an N-terminally degron-tagged NanoLuc luciferase (e.g., PGLWKS-NanoLuc).
-
Ligand Addition: The next day, add a cell-permeable HaloTag ligand that acts as the BRET energy acceptor.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Substrate Addition: Add the NanoLuc substrate, which is the BRET energy donor.
-
Signal Detection: Measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal upon compound treatment indicates inhibition of the GID4-degron interaction. Plot the BRET ratio against the compound concentration to determine the IC50 value.
Proximity-Dependent Biotinylation (BioID) with Mass Spectrometry Workflow
BioID is used to identify proteins that interact with GID4 in their native cellular environment.[1][6][12]
References
- 1. biorxiv.org [biorxiv.org]
- 2. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes [mdpi.com]
- 5. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
GID4-Based Degraders Versus Traditional Small Molecule Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the ability to modulate protein function is paramount. For years, traditional small molecule inhibitors have been the cornerstone of targeted therapy, acting by occupying the active sites of pathogenic proteins to block their function. However, a newer modality, targeted protein degradation, has emerged as a powerful alternative. This guide provides a comprehensive comparison of GID4-based degraders, a novel class of proteolysis-targeting chimeras (PROTACs), and traditional small molecule inhibitors, using the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4 as a primary example.
Executive Summary
GID4-based degraders operate on an "event-driven" mechanism, hijacking the cell's natural protein disposal machinery to eliminate target proteins entirely. This contrasts with the "occupancy-driven" mechanism of traditional inhibitors, which merely block protein function. This fundamental difference leads to distinct pharmacological profiles. GID4-based degraders can offer a more profound and sustained target knockdown, potentially overcoming resistance mechanisms associated with inhibitor therapies. This guide will delve into the quantitative performance, experimental validation, and underlying signaling pathways of both approaches, providing researchers, scientists, and drug development professionals with a detailed framework for understanding and applying these cutting-edge technologies.
Quantitative Performance: GID4 Degrader vs. Small Molecule Inhibitor
The following tables summarize the in vitro and in vivo performance of a GID4-based BRD4 degrader, NEP162, and a traditional BET inhibitor, JQ1.
| Parameter | NEP162 (GID4-Based Degrader) | JQ1 (Small Molecule Inhibitor) | Reference |
| Target | BRD4 | BRD4 | [1],[2] |
| Mechanism of Action | Induces proteasomal degradation of BRD4 by recruiting the GID4 E3 ligase. | Competitively binds to the acetyl-lysine binding pockets of BET bromodomains, inhibiting their function. | [1],[2] |
| Potency (in vitro) | DC50: 1.2 µM (SW480 cells), 1.6 µM (U2OS cells) | IC50: 77 nM (BRD4(1)), 33 nM (BRD4(2)) | [1],[3] |
| Cellular Effect | Induces apoptosis and inhibits proliferation in U2OS cells. | Induces squamous differentiation and growth arrest in BRD4-dependent carcinoma cells. | [1],[2] |
Table 1: In Vitro Comparison of NEP162 and JQ1
| Parameter | NEP162 (GID4-Based Degrader) | JQ1 (Small Molecule Inhibitor) | Reference |
| Animal Model | U2OS cell xenograft in mice | Not explicitly found for U2OS xenograft, various other cancer models | [1] |
| Dosing | 5-15 mg/kg, i.p., every other day for 14 days | 50 mg/kg, i.p., daily | [1],[4] |
| Efficacy | Suppressed tumor growth at 10 and 15 mg/kg. Reduced BRD4 levels in tumor tissues. | Inhibits tumor growth in various xenograft models. | [1],[5] |
| Toxicity | No significant effect on mouse body weight or apparent physiological damage. | Not specified in the context of direct comparison. | [1] |
Table 2: In Vivo Comparison of NEP162 and JQ1
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of GID4-based degraders and traditional small molecule inhibitors, the following diagrams illustrate their respective signaling pathways.
Caption: GID4-based degrader mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
GID4 Degrons vs. Ligand Mimetics: A Comparative Analysis for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the expanding toolbox of E3 ubiquitin ligases for targeted protein degradation (TPD) offers new avenues for therapeutic intervention. While von Hippel-Lindau (VHL) and Cereblon (CRBN) have been the workhorses of the field, the emergence of novel E3 ligase recruiters is broadening the scope of accessible targets. Among these, the GID4 (Glucose-induced degradation protein 4) subunit of the human CTLH E3 ligase complex presents a promising alternative. This guide provides a comparative analysis of GID4-targeting strategies, focusing on the use of natural degron motifs versus synthetic ligand mimetics to induce protein degradation.
The core principle of these strategies is to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). By inducing proximity between a target protein and an E3 ligase, a small molecule degrader can trigger the ubiquitination and subsequent degradation of the protein of interest. GID4 functions as a substrate receptor in the CTLH E3 ligase complex, recognizing proteins with specific N-terminal sequences, known as Pro/N-degrons.[1][2] This natural recognition mechanism provides a blueprint for designing molecules that can recruit GID4 to degrade disease-causing proteins.
Two primary approaches have emerged for harnessing GID4: leveraging its natural degron recognition and developing small-molecule "ligand mimetics" that bind to the same site. This guide will delve into the mechanisms, performance data, and experimental validation of both strategies.
Performance Comparison: GID4 Ligands and Degraders
The development of potent and cell-active ligands for GID4 is a crucial step in creating effective degraders. Researchers have identified several small molecules that bind to the GID4 substrate recognition pocket, with varying affinities and cellular engagement. These ligands can then be incorporated into bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific target proteins. The table below summarizes key quantitative data for representative GID4 ligands and a GID4-based PROTAC.
| Ligand/Degrader | Type | Binding Affinity (Kd) to GID4 | Cellular Target Engagement (EC50/IC50) | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| PFI-7 | Chemical Probe | 79 nM (SPR)[3] | 0.57 µM (NanoBRET)[3] | N/A | N/A | N/A | HEK293T[3] |
| Compound 88 | DEL-identified binder | 5.6 µM (in vitro)[4] | 558 nM (cellular)[4] | N/A | N/A | N/A | N/A |
| NEP162 | GID4-based PROTAC | N/A | N/A | BRD4 | Not Reported | Not Reported | N/A |
Note: Data for GID4-based degraders is still emerging. NEP162 is an example of a synthesized GID4-based PROTAC that has been shown to eliminate endogenous BRD4, though specific DC50 and Dmax values were not detailed in the initial reports.[5][6]
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
GID4-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism by which the GID4 subunit of the CTLH complex recognizes a substrate (via a Pro/N-degron or a ligand mimetic) and mediates its ubiquitination, leading to degradation by the proteasome.
Caption: GID4-mediated protein degradation pathway.
Experimental Workflow for GID4 Ligand and Degrader Characterization
The discovery and validation of GID4 ligands and degraders involve a multi-step experimental process, from initial screening to cellular degradation assays. The diagram below outlines a typical workflow.
Caption: Experimental workflow for GID4 ligand and degrader characterization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key assays used in the characterization of GID4 degrons and ligand mimetics.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of a small molecule ligand to purified GID4 protein.
Methodology:
-
Recombinant human GID4 protein is immobilized on a sensor chip surface.
-
A series of concentrations of the small molecule ligand (analyte) are flowed over the sensor surface.
-
The change in the refractive index at the surface, which is proportional to the mass of analyte bound, is measured in real-time.
-
Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that a small molecule ligand binds to GID4 within a cellular context.
Methodology:
-
Cells expressing GID4 are treated with the compound or a vehicle control.
-
The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Cells are lysed, and the soluble fraction is separated from the aggregated protein by centrifugation.
-
The amount of soluble GID4 remaining at each temperature is quantified, typically by Western blot or a reporter system like HiBiT.[7]
-
Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm) compared to the vehicle control.[7]
NanoBRET™ Target Engagement Assay
Objective: To quantify the interaction of a ligand with GID4 in live cells.
Methodology:
-
GID4 is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor).
-
A cell-permeable fluorescent tracer that binds to GID4 is added to the cells (the energy acceptor).
-
Bioluminescence Resonance Energy Transfer (BRET) occurs when the donor and acceptor are in close proximity.
-
A test compound that competes with the tracer for binding to GID4 will disrupt the BRET signal in a dose-dependent manner.
-
The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is determined.[3][8]
Western Blotting for Protein Degradation
Objective: To measure the reduction in the levels of a target protein following treatment with a GID4-based degrader.
Methodology:
-
Cells are treated with varying concentrations of the degrader for a specified period.
-
Total protein is extracted from the cells, and protein concentration is normalized.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific to the target protein and a loading control protein (e.g., actin or GAPDH).
-
A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
The band intensities are quantified, and the level of the target protein is normalized to the loading control to determine the extent of degradation.
Conclusion
The exploration of GID4 as an E3 ligase for targeted protein degradation is a rapidly advancing area of research. While the development of GID4-based degraders is in its early stages compared to VHL and CRBN-based counterparts, the available data on GID4 ligands demonstrate its potential as a valuable addition to the TPD toolbox. The ability to leverage both natural degron recognition and rationally designed ligand mimetics provides flexibility in designing novel therapeutics. As more potent and selective GID4-recruiting molecules are developed and their degradation efficiencies are rigorously quantified, the comparative advantages of this system will become clearer, paving the way for new treatments for a range of diseases.
References
- 1. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GID4 Ligand 1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical compounds are fundamental to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for GID4 Ligand 1 is not publicly available, this guide provides a comprehensive, step-by-step protocol for its proper disposal based on general best practices for managing laboratory chemical waste. Adherence to these procedures is crucial for maintaining a safe and compliant research environment.
Step-by-Step Disposal Protocol for this compound
Given that this compound is a cell-permeable, selective GID4 binder used in the synthesis of PROTACs, it should be handled as a potentially hazardous chemical.[1] The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure. This includes, but is not limited to:
-
Safety Glasses or Goggles: ANSI Z87.1-compliant eye protection is mandatory.[2] For tasks with a higher risk of splashes, chemical splash goggles should be worn.[2]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.[2] Always inspect gloves for tears before use and change them immediately if contaminated.[2]
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is necessary to protect skin and clothing.[2]
2. Waste Identification and Segregation: Proper identification and segregation of chemical waste are critical to prevent dangerous reactions.
-
Unused Product: Any unwanted or expired this compound powder should be treated as chemical waste. Do not dispose of it in the general trash or down the drain.[3][4]
-
Solutions: All solutions containing this compound must be collected in a designated, sealed, and appropriately labeled waste container.[3]
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, tubes, vials, and gloves, are to be considered contaminated and disposed of as chemical waste.[3][4]
-
Segregation: Chemical wastes should be segregated based on their hazard class.[5][6] For instance, acids should be stored separately from bases, and oxidizing agents from reducing agents.[6][7]
3. Waste Collection and Containerization: All waste containing this compound must be collected in appropriate containers.
-
Solid Waste: Collect unused this compound powder and contaminated solids in a clearly labeled, sealed container designated for chemical waste.[3]
-
Liquid Waste: Collect solutions in a separate, labeled, and sealed waste container.[3] The container must be made of a material compatible with the chemical.[5][6][8]
-
Container Integrity: Ensure that waste containers are in good condition, with no cracks or leaks, and are equipped with a secure, leak-proof closure.[5][8][9] Containers should be kept closed except when adding waste.[1][5][8]
4. Labeling of Waste Containers: Proper labeling of waste containers is a regulatory requirement and essential for safety. The label must include:
-
The full chemical name(s) of the contents (e.g., "this compound").[5][8] Chemical formulas or abbreviations are not acceptable.[5][8]
-
The approximate percentage or volume of each component.[5]
-
The date when waste was first added to the container.[1]
5. Storage of Chemical Waste: Waste containers must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1][5][7]
-
The SAA should be a secure, well-ventilated area.[4]
-
Incompatible wastes must be segregated within the SAA, using secondary containment such as plastic trays.[9][10]
-
Regularly inspect the storage area for any signs of leakage or container degradation.[9]
6. Arranging for Final Disposal: The final disposal of chemical waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[1][4][11][12]
-
Do not attempt to transport hazardous waste yourself.[11]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3]
General Chemical Waste Disposal Summary
The following table provides a general overview of common laboratory chemical waste streams and their typical disposal pathways.
| Waste Category | Examples | Typical Disposal Route |
| Halogenated Solvents | Dichloromethane, Chloroform | Collect in a designated, labeled hazardous waste container for pickup by EHS. Do not mix with non-halogenated solvents.[6] |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes | Collect in a designated, labeled hazardous waste container for pickup by EHS.[6] |
| Aqueous Waste (Acidic) | Solutions with pH ≤ 2 | Neutralize to a pH between 6 and 9 if permitted by institutional policy, otherwise collect as hazardous waste.[1] |
| Aqueous Waste (Basic) | Solutions with pH ≥ 12.5 | Neutralize to a pH between 6 and 9 if permitted by institutional policy, otherwise collect as hazardous waste.[1] |
| Solid Chemical Waste | Unused reagents, contaminated materials | Collect in a sealed, labeled container for hazardous waste disposal.[3] |
| Sharps (Chemically Contaminated) | Needles, razor blades, broken glass | Dispose of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[13] |
Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe disposal of laboratory chemical waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Chemical Waste – EHS [ehs.mit.edu]
- 11. vumc.org [vumc.org]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Guide for GID4 Ligand 1 (PFI-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for the handling of GID4 Ligand 1, represented here by the well-characterized chemical probe PFI-7. As a potent and selective antagonist of the GID4 substrate receptor within the CTLH E3 ubiquitin ligase complex, PFI-7 requires careful handling to ensure laboratory safety and experimental integrity.[1][2]
Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for PFI-7 is not publicly available, the following precautions are based on best practices for handling potent, selective small molecule inhibitors in a laboratory setting.[3][] It is imperative to handle this compound with the assumption that it is a potentially hazardous substance.
1.1 Hazard Identification and General Precautions
Given that PFI-7 is a biologically active small molecule, it should be treated as a compound with potential toxicological properties.[3][] All laboratory personnel must be trained in the proper handling of such chemicals. Engineering controls, such as the use of a chemical fume hood, are the primary means of exposure control.
1.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling PFI-7.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a higher risk of splashing. |
| Hand | Chemically resistant gloves (e.g., nitrile) should be worn at all times. Double gloving is recommended when handling the pure compound or concentrated solutions. Regularly inspect gloves for any signs of degradation. |
| Body | A fully buttoned laboratory coat. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be considered. |
| Respiratory | For routine handling in a well-ventilated fume hood, respiratory protection is typically not required. If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended. |
1.3 First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Handling Plan
Proper operational procedures are critical for the safe and effective use of PFI-7.
2.1 Storage and Stability
| Parameter | Recommendation |
| Storage | Store as a dry powder or as DMSO stock solutions (e.g., 10 mM) at -20°C.[5] |
| Stability | For DMSO stock solutions, it is recommended to use them within 3-6 months and limit freeze/thaw cycles to two to maintain activity. Aliquoting the stock solution is advisable.[5] |
| Solubility | Soluble in DMSO up to 50 mM and in water up to 100 mM with gentle warming. |
2.2 Weighing and Solution Preparation
-
All weighing of the solid compound should be conducted in a chemical fume hood with appropriate PPE.
-
To prepare stock solutions, add the solvent to the vial containing the pre-weighed compound to minimize the risk of airborne particles.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
Disposal Plan
All waste containing PFI-7 must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes empty vials, contaminated weighing paper, and disposable labware. |
| Liquid Waste | Collect all liquid waste, including unused solutions and rinsates, in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container that is then placed in a hazardous waste container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocol: NanoBRET™ Protein-Protein Interaction Assay
This protocol outlines the steps for a NanoBRET™ assay to measure the interaction between GID4 and a protein of interest in living cells, and how PFI-7 can be used as an inhibitor.[6][7][8]
4.1 Materials
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-GID4 fusion vector (donor)
-
HaloTag®-Protein of Interest fusion vector (acceptor)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PFI-7
-
White, opaque 96-well or 384-well plates
-
Microplate reader capable of measuring dual-filtered luminescence
4.2 Procedure
-
Cell Seeding: Seed HEK293 cells in a 6-well plate and grow to 70-80% confluency.
-
Transfection:
-
Prepare a transfection mixture with the NanoLuc®-GID4 and HaloTag®-Protein of Interest fusion vectors. A 1:10 donor to acceptor vector ratio is a good starting point.[7]
-
Add FuGENE® HD Transfection Reagent to the DNA mixture in Opti-MEM® and incubate at room temperature.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Cell Plating for Assay:
-
Trypsinize and resuspend the transfected cells in Opti-MEM®.
-
Plate the cells into a white, opaque 96-well or 384-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of PFI-7 in Opti-MEM®.
-
Add the PFI-7 dilutions to the appropriate wells. Include a DMSO vehicle control.
-
-
Ligand Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells except for the "no ligand" control wells.
-
Incubate for at least 2 hours at 37°C in a CO2 incubator.
-
-
Substrate Addition and Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a microplate reader equipped with filters for donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).[7]
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.
-
Calculate the corrected NanoBRET™ ratio by subtracting the average raw ratio of the "no ligand" control wells from the raw ratios of the experimental wells.[7]
-
Plot the corrected NanoBRET™ ratio against the concentration of PFI-7 to determine the IC50 value.
-
Visualization of the GID4 Signaling Pathway
The following diagram illustrates the role of GID4 in the Pro/N-degron pathway, a part of the ubiquitin-proteasome system for protein degradation.[9][10][11][12]
References
- 1. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
